1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
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Properties
IUPAC Name |
1-propan-2-yl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZOTFLUVOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397923 | |
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-39-1 | |
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Introduction
1H-Benzo[d][1][2]oxazine-2,4-diones, commonly known as isatoic anhydrides, are a pivotal class of heterocyclic compounds. Their unique structural framework makes them valuable precursors and intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] The N-substituted variants, in particular, offer a modular scaffold for developing novel molecular entities. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a representative N-substituted derivative: 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione .
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the integrated logic of spectroscopic analysis. We will explore the "why" behind each experimental choice and demonstrate how a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for unambiguous structure confirmation.
Pillar 1: Synthesis Strategy - The Gateway to the Molecule
The logical starting point for any structure elucidation is a plausible synthetic pathway. The most common and direct method for preparing N-substituted isatoic anhydrides is the direct alkylation of the parent isatoic anhydride.[4] This approach offers high yields and operational simplicity.
The proposed synthesis involves the deprotonation of isatoic anhydride at the N-1 position using a suitable base, such as sodium hydride (NaH), to form the corresponding N-sodio derivative. This nucleophilic intermediate is then readily alkylated by an isopropyl halide, such as 2-bromopropane, to yield the target molecule.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Pillar 2: Spectroscopic Verification - The Triad of Proof
The following sections detail the predicted spectroscopic data for the target molecule. While no specific experimental spectra for this exact compound are published in the searched literature, these predictions are grounded in the well-established principles of organic spectroscopy and data from closely related analogs.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides the crucial first piece of evidence: the molecular weight of the compound. Electron Ionization (EI) is a common technique for this class of molecules.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a dilute solution of the purified sample into the mass spectrometer.
-
Utilize a standard 70 eV electron beam to induce ionization and fragmentation.
-
Detect the positively charged ions and record their mass-to-charge ratio (m/z).
Expected Data & Interpretation: The molecular formula for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is C₁₁H₁₁NO₃. The expected monoisotopic mass is 205.07 g/mol .
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 205 | Molecular Ion Peak |
| [M - CH₃]⁺ | 190 | Loss of a methyl radical from the isopropyl group. |
| [M - C₃H₇]⁺ | 162 | Loss of the isopropyl radical, leaving the benzoxazinedione cation radical. |
| [M - CO₂]⁺ | 161 | Loss of carbon dioxide, a common fragmentation for isatoic anhydrides.[2] |
| [C₇H₄NO]⁺ | 118 | Further fragmentation of the heterocyclic ring system. |
The presence of the molecular ion peak at m/z 205 is the primary confirmation of the compound's elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying key functional groups. For this molecule, the defining features are the two carbonyl groups within the cyclic imide structure.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Place a small amount of the solid, purified sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The key diagnostic region is the carbonyl stretching region (1850-1650 cm⁻¹). Cyclic imides and anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775-1760 | Strong | Asymmetric C=O stretch (anhydride-like) |
| ~1730-1715 | Strong | Symmetric C=O stretch (imide-like) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2940 | Medium | Aliphatic C-H stretch (isopropyl group) |
| ~1610, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1370 | Medium | C-H bend (characteristic of isopropyl gem-dimethyl) |
The presence of two strong, distinct peaks in the 1775-1715 cm⁻¹ range is highly characteristic and provides compelling evidence for the intact benzo[d]oxazine-2,4-dione core.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full, unambiguous assignment.
Protocol: NMR Spectroscopy
-
Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the resulting data.
2.3.1 ¹H NMR Spectroscopy This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | dd (J=8.0, 1.5 Hz) | 1H | H-5 (Aromatic) |
| ~7.70 | ddd (J=8.5, 7.5, 1.5 Hz) | 1H | H-7 (Aromatic) |
| ~7.30 | d (J=8.5 Hz) | 1H | H-8 (Aromatic) |
| ~7.25 | ddd (J=8.0, 7.5, 1.0 Hz) | 1H | H-6 (Aromatic) |
| ~5.00 | septet (J=7.0 Hz) | 1H | N-CH (Isopropyl) |
| ~1.50 | d (J=7.0 Hz) | 6H | N-CH(CH ₃)₂ (Isopropyl) |
-
Rationale: The aromatic region will show four distinct protons with splitting patterns characteristic of an ortho-disubstituted benzene ring. The isopropyl group will present a classic septet for the methine proton (split by 6 equivalent methyl protons) and a doublet for the six methyl protons (split by the single methine proton). The downfield shift of the methine proton (~5.00 ppm) is due to its direct attachment to the electronegative nitrogen atom.
2.3.2 ¹³C NMR Spectroscopy This experiment identifies all unique carbon environments.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-4 (Carbonyl) |
| ~147.0 | C-2 (Carbonyl) |
| ~141.0 | C-8a (Quaternary) |
| ~137.0 | C-7 (Aromatic CH) |
| ~130.0 | C-5 (Aromatic CH) |
| ~125.0 | C-6 (Aromatic CH) |
| ~116.0 | C-8 (Aromatic CH) |
| ~114.0 | C-4a (Quaternary) |
| ~48.0 | N-C H (Isopropyl) |
| ~21.0 | N-CH(C H₃)₂ (Isopropyl) |
-
Rationale: Two distinct carbonyl carbons are expected in the downfield region. Six aromatic carbons (four protonated, two quaternary) will appear in the typical 110-145 ppm range. The aliphatic carbons of the isopropyl group will be found upfield.
2.3.3 2D NMR Spectroscopy: Confirming Connectivity 2D NMR experiments are essential to link the ¹H and ¹³C assignments and confirm the overall structure.
Caption: Key predicted HMBC correlations for structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect to see a strong correlation between the isopropyl methine proton (~5.00 ppm) and the methyl protons (~1.50 ppm). We would also see correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming their positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data tables. For example, the proton at ~5.00 ppm will correlate to the carbon at ~48.0 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure include:
-
A correlation from the isopropyl methine proton (N-CH) to the carbonyl carbon C-2 . This is crucial evidence for the N-alkylation site.
-
A correlation from the isopropyl methine proton (N-CH) to the quaternary aromatic carbon C-8a .
-
Correlations from the aromatic proton H-5 to the carbonyl carbon C-4 and the quaternary carbon C-4a .
-
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is achieved through a logical and self-validating workflow. Mass spectrometry confirms the molecular formula. IR spectroscopy provides definitive evidence of the core cyclic imide functional group. Finally, a full suite of 1D and 2D NMR experiments establishes the precise connectivity of every atom in the molecule, confirming the N-isopropyl substitution pattern and the arrangement of the benzoxazine ring system. This integrated approach ensures the highest level of scientific integrity and provides a robust blueprint for researchers working with novel heterocyclic compounds.
References
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
Singh, U. P., Samant, S. D., & Singh, P. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
-
Workman, J., & Smith, B. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]
-
Woodward, F. R., & Fenselau, C. (1982). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology. Available at: [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Available at: [Link]
-
Singh, U. P., Samant, S. D., & Singh, P. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
-
Dauben, W. G., & Epstein, W. W. (1959). Notes - Infrared Spectra of Some Cyclic Anhydrides. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Kostiainen, R., & Kotiaho, T. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]
-
Kostiainen, R., & Kotiaho, T. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Azizoglu, A. (2021). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST WebBook. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (CAS 57384-39-1): A Promising Scaffold for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (CAS 57384-39-1), an N-substituted derivative of isatoic anhydride. While specific biological data for this compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, synthesis, and expected reactivity based on the well-established chemistry of the isatoic anhydride scaffold. A significant focus is placed on the potential of this compound as a serine protease inhibitor, a characteristic of substituted isatoic anhydrides. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and research applications of this molecule.
Introduction
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, also known as N-isopropyl isatoic anhydride, is a heterocyclic compound belonging to the benzoxazinedione family. Its structure is characterized by a bicyclic system comprising a benzene ring fused to an oxazine-2,4-dione ring, with an isopropyl group attached to the nitrogen atom. The isatoic anhydride core is a versatile building block in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities[1]. The N-substitution, in this case with an isopropyl group, can significantly influence the compound's physicochemical properties and biological activity.
The primary interest in substituted isatoic anhydrides stems from their established role as inactivators of serine proteases[2]. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for drug discovery. This guide will delve into the synthetic route to 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, its expected chemical behavior, and its potential as a tool for studying and inhibiting serine proteases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not widely published.
| Property | Value | Source |
| CAS Number | 57384-39-1 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2][3] |
| Molecular Weight | 205.21 g/mol | [2][3] |
| IUPAC Name | 1-isopropyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Synonyms | N-isopropyl isatoic anhydride | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Purity | Typically available at ≥95% | [2] |
Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
The most common and direct method for the synthesis of N-alkylated isatoic anhydrides is the N-alkylation of isatoic anhydride. This involves the deprotonation of the nitrogen atom of isatoic anhydride using a suitable base, followed by the reaction with an alkylating agent.
Reaction Scheme
Caption: Synthetic workflow for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-alkylation of isatoic anhydride. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the best results.
Materials:
-
Isatoic anhydride (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Iodopropane or 2-Bromopropane (1.1 - 1.5 eq)
-
Ice-cold water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride.
-
Solvent Addition: Add anhydrous DMF to dissolve the isatoic anhydride. Stir the solution at room temperature.
-
Deprotonation: If using sodium hydride, carefully add it portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30-60 minutes at this temperature, or until the evolution of hydrogen gas ceases. If using potassium carbonate, add it to the solution at room temperature.
-
Alkylation: Slowly add the isopropyl halide (2-iodopropane or 2-bromopropane) to the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction may be stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive it to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques as described in Section 6.
Chemical Reactivity and Proposed Mechanism of Action
The chemical reactivity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its two carbonyl carbons. The anhydride linkage makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for its proposed mechanism of action as a serine protease inhibitor.
Serine Protease Inhibition
Serine proteases are a class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly reactive serine residue in their active site, which acts as a nucleophile[4]. Substituted isatoic anhydrides are known to be effective inactivators of trypsin-like serine proteases[2]. The proposed mechanism involves the acylation of the active site serine by the isatoic anhydride derivative.
Caption: Proposed mechanism of serine protease inhibition by 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
The isopropyl group on the nitrogen atom likely plays a role in the selectivity and potency of the inhibition by influencing the binding of the inhibitor to the enzyme's active site. The size and hydrophobicity of the N-substituent can affect the interaction with the S1 and other specificity pockets of the protease.
Potential Applications in Drug Discovery and Research
Given the role of serine proteases in various diseases, including inflammation, coagulation disorders, and cancer, selective inhibitors are of great interest. 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, as a potential serine protease inhibitor, could serve as:
-
A research tool: To probe the structure and function of specific serine proteases.
-
A lead compound: For the development of novel therapeutic agents targeting serine protease-mediated pathologies. The isatoic anhydride scaffold can be further modified to enhance potency, selectivity, and pharmacokinetic properties.
-
A building block: For the synthesis of more complex heterocyclic molecules with potential biological activities. The reactivity of the anhydride allows for the introduction of various functionalities.
Analytical Characterization
A thorough characterization of the synthesized 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a septet), and aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Expected signals would include those for the two carbonyl carbons, the aromatic carbons, and the carbons of the isopropyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to assess the purity of the compound. A single sharp peak would indicate a high degree of purity.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the carbonyl groups of the cyclic anhydride are expected in the region of 1750-1850 cm⁻¹.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
For detailed safety information, refer to the Safety Data Sheet (SDS) of the parent compound, isatoic anhydride.
References
- Gelb, M. H., & Abeles, R. H. (1986). Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases. Journal of Medicinal Chemistry, 29(4), 585–589.
- Moorman, A. R., & Abeles, R. H. (1982). A new class of serine protease inactivators based on isatoic anhydride. Journal of the American Chemical Society, 104(24), 6785–6786.
-
Neliti. (2022). Synthesis and identification of benzo[d][3]oxazin-4-one derivatives and testing of antibacterial activity of some. Retrieved from [Link]
-
MDPI. (2023). Efficient Synthesis of 1H-Benzo[5]imidazo[1,2-c][3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]
-
PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved from [Link]
-
PubMed Central. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][3]oxazine-2,4-diones. Retrieved from [Link]
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- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Introduction: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active hit to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule. Optimizing these properties is not a secondary task but a primary, co-dependent pillar alongside potency and selectivity.[1][2] This guide provides a comprehensive framework for the characterization of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione , a member of the benzoxazine-2,4-dione class of compounds. This chemical family, derived from isatoic anhydride, has demonstrated significant biological relevance, with analogues showing activity as enzyme inhibitors and precursors to a range of pharmaceuticals.[3][4]
The N-isopropyl substitution on the benzoxazine-2,4-dione core significantly alters its properties compared to the parent isatoic anhydride scaffold, primarily by increasing its lipophilicity. Understanding the precise impact of this substitution is critical for predicting the compound's in vivo fate—its absorption, distribution, metabolism, and excretion (ADME) profile. This document is structured not as a rigid report, but as a strategic guide for fellow researchers. We will explore not only what to measure but why these measurements are critical, providing field-tested, self-validating protocols to ensure data integrity and reproducibility.
Molecular Identity
| Property | Value | Source |
| IUPAC Name | 1-isopropyl-1H-3,1-benzoxazine-2,4-dione | - |
| Synonyms | 1-Isopropylisatoic Anhydride | - |
| CAS Number | 57384-39-1 | [5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| Chemical Structure | ChemScene |
Section 1: Lipophilicity (LogP & LogD) - The Gatekeeper of Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[7] It governs a multitude of ADME processes, including membrane permeability, plasma protein binding, volume of distribution, and even metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient at physiological pH (LogD₇.₄) are the standard measures.
Causality & Insight: An optimal LogD₇.₄ (typically between 1 and 3) is essential for oral absorption, allowing the compound to partition out of the aqueous gut environment and into the lipidic cell membranes of the intestinal wall. However, excessive lipophilicity (LogD₇.₄ > 5) often leads to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic turnover by cytochrome P450 enzymes, and a greater potential for off-target toxicities.[2] The isopropyl group in our target molecule is expected to yield a significantly higher LogP than the parent isatoic anhydride, placing it firmly in a lipophilic chemical space that requires careful experimental validation.
Predicted Lipophilicity Data
| Parameter | Predicted Value | Method |
| LogP | 1.365 | Computational (ChemScene)[6] |
| Topological Polar Surface Area (TPSA) | 52.21 Ų | Computational (ChemScene)[6] |
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This protocol describes the gold-standard "shake-flask" method for determining the octanol-water distribution coefficient at pH 7.4.[1]
Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with buffer) and phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.
Step-by-Step Methodology:
-
Phase Preparation: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely and discard any emulsion layer.
-
Stock Solution: Prepare a 10 mM stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in a suitable solvent (e.g., DMSO or acetonitrile).
-
Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.
-
Compound Addition: Spike in a small volume (e.g., 4 µL) of the 10 mM stock solution to the vial. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues (e.g., 20 µM).
-
Equilibration: Cap the vial tightly and shake on a mechanical shaker at a constant temperature (e.g., 25°C) for a minimum of 4 hours to ensure equilibrium is reached. Trustworthiness Check: To validate equilibrium, samples can be taken at multiple time points (e.g., 2, 4, and 6 hours) to ensure the concentration ratio is stable.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the two phases.
-
Sampling & Analysis: Carefully sample a known aliquot from both the upper n-octanol layer and the lower aqueous PBS layer. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Section 2: Aqueous Solubility - The Foundation for Bioavailability
Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body.[1][7] We must distinguish between two key types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer. It reflects the conditions of many high-throughput screening assays.
-
Thermodynamic Solubility: The true equilibrium solubility of the solid crystalline form of the compound in a buffer. This is a more definitive measure but takes longer to determine.[1]
Causality & Insight: The benzoxazine-2,4-dione ring contains both hydrogen bond acceptors (the carbonyl and ether oxygens) and a potentially acidic N-H proton (though substituted in our case), but the fused aromatic ring and the isopropyl group contribute significant hydrophobicity. This balance suggests that solubility could be a challenge. Determining solubility at different pH values (e.g., pH 2.0 for stomach, pH 6.5 for intestine) is crucial for predicting oral absorption.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
Principle: A DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, the solution is filtered to remove any precipitate, and the concentration of the remaining soluble compound is measured.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0 HCl, pH 7.4 PBS).
-
Compound Plating: In a 96-well microplate, add 198 µL of the appropriate aqueous buffer to each well.
-
Compound Addition: Add 2 µL of a 10 mM DMSO stock solution of the compound to each well (final concentration 100 µM, 1% DMSO). Prepare a calibration curve in a separate plate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Filter the contents of the sample plate through a 96-well filter plate (e.g., 0.45 µm pore size) into a fresh collection plate via centrifugation or vacuum.
-
Analysis: Quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS by comparing against the calibration curve. The resulting concentration is the kinetic solubility.
-
Self-Validation: Visual inspection of the wells prior to filtration for turbidity can provide a qualitative check. Running a known high-solubility and a known low-solubility compound as controls is essential for validating the assay run.
Section 3: Ionization Constant (pKa) - The Determinant of Charge State
The pKa is the pH at which a compound is 50% ionized and 50% neutral. This parameter is fundamental as the charge state of a molecule dramatically affects its properties, including solubility, permeability, and target binding.[1][8]
Causality & Insight: The parent isatoic anhydride has an acidic proton on the nitrogen (pKa ~8.2). However, in 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, this position is alkylated. The molecule lacks any basic centers. The remaining potential for acidity would be extremely weak C-H acidity, which is not relevant in a physiological context. Therefore, the compound is expected to be a neutral molecule across the entire physiological pH range. This has significant implications:
-
Solubility: Its solubility will not be significantly modulated by pH, meaning it cannot be formulated as a salt to enhance dissolution (a common strategy for basic or acidic drugs).
-
Permeability: As a neutral molecule, its ability to cross membranes will be governed primarily by its lipophilicity and size, without the complexities of pH-partitioning.
While the compound is predicted to be neutral, experimental confirmation is a cornerstone of due diligence in drug development.
Experimental Protocol: Potentiometric Titration for pKa Determination
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a high-precision electrode. A plot of pH versus the volume of titrant added will show an inflection point at the pKa.
Step-by-Step Methodology:
-
Solvent Preparation: Due to the expected low aqueous solubility, a co-solvent system (e.g., 20% Methanol in water) is required.
-
Sample Preparation: Dissolve a precise amount of the compound in the co-solvent to achieve a concentration of approximately 1-5 mM.
-
Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode and a micro-burette. Maintain a constant temperature (25°C) and stir the solution.
-
Titration: Titrate the solution with standardized 0.1 M HCl and subsequently with 0.1 M NaOH. Record the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the first derivative of the titration curve. For this specific compound, no inflection point is expected within the aqueous pH range (2-12), which would experimentally confirm its neutral character.
Section 4: Chemical Stability
A drug candidate must be sufficiently stable to withstand storage conditions and the physiological environment of the gastrointestinal tract and bloodstream.[7] Key stability assessments include:
-
Aqueous Buffer Stability: Evaluates hydrolytic degradation at different pH values (e.g., pH 2.0, 7.4).
-
Plasma Stability: Assesses degradation by metabolic enzymes present in blood plasma.
Causality & Insight: The benzoxazine-2,4-dione is an N-carboxyanhydride derivative. Anhydrides are susceptible to hydrolysis. The dione system, particularly the cyclic ester (lactone) portion, could be prone to cleavage under acidic or basic conditions, opening the ring to form an N-isopropyl-substituted anthranilic acid derivative. Assessing the rate of this degradation is critical.
Experimental Protocol: Aqueous Buffer Stability Assay
Principle: The compound is incubated in aqueous buffers at a set temperature, and the amount of remaining parent compound is measured over time.
Step-by-Step Methodology:
-
Incubation: Add a small aliquot of a 10 mM compound stock in acetonitrile to pre-warmed (37°C) buffers at pH 2.0 and pH 7.4 to a final concentration of 1-10 µM.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate any proteins and transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.
Conclusion: Synthesizing a Multi-Parameter Profile for Success
The characterization of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is a multi-faceted task that requires rigorous experimental design and a deep understanding of the interplay between its physicochemical properties. The N-isopropyl group places this molecule in a moderately lipophilic space, suggesting that while membrane permeability may be favorable, aqueous solubility could present a significant challenge. Its neutral character across the physiological pH range simplifies its absorption profile but removes the option of salt formation for solubility enhancement. The potential for hydrolytic instability of the anhydride-like ring system must be carefully quantified.
By systematically applying the protocols outlined in this guide, researchers can build a robust, data-driven profile of this compound. This profile is not merely a collection of numbers but a predictive tool that enables informed decisions, guides structural optimization, and ultimately increases the probability of advancing a promising molecule toward clinical development.
References
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Niu, Y., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. Bioorganic & Medicinal Chemistry, 24(16), 3472-82. [Link]
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Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from Creative Biolabs website. [Link]
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The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery. [Link]
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Grime, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(9). [Link]
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Pharmacelera. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from Pharmacelera website. [Link]
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Wikipedia. (n.d.). Isatoic anhydride. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). Isatoic Anhydride. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from 2-hydroxybenzonitrile and isocyanates. Retrieved from ResearchGate. [Link]
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The Good Scents Company. (n.d.). isatoic anhydride. Retrieved from The Good Scents Company. [Link]
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Zhang, X., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry. [Link]
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ScienceScholar. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]
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ResearchGate. (n.d.). Biologically important benzoxazine-4-one derivatives. [Link]
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RSC Publishing. (2024). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. RSC Advances. [Link]
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Spectroscopic Profile of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound. The synthesis of N-substituted isatoic anhydrides is a crucial step in the development of various pharmaceuticals, making a thorough understanding of their characterization essential.[1]
While experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and extensive data from the parent compound, isatoic anhydride, and related N-alkylated derivatives to provide a robust, predictive analysis.[2][3][4] This approach, rooted in foundational chemical principles, serves as a powerful tool for compound identification, purity assessment, and structural elucidation.
Molecular Structure and Spectroscopic Overview
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is an N-substituted derivative of isatoic anhydride. The core structure is a bicyclic system containing a benzene ring fused to a 1,3-oxazine-2,4-dione ring. The nitrogen atom at the 1-position is substituted with an isopropyl group. This substitution significantly influences the compound's physical and chemical properties, as well as its spectroscopic signature, compared to the parent isatoic anhydride.
The primary analytical techniques discussed herein—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—each provide unique and complementary information about the molecule's structure. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the carbon skeleton and attached protons. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula and offering insights into the molecule's stability and bonding. Infrared spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
¹H NMR Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the isopropyl group.
Hypothetical Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (4H) | 7.2 - 8.2 | m | - | 4H |
| Isopropyl CH | 4.8 - 5.2 | sept | ~7.0 | 1H |
| Isopropyl CH₃ | 1.4 - 1.6 | d | ~7.0 | 6H |
Interpretation and Rationale:
-
Aromatic Protons: The four protons on the benzene ring are expected to appear as a complex multiplet in the range of 7.2-8.2 ppm. Their exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the oxazine-dione ring. The data for the parent isatoic anhydride shows these protons in a similar region.[2]
-
Isopropyl CH Proton: The methine proton of the isopropyl group, being attached to a nitrogen atom which is in turn bonded to two carbonyl groups, will be significantly deshielded. It is predicted to appear as a septet (a signal split into seven lines) due to coupling with the six equivalent methyl protons.[5] Its chemical shift is anticipated in the 4.8-5.2 ppm range.
-
Isopropyl CH₃ Protons: The six methyl protons of the isopropyl group are equivalent and are expected to appear as a doublet (a signal split into two lines) due to coupling with the single methine proton. These protons are further from the electron-withdrawing groups and will thus be more shielded, appearing in the 1.4-1.6 ppm range.[6]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Hypothetical Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet signals for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.
-
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (anhydride) | 160 - 165 |
| C=O (amide/carbamate) | 148 - 152 |
| Aromatic C (quaternary) | 140 - 145 |
| Aromatic CH | 115 - 138 |
| Isopropyl CH | 45 - 50 |
| Isopropyl CH₃ | 20 - 25 |
Interpretation and Rationale:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The anhydride-like carbonyl carbon (C4) will be the most deshielded, appearing around 160-165 ppm. The amide/carbamate-like carbonyl carbon (C2) will be slightly more shielded, appearing in the 148-152 ppm range. This is consistent with data for similar cyclic imide and anhydride structures.[7][8]
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region of 115-145 ppm. The two quaternary carbons, one attached to the nitrogen and the other to the carbonyl group, will be at the downfield end of this range. The four carbons bearing hydrogen atoms will appear as distinct signals within this range.[2][4]
-
Isopropyl Carbons: The methine carbon of the isopropyl group, being directly attached to the electronegative nitrogen, is predicted to resonate around 45-50 ppm. The two equivalent methyl carbons will be much more shielded, appearing at approximately 20-25 ppm.[8][9]
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Hypothetical Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use Electron Impact (EI) ionization to induce fragmentation and create charged species.
-
Analysis: Analyze the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is C₁₁H₁₁NO₃. The calculated molecular weight is 205.21 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 205 .
-
Key Fragment Ions:
-
m/z = 190: Loss of a methyl radical (•CH₃) from the isopropyl group, [M-15]⁺.
-
m/z = 163: Loss of a propylene molecule (C₃H₆) via a rearrangement, or loss of the entire isopropyl group to form the isatoic anhydride radical cation.
-
m/z = 162: Loss of an isopropyl radical (•C₃H₇) to form an ion corresponding to deprotonated isatoic anhydride.
-
m/z = 119: Loss of CO₂ from the m/z=163 fragment.
-
m/z = 91: A common fragment corresponding to the benzoyl cation or a tropylium-like ion.
-
Plausible Fragmentation Pathway:
The primary fragmentation is likely to involve the N-isopropyl group, as the C-N bond is susceptible to cleavage. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines and related compounds.[10][11] Additionally, fragmentation of the heterocyclic ring, particularly the loss of CO₂, is expected based on the behavior of isatoic anhydride.[12]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Hypothetical Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2940 | C-H stretch | Aliphatic (Isopropyl) |
| ~1775 | C=O stretch (asymmetric) | Anhydride |
| ~1730 | C=O stretch (symmetric) | Amide/Carbamate |
| 1620 - 1580 | C=C stretch | Aromatic |
| ~1470 | C-H bend | Aliphatic (Isopropyl) |
| 1300 - 1200 | C-N stretch | Amine derivative |
| 1250 - 1150 | C-O stretch | Anhydride |
Interpretation and Rationale:
-
Carbonyl Region: The most characteristic feature of the IR spectrum will be the two strong carbonyl absorption bands. Cyclic imides and anhydrides typically show two distinct C=O stretching frequencies.[7] The higher frequency band (~1775 cm⁻¹) corresponds to the asymmetric stretching of the anhydride-like carbonyl group, while the lower frequency band (~1730 cm⁻¹) is attributed to the symmetric stretching of the amide/carbamate-like carbonyl. This dual-peak pattern is highly diagnostic.[13]
-
C-H Stretching Region: The spectrum will show absorption bands for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the isopropyl group (below 3000 cm⁻¹).[14]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending vibrations (C-H), and stretching vibrations (C-C, C-N, C-O), which are unique to the molecule as a whole.
Conclusion
This technical guide presents a detailed, predictive analysis of the key spectroscopic data for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this and related N-substituted isatoic anhydrides. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provide a multi-faceted spectroscopic signature that is essential for confirming the structure and purity of this important class of compounds in pharmaceutical and chemical research.
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. Investigation for the easy and efficient synthesis of 1H-benzo[d][7][15]oxazine-2,4-diones. RSC Advances. 2021. Available from: [Link]
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Azizoglu, A., et al. Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics. 2021;59:437-446. Available from: [Link]
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. General structure of the targeted 1H-benzo[d][7][15]oxazine-2,4-diones 2 from 2-aminobenzoic acids 1, and main aspects of this investigation. ResearchGate. 2021. Available from: [Link]
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Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. 2013. Available from: [Link]
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A guide to 13C NMR chemical shift values. Compound Interest. 2015. Available from: [Link]
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Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][7][15]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. 2018. Available from: [Link]
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Azizoglu, A., et al. Spectroscopic, structural, aromaticity and electronic properties of isatoic anhydride - Experimental and theoretical investigations. ResearchGate. 2021. Available from: [Link]
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The Impact of 1H-Benzo[d][7][15]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. 2018. Available from: [Link]
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Isatoic anhydride. National Institute of Standards and Technology. Available from: [Link]
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The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. MDPI. 2010. Available from: [Link]
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An In-Depth Technical Guide to 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione: Molecular Weight, Synthesis, and Characterization for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, including a detailed analysis of its molecular weight, and offers insights into its synthesis and characterization. The methodologies and conceptual frameworks presented herein are designed to be a practical resource for the application of this compound in medicinal chemistry and broader synthetic applications.
Introduction: The Significance of the 1H-benzo[d]oxazine-2,4-dione Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, commonly known as isatoic anhydride, represents a privileged scaffold in medicinal chemistry and organic synthesis.[2][3] These compounds are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolines, quinolinones, and benzodiazepines, many of which exhibit significant biological activities.[2][3] The parent isatoic anhydride and its derivatives have been utilized as precursors for pharmaceuticals, agrochemicals, and dyes.[4]
The introduction of an N-substituent, such as the isopropyl group in 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, modulates the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These modifications are critical in the drug discovery process for optimizing pharmacokinetic and pharmacodynamic profiles. Understanding the core characteristics of N-substituted isatoic anhydrides is therefore paramount for their effective utilization in the design and synthesis of novel therapeutic agents.
Core Physicochemical Properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and weight. These parameters are fundamental for all subsequent analytical and stoichiometric calculations.
Molecular Formula and Weight
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is registered under the CAS number 57384-39-1 .[1] Based on its structure, which consists of a benzoxazinedione core with an isopropyl substituent on the nitrogen atom, the molecular formula is determined to be C₁₁H₁₁NO₃ .
The molecular weight is a critical parameter derived from the molecular formula and the atomic weights of the constituent elements. For 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, the molecular weight is 205.21 g/mol . This value is consistent with its isomeric counterpart, 1-Propyl-1H-benzo[d][1][2]oxazine-2,4-dione, which shares the same molecular formula.[5]
A detailed breakdown of the elemental composition and their contribution to the molecular weight is provided in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 205.213 |
Note: The total molecular weight may vary slightly due to the use of average atomic weights.
Structural Representation
The structural formula of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is crucial for understanding its chemical reactivity and intermolecular interactions.
Caption: 2D structure of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Synthesis and Purification: A Methodological Overview
General Synthetic Workflow
The synthesis of N-substituted isatoic anhydrides can be conceptualized as a two-step process, often performed in a single pot.
Caption: General workflow for the synthesis of N-alkylated isatoic anhydrides.
Exemplary Experimental Protocol
The following protocol is a representative procedure for the N-alkylation of isatoic anhydride and can be adapted for the synthesis of the target compound.
Materials:
-
Isatoic anhydride
-
Isopropyl bromide (or iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of isatoic anhydride (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add isopropyl bromide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as described in the following section.
Analytical Characterization
The unambiguous identification and confirmation of the structure of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione rely on a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, the expected molecular ion peak [M]⁺ would be observed at m/z 205.21. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
-
¹H NMR: The proton NMR spectrum of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is expected to show characteristic signals for the aromatic protons of the benzene ring and the protons of the isopropyl group. The isopropyl group should exhibit a doublet for the six equivalent methyl protons and a septet for the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms in the molecule, including the carbonyl carbons of the dione functionality, the aromatic carbons, and the carbons of the isopropyl group.
While specific NMR data for this compound is not publicly available, the spectra of analogous N-substituted isatoic anhydrides can serve as a reference for peak assignments.[7]
Applications in Drug Development and Beyond
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The isatoic anhydride core can undergo ring-opening reactions with various nucleophiles, providing access to a diverse range of anthranilamide derivatives. These derivatives are precursors to a multitude of heterocyclic systems with demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]
The isopropyl substituent can play a crucial role in modulating the pharmacological properties of the final compounds. Its steric bulk and lipophilicity can influence binding to biological targets and affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
Conclusion
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, with a molecular weight of 205.21 g/mol , is a key synthetic intermediate with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its fundamental properties, a general methodology for its synthesis, and the analytical techniques required for its characterization. By understanding the chemistry and applications of this versatile building block, researchers can leverage its properties to design and synthesize novel molecules with desired biological activities.
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A Technical Guide to the Discovery and Synthesis of Novel Benzoxazinedione Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: The Benzoxazinedione Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-benzoxazine-3-one, or benzoxazinedione, is a heterocyclic scaffold of significant interest in medicinal chemistry. This nitrogen and oxygen-containing bicyclic ring system serves as the core for a multitude of compounds with a wide array of biological activities.[1][2] Its structural rigidity and capacity for diverse substitutions at various positions make it an ideal starting point for the rational design of novel therapeutic agents.
Historically, derivatives of this core have been developed into drugs for treating psychiatric diseases, while recent research has unveiled their potential as potent anti-inflammatory, anticancer, antifungal, and antimicrobial agents.[1][3][4][5] For instance, certain derivatives have shown promise as non-competitive inhibitors of human acetylcholinesterase (hAChE), relevant for Alzheimer's disease, and as dopamine D2 receptor antagonists for treating depression.[1] The versatility of the benzoxazinedione scaffold underscores its importance as a "privileged structure" in the ongoing quest for new and effective pharmaceuticals.
This guide provides an in-depth exploration of the strategies behind the discovery of novel benzoxazinedione derivatives, detailed synthetic methodologies, and the subsequent biological evaluation that validates their therapeutic potential.
Rational Design and Discovery Strategies
The discovery of novel benzoxazinedione derivatives is rarely a matter of chance. It is a structured process rooted in the principles of medicinal chemistry, primarily driven by Structure-Activity Relationship (SAR) studies. The core objective is to systematically modify the benzoxazinedione scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Key Areas for Modification:
-
N-4 Position: The nitrogen atom of the oxazine ring is a common site for substitution. N-acylation or N-alkylation can significantly influence the compound's lipophilicity and its interaction with biological targets. For example, an N-acetyl derivative of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one was found to have potent antifungal activity.[6][7]
-
C-2 Position: Introducing alkyl or aryl groups at this position can create steric hindrance or new binding interactions, leading to altered biological activity.
-
Benzene Ring: Substitution on the aromatic ring with groups like halogens (e.g., fluoro, bromo) or electron-donating/withdrawing groups can modulate the electronic properties of the entire molecule, impacting its target affinity and metabolic stability.[6][7]
The process of discovery is often iterative, involving cycles of synthesis, biological testing, and computational modeling to refine the next generation of derivatives.
Core Synthetic Methodologies
The construction of the benzoxazinedione ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A prevalent and effective strategy involves the cyclization of substituted 2-aminophenols or 2-nitrophenols.
Method 1: Reductive Cyclization of O-Alkylated 2-Nitrophenols
This robust two-step process is highly effective for synthesizing 2-alkyl-substituted benzoxazinediones.[6][7][8]
-
O-Alkylation: A substituted 2-nitrophenol is treated with an α-bromo ester (e.g., methyl 2-bromoalkanoate) in the presence of a base (like K₂CO₃) in a polar aprotic solvent (such as DMF or acetone). This Williamson ether synthesis furnishes the 2-nitro ester intermediate.
-
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the lactam (the benzoxazinedione ring). "Green" catalytic methods using reagents like Pd/C with a hydrogen source are preferred for this step.[8]
Method 2: Cyclization of 2-Aminophenols
An alternative and widely used approach starts with 2-aminophenol.[9][10] This method is particularly useful for creating derivatives with no substitution at the C-2 position. The traditional approach involves the condensation of 2-aminophenol with various carbonyl compounds.[10] For instance, reacting 2-aminophenol with chloroacetyl chloride or a similar bifunctional reagent leads to N-acylation followed by intramolecular cyclization via nucleophilic substitution to form the heterocyclic ring.
Detailed Experimental Protocol: Synthesis of a Novel Series
This section provides a representative, field-proven protocol for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, adapted from established literature.[6][7]
Objective: To synthesize a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.
Step 1: Synthesis of Methyl 2-(2-nitrophenoxy)alkanoates (Intermediates)
-
Reagents & Setup: To a solution of a substituted 2-nitrophenol (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 15 mmol).
-
Addition: Add the corresponding methyl 2-bromoalkanoate (11 mmol) dropwise to the stirred suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The use of a polar aprotic solvent (acetone) and a mild base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and the alkyl bromide, minimizing side reactions. Refluxing provides the necessary activation energy.
-
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones (Final Products)
-
Reagents & Setup: Dissolve the nitro ester intermediate (5 mmol) from Step 1 in methanol (40 mL).
-
Catalyst: Add 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate) to the solution.
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-10 hours until TLC indicates the complete consumption of the starting material.
-
Causality: Pd/C is an excellent catalyst for the hydrogenation of nitro groups to amines. The in-situ generated amine is highly reactive and immediately undergoes intramolecular cyclization with the adjacent ester group to form the thermodynamically stable six-membered lactam ring.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzoxazinedione derivative.
Structural Elucidation: The identity and purity of all synthesized compounds must be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]
Biological Evaluation and Mechanism of Action
Once synthesized and characterized, novel derivatives undergo a battery of biological assays to determine their therapeutic potential.
Antifungal Activity Screening
A common application for benzoxazinedione derivatives is in agriculture and medicine as antifungal agents.[4][6]
-
In Vitro Assay: The antifungal activity can be assessed against a panel of pathogenic fungi (e.g., Fusarium culmorum, Rhizoctonia solani).[6][7] The compounds are dissolved in a suitable solvent like DMSO and added to a culture medium at various concentrations. The inhibition of mycelial growth is measured after an incubation period and compared to a control.
-
Data Presentation: The results are often expressed as percentage inhibition or as an IC₅₀ value (the concentration required to inhibit 50% of growth).
Table 1: Representative Antifungal Activity Data [6][7]
| Compound ID | Substitution | Concentration (mg L⁻¹) | Inhibition of R. solani (%) |
| 4a | 2-ethyl | 200 | 100% |
| 4a | 2-ethyl | 100 | 100% |
| 6 | 4-acetyl-2-ethyl | 200 | 100% |
| 6 | 4-acetyl-2-ethyl | 100 | 100% |
| 6 | 4-acetyl-2-ethyl | 20 | 55% |
Anti-Inflammatory and Anticancer Mechanisms
Recent studies have shown that some benzoxazinedione derivatives exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.
-
Anti-inflammatory Mechanism: Certain derivatives have been shown to significantly activate the Nrf2-HO-1 signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, these compounds can reduce the production of reactive oxygen species (ROS) and downregulate pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3]
-
Anticancer Mechanism: The anticancer effects of some derivatives are linked to the disruption of cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death pathways like apoptosis.[11] Some compounds also exhibit inhibitory activity against kinases such as HER2 and JNK1, which are involved in cell proliferation and survival.[11]
Future Perspectives and Challenges
The benzoxazinedione scaffold remains a fertile ground for drug discovery. Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing advanced synthetic methods to create more complex and diverse libraries of derivatives.
-
Target Deconvolution: Precisely identifying the biological targets and mechanisms of action for the most potent compounds.
-
Improving Drug-like Properties: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their viability as clinical candidates.
The primary challenge lies in achieving target selectivity to minimize off-target effects and associated toxicity, a critical hurdle in the journey from a promising laboratory compound to a safe and effective therapeutic agent.
References
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Title: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives Source: PubMed URL: [Link]
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Title: Full article: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives Source: Scielo URL: [Link]
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Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers in Chemistry URL: [Link]
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Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: PubMed Central URL: [Link]
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Title: Preparation, characterization and biological activity studies of benzoxaizne derivatives Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]
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Title: New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death Source: PubMed URL: [Link]
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Title: Chemistry of biologically active benzoxazinoids Source: PubMed URL: [Link]
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Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Preprints.org URL: [Link]
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Title: Biological activity of benzoxazolinone and benzoxazolinthione derivatives Source: E3S Web of Conferences URL: [Link]
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Title: Biological activity of benzoxazolinone and benzoxazolinthione derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review Source: ResearchGate URL: [Link]
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Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: PubMed Central URL: [Link]
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Title: Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols Source: Royal Society of Chemistry URL: [Link]
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Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: ResearchGate URL: [Link]
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Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: National Institutes of Health URL: [Link]
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Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Broensted Acid and Copper Iodide. Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Foreword: A Logic-Driven Approach to Early-Stage Compound Evaluation
In the landscape of drug discovery, the preliminary screening of a novel chemical entity is a pivotal juncture. It is not merely a sequence of assays but a strategic investigation designed to efficiently answer fundamental questions about a compound's biological impact. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logic-driven framework for the initial bioactivity assessment of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. As a Senior Application Scientist, my objective is to provide not just the "how" but, more critically, the "why" behind each experimental choice, ensuring that each step serves as a self-validating system that builds upon the last. The benzoxazinedione scaffold is known to interact with various biological targets, with derivatives reported as inhibitors of enzymes like histone deacetylases (HDACs) and possessing antitumor properties.[1][2] This foundational knowledge informs our strategic line of questioning.
Tier 1: Establishing Foundational Cytotoxicity and a Therapeutic Index
Core Directive: Before exploring any specific mechanism of action, we must first determine if the compound has any effect on cell viability and at what concentration. This foundational step is non-negotiable as it dictates the concentration ranges for all subsequent, more nuanced assays. Performing sensitive mechanistic assays at overtly toxic concentrations yields uninterpretable data.
Rationale for Cell Line Selection
Table 1: Recommended Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Rationale |
|---|---|---|
| HCT116 | Colorectal Carcinoma | A well-characterized, robust line often used in xenograft models.[2] |
| A549 | Lung Carcinoma | Represents a common and aggressive cancer type. |
| MCF-7 | Breast Cancer | An estrogen receptor-positive line, allowing for future mechanistic questions. |
| K562 | Leukemia | A suspension cell line, providing diversity in cell morphology and behavior.[2] |
| HEK293 | Embryonic Kidney | Serves as a non-cancerous (or less transformed) control to gauge selectivity. |
Experimental Protocol: MTT Assay for Metabolic Activity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 2X stock of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione via serial dilution in complete culture medium. A typical concentration range for a primary screen is from 100 µM down to 10 nM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cell death (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Observe for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Workflow Visualization
Caption: A streamlined workflow for IC50 determination using the MTT assay.
Tier 2: Elucidating the Mode of Cell Death
Core Directive: An IC50 value tells us that a compound reduces cell viability, but it doesn't tell us how. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical determinant of a compound's therapeutic potential.[6] Apoptosis is generally the preferred mechanism for anticancer agents, as necrosis can trigger inflammatory responses.[7]
Rationale for Annexin V / Propidium Iodide (PI) Staining
This dual-staining flow cytometry assay is the gold standard for differentiating cell death pathways.[8] During early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes.[8] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8][10]
Experimental Protocol: Flow Cytometry Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione at concentrations corresponding to their IC50 and 2x IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Immediately analyze the samples on a flow cytometer. The FITC signal (Annexin V) is typically detected on the FL1 channel and the PI signal on the FL3 channel.[10]
Data Interpretation Framework
The flow cytometry data is visualized in a quadrant plot, allowing for the quantification of distinct cell populations.
Table 2: Interpretation of Annexin V / PI Quadrant Plot Data
| Quadrant | Annexin V Status | PI Status | Cell Population | Interpretation |
|---|---|---|---|---|
| Lower-Left | Negative | Negative | Viable Cells | Healthy, unaffected cells.[7] |
| Lower-Right | Positive | Negative | Early Apoptotic | Cells have begun programmed cell death.[7] |
| Upper-Right | Positive | Positive | Late Apoptotic / Necrotic | Membrane integrity is lost.[7] |
| Upper-Left | Negative | Positive | Primary Necrotic | Cells died via a non-apoptotic pathway.[7] |
A dose-dependent shift of cells from the lower-left to the lower-right and subsequently the upper-right quadrant is a strong indicator of an apoptosis-mediated mechanism.
Tier 3: Initial Mechanistic Target Exploration
Core Directive: Armed with the knowledge that the compound is cytotoxic and likely induces apoptosis, we can now form hypotheses about the molecular pathways it might be modulating. The PI3K/Akt/mTOR and RAF/MEK/ERK (MAPK) pathways are central signaling cascades that are frequently dysregulated in cancer, controlling cell proliferation, survival, and apoptosis.[11][12][13] Investigating the phosphorylation status of key proteins in these pathways provides a direct readout of their activity.[14]
Hypothesized Signaling Pathway Interruption
Given the pro-survival role of the PI3K/Akt and MAPK/ERK pathways, a compound that induces apoptosis may be acting as an inhibitor at one or more nodes within these cascades.[11][15]
Caption: Hypothesized inhibition of pro-survival pathways leading to apoptosis.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase pathway activation.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for a time course (e.g., 0, 2, 6, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Perform densitometry analysis to quantify the ratio of the phosphorylated protein to the total protein. A decrease in this ratio upon treatment indicates pathway inhibition.
Summary and Path Forward
This in-depth technical guide outlines a logical, tiered strategy for the preliminary bioactivity screening of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. By systematically progressing from broad cytotoxicity assessment to the mode of cell death and finally to initial mechanistic inquiries, this framework ensures a robust and interpretable initial dataset. Positive results, such as selective cytotoxicity, induction of apoptosis, and modulation of key cancer signaling pathways, would provide a strong rationale for advancing the compound to more complex secondary assays, lead optimization, and eventual in vivo studies.
References
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Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
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Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. PMC - NIH. [Link]
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Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells. PMC - NIH. [Link]
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Role of PI3K/Akt and MAPK/Erk signaling pathways in cancer-associated... ResearchGate. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Asian Journal of Chemistry. [Link]
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Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry via Sci-Hub. [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d][8][10]oxazine-2,4-diones. RSC Advances (RSC Publishing). [Link]
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Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Center for Registration of Periodicals. [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d][8][10]oxazine-2,4-diones. PMC - NIH. [Link]
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Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. [Link]
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The Isopropyl Substituent: A Keystone Modulator of the Benzoxazinedione Core for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazinedione Scaffold and the Rationale for Isopropyl Substitution
The 1,3-benzoxazine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] These molecules have garnered significant attention for their therapeutic potential, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the benzoxazinedione core lies in its rigid structure, which provides a well-defined orientation for substituents to interact with biological targets, and its synthetic tractability, allowing for systematic exploration of structure-activity relationships (SAR).[1][4]
The strategic placement of substituents on the benzoxazinedione ring system is a critical aspect of drug design, profoundly influencing the compound's physicochemical properties and biological activity. Among the various possible modifications, the introduction of an isopropyl group represents a particularly compelling strategy for several reasons:
-
Steric Influence: The branched and bulky nature of the isopropyl group can provide a significant steric hindrance that may enhance binding affinity and selectivity for a specific biological target. This steric bulk can also shield the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.
-
Lipophilicity Modulation: The isopropyl group is a classic lipophilic moiety. Its incorporation into the benzoxazinedione core is expected to increase the overall lipophilicity of the molecule. This can have a profound impact on its ability to cross cell membranes and access intracellular targets. However, a careful balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the aromatic ring and the heterocyclic system, which in turn can influence the molecule's reactivity and its interactions with biological macromolecules.
This technical guide will provide a comprehensive overview of the effects of isopropyl substitution on the benzoxazinedione core. We will explore a proposed synthetic route, discuss the anticipated changes in physicochemical properties, and delve into the potential impact on biological activity based on established SAR principles. Furthermore, we will provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Proposed Synthesis of an Isopropyl-Substituted Benzoxazinedione
The synthesis of an isopropyl-substituted benzoxazinedione can be approached through several established methods for benzoxazine synthesis.[5][6][7] A common and efficient route is the one-pot reaction involving an appropriately substituted anthranilic acid, a phosgene equivalent, and a suitable cyclizing agent. Alternatively, a multi-step synthesis starting from an isopropyl-substituted aniline or phenol can be envisioned.
Here, we propose a plausible synthetic route starting from 4-isopropylaniline, as illustrated in the workflow diagram below. This method offers a clear and logical progression to the desired isopropyl-substituted benzoxazinedione.
Caption: Hypothetical binding of an isopropyl-substituted benzoxazinedione to a serine protease active site.
The increased lipophilicity and steric bulk of the isopropyl group could lead to enhanced binding within such a hydrophobic pocket, potentially increasing the inhibitory potency. However, if the pocket is sterically constrained, the bulky isopropyl group could also lead to a decrease in activity. This highlights the importance of empirical testing.
Antimicrobial Activity
The antimicrobial activity of heterocyclic compounds is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes. [3][8]The increased lipophilicity conferred by the isopropyl group may enhance the compound's ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria. This could lead to improved antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel isopropyl-substituted benzoxazinediones, rigorous biological evaluation is essential. Below are standard protocols for assessing two of the potential activities discussed.
Protocol 1: In Vitro Serine Protease (α-Chymotrypsin) Inhibition Assay
This assay will determine the compound's ability to inhibit the enzymatic activity of α-chymotrypsin.
Caption: Workflow for the in vitro α-chymotrypsin inhibition assay.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, α-chymotrypsin solution, and varying concentrations of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The introduction of an isopropyl substituent to the benzoxazinedione core is a promising strategy for the development of novel therapeutic agents. The anticipated effects on lipophilicity and steric bulk are likely to have a significant impact on the biological activity of these compounds. The proposed synthetic and biological evaluation protocols provide a clear roadmap for the empirical investigation of these effects.
Future research should focus on the synthesis and screening of a library of isopropyl-substituted benzoxazinediones with the isopropyl group at different positions on the aromatic ring to conduct a thorough SAR study. Furthermore, promising lead compounds should be subjected to more extensive preclinical testing, including in vivo efficacy studies and toxicological profiling, to fully assess their therapeutic potential. The insights gained from such studies will be invaluable in guiding the rational design of the next generation of benzoxazinedione-based drugs.
References
-
Semantic Scholar. (n.d.). Synthesis and properties of two kinds of alkyl containing benzoxazine. Retrieved from [Link]
- Google Patents. (n.d.). US10227313B2 - Process for making benzoxazines.
-
ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins. Retrieved from [Link]
-
PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]
-
SpringerLink. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]
-
PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Substituent Effects in Heterocyclic Systems. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Azoloquinazolines and Substituted Benzothiazepine as Antimicrobial Agents. Retrieved from [Link]
-
RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione from 2-aminobenzoic acid
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione from 2-Aminobenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-Substituted Isatoic Anhydrides
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is a derivative of isatoic anhydride, a class of heterocyclic compounds that serve as highly valuable and versatile building blocks in synthetic organic and medicinal chemistry.[1][2] N-substituted isatoic anhydrides are crucial intermediates for the construction of a wide array of nitrogen-containing heterocyclic structures, including quinazolinones, quinolones, benzodiazepines, and various alkaloids.[3][4][5] Their utility stems from the reactive anhydride moiety, which can undergo ring-opening reactions with a variety of nucleophiles, providing a scaffold for further chemical elaboration. The ability of these compounds to release carbon dioxide upon reaction is a key thermodynamic driving force in many of their synthetic applications.[6][7]
This application note provides a detailed, field-proven protocol for the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, starting from the readily available precursor, 2-aminobenzoic acid (anthranilic acid). We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and safe synthesis.
Synthetic Strategy: Rationale and Pathway Selection
Several methodologies exist for the synthesis of N-substituted isatoic anhydrides.[3][8] These include:
-
Cyclization of N-substituted anthranilic acids: This involves first alkylating the nitrogen of 2-aminobenzoic acid, followed by a cyclization step using a phosgene equivalent like triphosgene or ethyl chloroformate.[9]
-
Direct alkylation of isatoic anhydride: This is a common two-step approach where isatoic anhydride is first synthesized from anthranilic acid and then deprotonated with a base (e.g., NaH) followed by reaction with an alkyl halide.[5][8]
-
Palladium-catalyzed carbonylation: Modern methods involve the carbonylation of substituted anilines, which can be efficient but require specialized equipment and catalysts.[3]
While effective, these methods can involve highly toxic reagents (phosgene), strong bases, or expensive catalysts.[5][9] For this guide, we focus on a more direct, efficient, and atom-economical approach: the one-pot reaction of 2-aminobenzoic acid with isopropyl isocyanate . This pathway is advantageous as it proceeds under relatively mild conditions and directly incorporates the N-isopropyl group while simultaneously forming the heterocyclic ring system.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism involving nucleophilic addition followed by an intramolecular cyclization/dehydration.
-
Nucleophilic Addition: The primary amine group (-NH₂) of 2-aminobenzoic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isopropyl isocyanate. This forms a substituted urea intermediate, N-(2-carboxyphenyl)-N'-isopropylurea.
-
Intramolecular Cyclization: Under thermal conditions, the carboxylic acid group of the urea intermediate undergoes an intramolecular nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid attacks the adjacent urea carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, six-membered 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione ring.
Caption: Reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution and monitoring will lead to the desired product with high purity.
Safety Precautions: A Critical Overview
Isocyanates are potent respiratory and skin sensitizers, lachrymators, and are toxic. [10] All operations involving isopropyl isocyanate must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), chemical splash goggles, a full-face shield, and a flame-resistant lab coat.[11][12]
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maximize airflow and protection.[11]
-
Emergency Preparedness: Have an emergency eyewash and shower station readily accessible.[12]
-
Waste Disposal: All isocyanate-contaminated waste (pipettes, glassware, gloves) must be quenched (e.g., with a dilute ammonia or isopropanol solution) and disposed of according to institutional hazardous waste protocols.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Aminobenzoic acid | ≥99% | Sigma-Aldrich |
| Isopropyl isocyanate | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | High Purity | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Equipment | Specification |
| Round-bottom flask | 100 mL, with 24/40 ground glass joint |
| Reflux condenser | Liebig or Allihn type, 24/40 joint |
| Magnetic stir plate with heating | - |
| Magnetic stir bar | Teflon-coated |
| Addition funnel | 25 mL, pressure-equalizing |
| Thermometer and adapter | - |
| Buchner funnel and filter flask | - |
| Rotary evaporator | - |
| Melting point apparatus | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Add 2-aminobenzoic acid (5.0 g, 36.46 mmol).
-
Under the fume hood, add 40 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Equip the flask with a reflux condenser and an addition funnel. Ensure a gentle flow of inert gas (Nitrogen or Argon) if desired, though not strictly necessary for this reaction.
-
-
Reagent Addition:
-
Measure isopropyl isocyanate (3.4 mL, 3.41 g, 40.11 mmol, 1.1 equivalents) and charge it into the addition funnel.
-
Add the isopropyl isocyanate dropwise to the stirred solution of 2-aminobenzoic acid over a period of 15-20 minutes. An ice bath can be used to control the initial exothermic reaction, maintaining the temperature below 30 °C.
-
-
Reaction and Cyclization:
-
After the addition is complete, remove the ice bath (if used) and heat the reaction mixture to 100-110 °C using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the 2-aminobenzoic acid spot indicates reaction completion.
-
-
Product Isolation (Work-up):
-
Allow the reaction mixture to cool to room temperature.
-
In a separate beaker, prepare 200 mL of ice-cold deionized water.
-
Slowly pour the dark reaction mixture into the cold water while stirring vigorously. A precipitate should form immediately.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual DMF.
-
-
Purification:
-
Air-dry the crude product on the filter for 15-20 minutes.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Quantitative Data Summary
| Parameter | Value |
| 2-Aminobenzoic Acid (mass) | 5.0 g |
| 2-Aminobenzoic Acid (moles) | 36.46 mmol |
| Isopropyl Isocyanate (volume) | 3.4 mL |
| Isopropyl Isocyanate (moles) | 40.11 mmol (1.1 eq) |
| Solvent (DMF) Volume | 40 mL |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 3-4 hours |
| Expected Product | 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione |
| Molecular Weight | 205.21 g/mol |
| Theoretical Yield | 7.48 g |
| Typical Actual Yield | 6.0 - 6.7 g (80-90%) |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | ~105-108 °C (Varies with purity) |
Experimental Workflow Visualization
Caption: Overall experimental workflow diagram.
References
- Kosyrev, A. B., & Yutilov, Y. M. (2001). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). Chemistry of Heterocyclic Compounds, 37(4), 435-491.
- Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(2), 90-92.
- Yadav, P., & Singh, R. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(3), 2097-2106.
-
Chemistry of Heterocyclic Compounds. (2016). Synthesis of Isatoic Anhydride Derivatives. Available at: [Link]
- El-Sayed, M. A. A. (2018). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Mini-Reviews in Organic Chemistry, 15(4), 269-281.
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Available at: [Link]
-
California Department of Public Health. (2014). Isocyanates: Working Safely. HESIS Fact Sheet. Available at: [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Available at: [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Available at: [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Available at: [Link]
-
DOD Technologies. (2017). Isocyanates: Understanding the Risks and Staying Safe. Available at: [Link]
-
ACS Omega. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Available at: [Link]
-
Shodhganga. (n.d.). Chapter 5: Copper-Catalyzed N-Arylation of Isatoic Anhydride. Available at: [Link]
- Google Patents. (2015). Isatoic anhydride derivatives and applications thereof. WO2015163952A1.
-
Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Available at: [Link]
-
Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][8]oxazine-2,4-diones. RSC Advances. Available at: [Link]
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- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. dodtec.com [dodtec.com]
- 11. lakeland.com [lakeland.com]
- 12. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
Application Notes and Protocols for the N-Alkylation of 1H-benzo[d]oxazine-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 1H-benzo[d]oxazine-2,4-dione, commonly known as isatoic anhydride. N-alkylated isatoic anhydrides are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical and materials science.[1][2] This document explores various methodologies, from classical base-mediated reactions to modern catalytic approaches, offering researchers, scientists, and drug development professionals a robust resource for synthesizing these valuable synthons. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction
1H-benzo[d]oxazine-2,4-dione (isatoic anhydride) is a versatile bicyclic scaffold extensively utilized as a precursor for the synthesis of diverse heterocyclic systems such as quinazolinones, quinolones, benzodiazepines, and tryptanthrin derivatives.[2][3] The acidic N-H group within the isatoic anhydride nucleus allows for facile substitution, with N-alkylation being a particularly crucial transformation.[4] This modification introduces alkyl substituents that can modulate the physicochemical and pharmacological properties of the final products. Consequently, the development of efficient and selective N-alkylation protocols is of paramount importance. This guide delineates several reliable methods for the N-alkylation of isatoic anhydride, discussing their mechanisms, advantages, and practical considerations.
Reaction Mechanism and Key Considerations
The N-alkylation of isatoic anhydride proceeds via a nucleophilic substitution reaction. The initial step involves the deprotonation of the acidic N-H proton by a suitable base to form a resonance-stabilized N-anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) to form the desired N-alkylated product.
Several factors influence the outcome of the reaction, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Strong bases like sodium hydride (NaH) are effective for deprotonation, but their handling requires care.[1][2] Milder bases such as potassium carbonate (K2CO3) are also commonly employed.[1][2] The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred. It is important to note that the anhydride moiety is susceptible to nucleophilic attack, which can lead to undesired side products, especially under harsh reaction conditions.[4]
A visual representation of the general N-alkylation workflow is provided below:
Caption: General workflow for the N-alkylation of isatoic anhydride.
Experimental Protocols
This section details several protocols for the N-alkylation of isatoic anhydride, each with its own set of advantages.
Protocol 1: Classical N-Alkylation using Sodium Hydride
This method is a robust and widely used procedure for the N-alkylation of isatoic anhydride, particularly effective for a range of alkyl halides.[1][2] The use of sodium hydride, a strong base, ensures complete deprotonation of the starting material.
Materials:
-
1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of isatoic anhydride (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-alkylated isatoic anhydride.
Protocol 2: N-Alkylation using Potassium Carbonate
This protocol employs a milder base, potassium carbonate, which is easier and safer to handle than sodium hydride. It is a suitable alternative for many alkylation reactions.[1][2]
Materials:
-
1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride)
-
Potassium carbonate (K2CO3), finely powdered
-
Alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of isatoic anhydride (1.0 eq.) in anhydrous DMF or acetone, add finely powdered potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by appropriate methods.
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a greener and often more efficient alternative for N-alkylation.[5][6] This method is particularly advantageous as it can be performed under milder conditions and sometimes even solvent-free.[5] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated isatoic anhydride from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[7]
Materials:
-
1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride)
-
Alkyl halide
-
Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane (DCM) (optional, can be run solvent-free)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Combine isatoic anhydride (1.0 eq.), the alkyl halide (1.1 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in a round-bottom flask.
-
If using a solvent, add toluene or DCM.
-
Stir the mixture vigorously at a temperature ranging from room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
A recent breakthrough methodology utilizes diisopropylamine and tetrabutylammonium bromide, which can provide excellent yields in a short reaction time at 30 °C with no byproducts.[1]
Protocol 4: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a powerful method for the N-alkylation of isatoic anhydride with primary and secondary alcohols.[8][9] This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in stereoselective synthesis.[9] The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]
Materials:
-
1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride)
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Dissolve isatoic anhydride (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at room temperature under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purify the desired N-alkylated product directly by column chromatography on silica gel.
The mechanism of the Mitsunobu reaction is depicted below:
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the various N-alkylation protocols.
| Protocol | Base/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1: NaH | NaH | DMF | 0 to RT | 3-12 | 70-90 |
| 2: K₂CO₃ | K₂CO₃ | DMF/Acetone | 50-80 | 4-24 | 60-85 |
| 3: PTC | K₂CO₃/TBAB | Toluene/Solvent-free | RT to 60 | 2-8 | 85-95 |
| 4: Mitsunobu | PPh₃/DEAD | THF | 0 to RT | 12-24 | 50-80 |
Note: Yields are highly dependent on the specific substrate and alkylating agent used.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of base and alkylating agent. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the anhydride.
-
Side Product Formation: The formation of byproducts can occur, especially with strong bases and high temperatures.[1] Careful control of the reaction conditions is crucial. In some cases, a milder base or a lower temperature may be beneficial. The anhydride ring is susceptible to opening; therefore, prolonged reaction times at elevated temperatures should be avoided.
-
Purification Challenges: The triphenylphosphine oxide byproduct from the Mitsunobu reaction can sometimes be difficult to separate. Techniques such as precipitation or using a modified phosphine reagent can simplify purification.
-
Choice of Alkylating Agent: Primary alkyl halides are generally more reactive than secondary halides. Tertiary halides are typically not suitable due to competing elimination reactions. For less reactive alkylating agents, stronger bases and higher temperatures may be necessary.
Conclusion
The N-alkylation of 1H-benzo[d]oxazine-2,4-dione is a fundamental transformation in organic synthesis, providing access to a diverse range of valuable N-substituted heterocyclic compounds. This guide has detailed several reliable protocols, from classical base-mediated methods to modern catalytic approaches like phase-transfer catalysis and the Mitsunobu reaction. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize the desired N-alkylated isatoic anhydrides for their specific applications in drug discovery and materials science.
References
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. IRINS. [Link]
- Process for the preparation of alkyl n-alkylanthranilate.
-
N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]
-
Chapter 5: Copper-Catalyzed N-Arylation of Isatoic Anhydrides with Aryl(2,4,6-trimethoxyphenyl)iodonium Salts. Shodhganga. [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON ISATOIC ANHYDRIDES (2H-3,1-BENZOXAZINE-2,4-DIONES). (REVIEW). Khimiya Geterotsiklicheskikh Soedinenii. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
- Process for the preparation of alkyl n-alkylanthranilate.
-
ISATOIC ANHYDRIDE. Organic Syntheses. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Organic Synthesis. [Link]
-
Industrial Phase Transfer Catalysis. PTC Organics. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. ResearchGate. [https://www.researchgate.net/publication/343391035_Investigation_for_the_easy_and_efficient_synthesis_of_1H-benzo[d][10]oxazine-24-diones]([Link]10]oxazine-24-diones)
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]
-
1H-Benzo[g]pteridine-2,4-dione. Acta Crystallographica Section E. [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. researchgate.net [researchgate.net]
- 6. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Dysregulation of serine protease activity is implicated in numerous pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various inflammatory disorders. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of therapeutic research.
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazinone class of compounds, which are recognized as effective mechanism-based inhibitors of serine proteases. This document provides a comprehensive guide for researchers on the utilization of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a tool for studying serine protease activity. It includes a detailed explanation of its mechanism of action, step-by-step protocols for enzymatic and cell-based assays, and expected data outcomes based on studies of structurally related compounds.
Mechanism of Action: Covalent Inactivation
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione acts as a time-dependent, irreversible inhibitor of serine proteases. The inhibitory mechanism proceeds through a two-step process of acylation and subsequent slow deacylation, effectively sequestering the active site serine residue of the enzyme.
The catalytic triad in the active site of a serine protease, typically composed of serine, histidine, and aspartate residues, is responsible for peptide bond hydrolysis. The process of inhibition by 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is as follows:
-
Initial Binding: The inhibitor binds to the active site of the serine protease, forming a non-covalent Michaelis-like complex.
-
Nucleophilic Attack: The catalytic serine residue (Ser-195 in chymotrypsin) launches a nucleophilic attack on the carbonyl group of the benzoxazinone ring.
-
Acylation: This attack leads to the opening of the oxazine ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme.
-
Slow Deacylation: The acyl-enzyme complex is very stable, and the rate of hydrolysis to regenerate the active enzyme (deacylation) is extremely slow. This slow turnover is the basis for the irreversible nature of the inhibition.
The N-isopropyl substitution on the benzoxazinone scaffold is anticipated to influence the inhibitor's potency and selectivity towards different serine proteases, likely through interactions with the S1 and S2 pockets of the enzyme's active site. Structure-activity relationship studies on related compounds have shown that the nature of the N-substituent is a key determinant of inhibitory activity.[1]
Caption: Covalent inhibition of a serine protease by 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Expected Inhibitory Profile
| Compound Class | Target Protease | Reported IC50 / Kinetic Parameter | Reference |
| N-substituted peptidyl trifluoromethyl ketones | Human Leukocyte Elastase | IC50 = 0.084 µM | [2] |
| 3-alkyl-N-hydroxysuccinimide (isopropyl) | Human Leukocyte Elastase | Effective inactivator | [1] |
| Substituted 4H-3,1-benzoxazin-4-one | Cathepsin G | IC50 = 0.84 µM | [3] |
| N-alkyl glycine NHS carbamates | Trypsin | kinact/KI = 2.74 x 106 M-1min-1 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorogenic Substrate
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione against a target serine protease, such as human neutrophil elastase (HLE).
Materials:
-
Human Neutrophil Elastase (HLE), purified
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Triton X-100
-
DMSO (anhydrous)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of HLE in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM).
-
Further dilute these DMSO stocks into assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor solution or DMSO (for control wells)
-
HLE solution
-
-
The final volume in each well before adding the substrate should be 90 µL.
-
Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. For time-dependent inhibitors, this pre-incubation step is crucial.
-
-
Initiate Reaction:
-
Add 10 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Caption: Workflow for determining the IC50 of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Protocol 2: Cell-Based Assay for Neutrophil Elastase Activity
This protocol describes a method to assess the inhibitory effect of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione on neutrophil elastase activity in isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Fluorogenic, cell-impermeable HLE substrate
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ficoll-Paque PLUS
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Isolate Human Neutrophils:
-
Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS.
-
-
Cell Plating and Inhibitor Treatment:
-
Plate the neutrophils in a 96-well plate at a density of approximately 1-2 x 105 cells per well.
-
Treat the cells with various concentrations of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (prepared as in Protocol 1) or DMSO (vehicle control).
-
Incubate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
Neutrophil Activation:
-
Add a neutrophil activator, such as PMA (final concentration ~25-100 nM), to each well to induce degranulation and the release of neutrophil elastase.
-
Include a non-activated control.
-
-
Measure Elastase Activity:
-
Add the cell-impermeable fluorogenic HLE substrate to each well.
-
Immediately begin kinetic measurements of fluorescence increase in a plate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percentage of inhibition of elastase activity for each inhibitor concentration relative to the PMA-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for the cell-based assay of neutrophil elastase inhibition.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: The use of a known, potent serine protease inhibitor as a positive control and a vehicle (DMSO) as a negative control is essential to validate the assay performance.
-
Linearity of Reaction: Ensure that the enzymatic reaction is in the linear range with respect to time and enzyme concentration. This can be verified by running preliminary experiments with varying enzyme concentrations.
-
Substrate Concentration: The choice of substrate concentration relative to its Km value is critical. For competitive inhibitors, the apparent IC50 will be dependent on the substrate concentration.
-
Time-Dependency: For irreversible inhibitors like 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, the degree of inhibition will increase with the pre-incubation time. This time-dependency can be characterized to further understand the inhibitory mechanism.
Conclusion
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is a promising candidate for the inhibition of serine proteases, with a mechanism of action that involves covalent modification of the active site. The protocols provided herein offer a robust framework for researchers to investigate its inhibitory potential in both biochemical and cell-based settings. By carefully following these methodologies and incorporating the recommended controls, researchers can obtain reliable and reproducible data to advance our understanding of serine protease biology and facilitate the development of novel therapeutics.
References
-
An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - NIH. Available at: [Link]
-
Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed. Available at: [Link]
-
An In Vitro Assay for Measuring Neutrophil Serine Protease Activity Using a Fluorescent Reporter - JoVE. Available at: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. Available at: [Link]
-
Inhibition of human leukocyte elastase by N-substituted peptides containing alpha,alpha-difluorostatone residues at P1 - PubMed. Available at: [Link]
-
Inhibition of human leukocyte elastase (HLE) by N-substituted peptidyl trifluoromethyl ketones - PubMed. Available at: [Link]
-
Application of an Activity-Based Probe to Determine Proteolytic Activity of Cell Surface Cathepsin G by Mass Cytometry Data Acquisition | ACS Omega. Available at: [Link]
-
Activity-Based Protein Profiling of Serine Proteases in Immune Cells - ResearchGate. Available at: [Link]
-
IC50 Determination - edX. Available at: [Link]
-
The Proteolytic Activity of Neutrophil-Derived Serine Proteases Bound to the Cell Surface Arming Lung Epithelial Cells for Viral Defense - PMC - NIH. Available at: [Link]
-
Enantioselective inhibition of human leukocyte elastase - PubMed - NIH. Available at: [Link]
-
Postulated mechanism of serine protease inhibition by N-alkyl glycine inhibitors. … - ResearchGate. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - NIH. Available at: [Link]
-
Inhibition of serine proteases: activity of 1,3-diazetidine-2,4-diones - PubMed. Available at: [Link]
-
Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed. Available at: [Link]
Sources
- 1. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human leukocyte elastase (HLE) by N-substituted peptidyl trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
Application Note: A Framework for High-Throughput Screening of Novel 1-Substituted-1H-benzo[d]oxazine-2,4-dione Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign for novel 1-substituted-1H-benzo[d]oxazine-2,4-dione derivatives, using 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a working example. Due to the electrophilic nature of the benzoxazine-2,4-dione scaffold, these compounds are hypothesized to act as covalent inhibitors. This note details the scientific rationale, step-by-step protocols for a fluorescence-based protease inhibition assay, data analysis workflows, and critical quality control measures necessary for a successful screening campaign.
Introduction and Scientific Principle
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a class of heterocyclic compounds with a unique structural framework, making them interesting candidates for drug discovery.[3] While literature on the specific biological activity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is sparse, the core chemical structure, analogous to isatoic anhydride, possesses two electrophilic carbonyl centers. This inherent reactivity suggests a potential mechanism of action involving covalent bond formation with nucleophilic residues (e.g., Cysteine, Serine, Lysine) in the active sites of enzymes.[2]
Covalent inhibitors have gained significant interest in drug discovery for their potential to achieve high potency and prolonged duration of action.[1][4] HTS campaigns for covalent inhibitors require specific assay designs that can distinguish true, mechanism-based inhibition from non-specific reactivity or assay artifacts.[5]
This application note proposes a robust HTS workflow to identify and characterize the inhibitory activity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione against a model cysteine protease. The assay principle is based on the time-dependent, irreversible inhibition of the enzyme. The enzyme's activity is monitored using a fluorogenic substrate, which produces a fluorescent signal upon cleavage. Active covalent inhibitors will bind to the enzyme, reducing its ability to process the substrate and thus decreasing the fluorescent signal.
Proposed Mechanism of Action
The proposed mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on one of the carbonyl carbons of the benzoxazine-2,4-dione ring. This leads to the opening of the heterocyclic ring and the formation of a stable, covalent adduct with the enzyme, thereby inactivating it.
Caption: Proposed mechanism of covalent modification of a cysteine protease.
Materials and Reagents
-
Compound: 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (CAS 57384-39-1)[6]
-
Enzyme: Recombinant human Cysteine Protease (e.g., Caspase-3, Papain).
-
Substrate: Fluorogenic peptide substrate specific for the chosen enzyme (e.g., Ac-DEVD-AMC for Caspase-3).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.
-
Positive Control: A known, potent inhibitor of the target enzyme (e.g., Z-VAD-FMK for Caspases).
-
Negative Control: DMSO (vehicle).
-
Plates: Black, low-volume, 384-well assay plates.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.
Experimental Protocols
A successful HTS campaign is a multi-stage process. The following protocols outline the key phases from initial setup to hit validation.
Protocol 1: Compound Management and Plate Preparation
Effective compound management is critical to ensure the integrity and accuracy of screening results.[7][8][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in 100% DMSO.
-
Solubility Check: Visually inspect the stock solution for any precipitation. If necessary, determine the maximum solubility.
-
Intermediate Plates: Using an automated liquid handler, perform serial dilutions to create intermediate compound plates. For a primary screen, a single concentration (e.g., 10 µM) is often used. For quantitative HTS (qHTS), a concentration series is prepared.[10]
-
Assay-Ready Plates: Transfer a small volume (e.g., 100 nL) of the compound solutions from the intermediate plates to the final 384-well assay plates.
Protocol 2: Primary HTS - Fluorescence-Based Inhibition Assay
This protocol is designed for a 384-well format with a final assay volume of 20 µL.
-
Plate Layout: Designate columns for controls:
-
Columns 1-2: Negative Control (DMSO vehicle only).
-
Columns 23-24: Positive Control (known inhibitor).
-
Columns 3-22: Test Compounds.
-
-
Enzyme Addition: Add 10 µL of enzyme solution (at 2X final concentration in assay buffer) to all wells of the assay-ready plates.
-
Pre-incubation: Centrifuge the plates briefly to mix. Incubate for a defined period (e.g., 30-60 minutes) at room temperature. This step is crucial to allow time for the covalent reaction between the inhibitor and the enzyme.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate (at 2X final concentration in assay buffer) to all wells to initiate the enzymatic reaction.
-
Kinetic Read: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence signal (e.g., Ex/Em = 360/460 nm) every 2 minutes for 30-60 minutes.
Protocol 3: Data Analysis and Hit Identification
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalization: Normalize the data using the control wells on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (V_compound - V_pos) / (V_neg - V_pos)) where V_compound is the rate in the test well, V_pos is the average rate of the positive controls, and V_neg is the average rate of the negative controls.
-
Hit Selection: Define a hit criterion. A common starting point is a percent inhibition value greater than three times the standard deviation of the negative controls (e.g., >50% inhibition).
Protocol 4: Assay Validation and Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[11][12][13]
-
Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
-
Interpretation:
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality[11][12] |
| Signal-to-Background | > 5 | Robust signal window |
| CV of Controls | < 15% | Low plate-to-plate variability |
Table 1: Key HTS Assay Quality Control Metrics.
Workflow Visualization
The entire HTS process can be visualized as a structured workflow, from initial setup to confirmed hits.
Caption: High-level workflow for an HTS campaign.
Conclusion and Further Steps
This application note provides a foundational strategy for screening 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and related derivatives as potential covalent enzyme inhibitors. The outlined fluorescence-based assay is robust, scalable, and incorporates essential quality control measures.[15][16][17]
Primary hits identified from this screen should be subjected to further validation to confirm their mechanism of action and rule out false positives.[5] Recommended follow-up studies include:
-
IC50 Determination: Generating dose-response curves to determine compound potency.
-
Time-Dependency Assays: Confirming irreversible or time-dependent inhibition characteristic of covalent modifiers.
-
Orthogonal Assays: Using alternative detection methods, such as high-throughput mass spectrometry, to directly observe the formation of the covalent protein-inhibitor adduct.[2]
-
Selectivity Profiling: Screening confirmed hits against a panel of related enzymes to assess their selectivity.
By following this structured approach, researchers can effectively evaluate the potential of novel benzoxazine-2,4-dione derivatives as a new class of enzyme inhibitors.
References
- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases.Methods in Molecular Biology, 2024.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.BioAscent.
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow.Journal of Biomolecular Screening, 2016.
- Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine.BenchChem.
- Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
- Z-factors - BIT 479/579 High-throughput Discovery.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- On HTS: Z-factor.On HTS Blog.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.Journal of Biomolecular Screening, 2009.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Z-factor.Wikipedia.
- Compound Management for Quantitative High-Throughput Screening.Journal of Biomolecular Screening, 2008.
- Compound Management and Integrity.Beckman Coulter.
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1-ISOPROPYL-1H-BENZO[D][1][2]OXAZINE-2,4-DIONE | 57384-39-1. ChemicalBook.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.MDPI.
- A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.MDPI.
- A. Fluorescence-based assay used for HTS for of b...
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.PubMed.
- Mechanism for benzoxazine-2,4-diones synthesis.
- Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology.STAR Protocols, 2025.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- The Effects of Reactive Diluents on Flame Properties of Benzoxazines.SAMPE Conference Proceedings, 2017.
- A Highly Reactive Benzoxazine Monomer, 1-(2-Hydroxyethyl)-1,3-Benzoxazine: Activation of Benzoxazine by Neighboring Group Participation of Hydroxyl Group.Journal of Polymer Science Part A: Polymer Chemistry, 2010.
- Side reaction for the production of benzoxazine monomers based on diamines.
- 1-(2-Oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.BLDpharm.
- Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characteriz
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 2025.
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Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, benzoxazine and its derivatives have emerged as a promising class of heterocyclic compounds.[1] These structures are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2] The core benzoxazine structure offers a versatile framework for chemical modification, allowing for the fine-tuning of its therapeutic properties. This application note provides a comprehensive experimental workflow for evaluating the antimicrobial efficacy of a specific derivative, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing a logical progression from initial screening to more in-depth mechanistic studies. Our approach is grounded in established methodologies, referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4]
Experimental Rationale and Workflow
The investigation into the antimicrobial properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is structured to first establish its spectrum of activity and potency, followed by an inquiry into its potential mechanisms of action and its safety profile concerning mammalian cells. This tiered approach ensures a thorough and efficient evaluation.
Caption: A logical workflow for the comprehensive antimicrobial evaluation of a novel compound.
Phase 1: Initial Screening & Potency Determination
The primary objective of this phase is to ascertain whether 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione possesses antimicrobial activity and to quantify its potency against a representative panel of microorganisms.
Preparation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione Stock Solution
The accurate preparation of the test compound is fundamental to the reliability of subsequent assays.
Protocol:
-
Solubility Testing: Determine the solubility of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in various solvents compatible with microbial and mammalian cell cultures. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of small molecules.
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 50 mM).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Selection and Preparation of Microbial Strains
The choice of microbial strains is critical for determining the spectrum of antimicrobial activity. A standard panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal species.[5] The use of American Type Culture Collection (ATCC) strains is recommended for reproducibility.[6]
Recommended Microbial Panel:
| Microorganism | Gram Stain | Rationale |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | A common cause of skin and soft tissue infections, and a frequent agent of nosocomial infections. |
| Bacillus subtilis (e.g., ATCC 6633) | Positive | A representative of spore-forming bacteria. |
| Escherichia coli (e.g., ATCC 25922) | Negative | A common cause of urinary tract infections and a model organism for Gram-negative bacteria. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | A common cause of opportunistic fungal infections. |
Protocol for Inoculum Preparation:
-
Culture Revival: Revive the lyophilized or frozen microbial strains according to the supplier's instructions.
-
Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Fungal Inoculum: For Candida albicans, prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar and adjust the turbidity to a 0.5 McFarland standard.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay provides a preliminary assessment of the antimicrobial activity of the test compound.
Protocol:
-
Plate Inoculation: Uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate for bacteria or Sabouraud Dextrose Agar for fungi using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Addition: Pipette a known amount of the 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione stock solution onto each disk (e.g., 10 µL of a 1 mg/mL solution).
-
Controls: Include a positive control (a disk with a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (a disk with the solvent used to dissolve the test compound).
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition suggests greater antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This quantitative assay is the gold standard for determining the potency of an antimicrobial agent.[7][8]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at twice the desired starting concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 should contain only broth and the microbial inoculum (growth control), and well 12 should contain only broth (sterility control).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-plate the aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the agar plate under the same conditions as the previous assays.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).[7][9][10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]
Phase 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known activities of related benzoxazine compounds, we will investigate two common antimicrobial mechanisms: cell membrane disruption and DNA interaction.
Caption: Hypothesized mechanisms of antimicrobial action to be investigated.
Bacterial Membrane Integrity Assay
This assay assesses whether the test compound damages the bacterial cell membrane, leading to leakage of intracellular components.
Protocol:
-
Bacterial Preparation: Grow the selected bacterial strain to the mid-logarithmic phase, then harvest the cells by centrifugation and wash them twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in PBS.
-
Compound Treatment: Incubate the bacterial suspension with the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a positive control (e.g., a membrane-disrupting peptide like melittin) and a negative control (untreated cells).
-
Fluorescent Staining: After a defined incubation period (e.g., 30 minutes), add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).
-
Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader. An increase in PI fluorescence indicates membrane damage.
DNA Interaction Assay: Ethidium Bromide (EtBr) Displacement
This fluorometric assay can indicate if a small molecule binds to DNA, potentially by intercalating between base pairs or binding to the grooves.[9][11]
Protocol:
-
DNA-EtBr Complex Formation: In a fluorescence cuvette or a black 96-well plate, prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to equilibrate to form a stable DNA-EtBr complex, which will exhibit strong fluorescence.
-
Titration with Test Compound: Add increasing concentrations of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition of the test compound, measure the fluorescence emission of the solution (excitation ~520 nm, emission ~600 nm).
-
Interpretation: A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the test compound suggests that the compound is displacing EtBr from the DNA, indicating a DNA binding interaction.[8][11]
Phase 3: Safety and Selectivity Assessment
A viable antimicrobial drug must be effective against pathogens while exhibiting minimal toxicity to host cells. This phase evaluates the cytotoxicity of the compound against a mammalian cell line.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) in a 96-well plate until they reach approximately 80% confluency.
-
Compound Treatment: Expose the cells to a range of concentrations of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be systematically organized for clear interpretation and comparison.
Table 1: Antimicrobial Potency of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ||||
| B. subtilis | ||||
| E. coli | ||||
| P. aeruginosa | ||||
| C. albicans |
Interpretation is based on the MBC/MIC ratio, where a value ≤ 4 is typically considered bactericidal.
Table 2: Cytotoxicity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
| Cell Line | IC₅₀ (µM) |
| HEK293 |
A high IC₅₀ value relative to the MIC values suggests that the compound has a favorable selectivity index, indicating that it is more toxic to microbial cells than to mammalian cells.
Conclusion
This application note provides a structured and comprehensive framework for the initial evaluation of the antimicrobial properties of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. By following these protocols, researchers can obtain reliable data on the compound's spectrum of activity, potency, potential mechanism of action, and preliminary safety profile. The results from these studies will be instrumental in guiding further preclinical development of this and related benzoxazinone derivatives as potential novel antimicrobial agents.
References
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
- Papich, M. G. (2014). Interpreting Antimicrobial Susceptibility Results. In Proceedings of the NAVC Conference 2014.
- Clinical and Laboratory Standards Institute. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
- Sonawane, K. (2022). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?
- Khan, F., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36936.
- Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress Proceedings.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
- Sathishkumar, M., et al. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. PubMed.
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PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
- Burns, V. W. (1977). Mechanism of Ethidium Bromide Fluorescence Enhancement on Binding to Nucleic Acids. Biochemistry, 16(16), 3648-3655.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755.
- Sathyadevi, P., et al. (2015). Fluorescence quenching curves of ethidium bromide bound to DNA.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2743-2747.
- DSMZ. (2024). Choosing the Right Bacterial Strains for Your Lab. Bitesize Bio.
- Hellman, L. M., & Fried, M. G. (2007). Analysis of DNA-Protein Interactions Using PAGE: Band-Shift Assays. In DNA Electrophoresis. Humana Press.
- Heegaard, N. H. H. (2024). Affinity Electrophoresis of Proteins for Determination of Ligand Affinity and Exploration of Binding Sites. International Journal of Molecular Sciences, 25(3), 1729.
- OIE. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Experiments with BI-4916.
- Manik, M. I. N., et al. (2018). List of bacteria and fungi used in antimicrobial screening.
- EUCAST. (2024). EUCAST panels of strains with well defined susceptibility.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- University of Vermont Medical Center. (2018). New Test: Antimicrobial Susceptibility Panel, Yeast.
- Springer Nature Experiments. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- National Center for Biotechnology Inform
- RGDscience Ltd. (n.d.). Assay guidelines.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). Bacterial Viability and Vitality Assays for Flow Cytometry.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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Application Notes and Protocols: Cell-Based Assays for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione Cytotoxicity
Authored by: Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to evaluating the cytotoxic potential of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, a novel heterocyclic compound with therapeutic promise. Recognizing that a single assay provides a limited perspective, this guide details a multi-parametric approach. We present step-by-step protocols for three robust, validated, and complementary cell-based assays: the MTT assay to assess metabolic activity, the LDH release assay to quantify membrane integrity, and the Caspase-Glo® 3/7 assay to measure apoptosis induction. The rationale behind experimental choices is elucidated to empower researchers to not only execute the protocols but also to interpret the data cohesively. This guide is structured to serve as a practical resource for generating reliable and reproducible cytotoxicity data, a critical step in the preclinical evaluation of new chemical entities.[1][2]
Introduction: The Compound and the Criticality of Cytotoxicity Assessment
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Preliminary studies on related benzoxazine diones have suggested potential applications ranging from enzyme inhibition to antimicrobial and antitumor activities.[3] As with any novel compound intended for therapeutic use, a thorough in vitro cytotoxicity assessment is a mandatory first step in the drug discovery pipeline.[1][2] Such studies are fundamental for determining the compound's therapeutic index—the ratio between its effective concentration and its toxic concentration.[2][6]
This application note provides a framework for a tiered approach to cytotoxicity testing, moving from general cell viability to more specific mechanisms of cell death. By employing a battery of assays, researchers can gain a more nuanced understanding of how 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione interacts with cells.
Strategic Workflow for Comprehensive Cytotoxicity Profiling
A systematic workflow is essential for generating high-quality, interpretable data. The diagram below outlines a logical progression from initial cell culture to multi-assay analysis, ensuring that results from different assays can be cross-correlated to build a cohesive mechanistic narrative.
Figure 1: A multi-assay workflow for cytotoxicity assessment. This parallel approach allows for the simultaneous evaluation of different cellular health parameters from the same treatment exposure.
Protocol 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][10][11] The amount of formazan produced, which is quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[7][12]
Materials:
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the compound's intended therapeutic area)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12][13] Incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the loss of cell membrane integrity.[1] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14][15] The released LDH catalyzes a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically at 490 nm.[16][17] The amount of color formed is proportional to the number of lysed cells.[14]
Materials:
-
Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Tiaris Biosciences)
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls: In addition to the compound-treated wells, prepare wells for:
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[17]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[16][17]
-
LDH Reaction: Prepare the LDH reaction mixture as per the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[16][18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17][18]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[16][17]
-
Absorbance Reading: Measure the absorbance at 490 nm.
Data Analysis:
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Treated_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle: The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[19][20] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases aminoluciferin.[19][21] This product is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase-3/7 activity.[19][20]
Materials:
-
Treated cells in an opaque-walled 96-well plate suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3), but use white-walled plates to maximize the luminescent signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[20][22] Allow it to equilibrate to room temperature before use.[20]
-
Reagent Addition: Remove the assay plate from the incubator and let it cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate the plate at room temperature for 1 to 3 hours.[20]
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control cells.
Data Interpretation: Building a Mechanistic Hypothesis
The power of this multi-assay approach lies in the integrated interpretation of the results. The following diagram illustrates how different outcomes can point towards specific mechanisms of cytotoxicity.
Figure 2: A logic diagram for interpreting multi-assay cytotoxicity data. The combination of results helps to distinguish between apoptosis, necrosis, and cytostatic effects.
Example Data Interpretation Table:
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase 3/7 Result | Likely Primary Mechanism |
| 1 | Decreased | Low | High Increase | Apoptosis |
| 2 | Decreased | High | Low/No Increase | Necrosis |
| 3 | Decreased | Low | Low/No Increase | Cytostatic effect or non-apoptotic cell death |
| 4 | Decreased | High | High Increase | Apoptosis with secondary necrosis |
Conclusion
The protocols outlined in this application note provide a robust and comprehensive strategy for characterizing the cytotoxic profile of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. By concurrently assessing metabolic activity, membrane integrity, and apoptotic pathway activation, researchers can obtain a detailed understanding of the compound's effects on cells. This multi-faceted approach is crucial for making informed decisions in the drug development process and for elucidating the compound's mechanism of action.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Fricker, R., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][10][19]oxazine-2,4-diones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1H-Benzo[d][10][19]oxazine-2,4-dione in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1H-Benzo[d][10][19]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. Retrieved from [Link]
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Application of 1H-Benzo[d]oxazine-2,4-dione Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzoxazinedione Scaffold
The quest for novel, selective, and effective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, the 1H-benzo[d]oxazine-2,4-dione scaffold has emerged as a promising pharmacophore. While research on the specific derivative, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, is not extensively documented in publicly available literature, numerous studies on related derivatives of the benzoxazinone and benzoxazine core have demonstrated significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines.[1] These compounds represent a class of molecules that can be chemically modified to enhance their potency, selectivity, and pharmacokinetic properties, making them attractive candidates for further drug development.
This technical guide provides an in-depth overview of the application of 1H-benzo[d]oxazine-2,4-dione derivatives in cancer research. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate the anticancer potential of this chemical class. The focus is on the underlying mechanisms of action and the experimental workflows required to elucidate them.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Derivatives of the benzoxazinone scaffold have been shown to exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. This dual mechanism of action is highly desirable in an anticancer agent as it not only eliminates existing cancer cells but also prevents their proliferation.
Several studies have indicated that these compounds can modulate key signaling pathways involved in cell survival and death. A common mechanism involves the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are the executive enzymes of apoptosis.[1]
Signaling Pathway of Benzoxazinedione-Induced Apoptosis
The diagram below illustrates a plausible signaling cascade initiated by a bioactive benzoxazinedione derivative, leading to apoptosis in a cancer cell.
Caption: Benzoxazinedione-induced apoptosis pathway.
This pathway highlights the intrinsic, or mitochondrial, route of apoptosis. Upon treatment, the benzoxazinedione derivative can lead to the activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of 1H-benzo[d]oxazine-2,4-dione derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Experimental Workflow Overview
The general workflow for the in vitro evaluation of a novel benzoxazinedione derivative is depicted below.
Caption: In vitro experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the benzoxazinedione derivative on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-29 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Benzoxazinedione derivative stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazinedione derivative in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%).
-
Also include a positive control for cytotoxicity (e.g., doxorubicin at a known effective concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
-
Trustworthiness of the Protocol:
-
Controls: The inclusion of vehicle, negative (untreated), and positive controls is crucial for validating the assay.
-
Replicates: Each concentration and control should be tested in triplicate to ensure the reproducibility of the results.
-
Linearity: Ensure the initial cell seeding density is within the linear range of the MTT assay for the specific cell line used.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the benzoxazinedione derivative.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[4][5]
Materials:
-
Cancer cells treated with the benzoxazinedione derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the benzoxazinedione derivative at the predetermined IC50 concentration. Include vehicle-treated cells as a negative control.
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live cells.
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.
-
Calculate the percentage of cells in each quadrant. An increase in the percentage of cells in Q2 and Q4 in the treated samples compared to the control indicates apoptosis induction.
-
Trustworthiness of the Protocol:
-
Controls: Proper compensation controls are essential for accurate flow cytometry data. A positive control for apoptosis (e.g., cells treated with staurosporine) should be included.
-
Timeliness: Analyze the samples promptly after staining to avoid artifacts.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression levels of key proteins such as p53, cleaved caspase-3, and Bcl-2.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Cell lysates from cancer cells treated with the benzoxazinedione derivative.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-Bcl-2, and an antibody for a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and mix with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
-
Trustworthiness of the Protocol:
-
Loading Control: A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across all lanes.
-
Antibody Validation: Use antibodies that have been validated for western blotting and are specific to the target protein.
-
Quantitative Analysis: Densitometry analysis of the bands allows for a quantitative comparison of protein expression levels between samples.
Data Presentation and Interpretation
Quantitative data from the experiments should be presented clearly for easy comparison.
Table 1: IC50 Values of a Hypothetical Benzoxazinedione Derivative (Compound X)
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| HepG2 (Liver Cancer) | 22.5 ± 2.5 |
| HCT-29 (Colon Cancer) | 18.9 ± 2.1 |
| Normal Fibroblasts | > 100 |
Data are presented as mean ± SD from three independent experiments.
The data in Table 1 would suggest that Compound X exhibits selective cytotoxicity towards cancer cells over normal cells, a crucial characteristic for a potential anticancer drug.
Conclusion and Future Directions
The 1H-benzo[d]oxazine-2,4-dione scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of new derivatives. By systematically assessing their effects on cell viability, apoptosis, and key signaling pathways, researchers can identify promising lead compounds for further preclinical and clinical development.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. In vivo studies in animal models will also be necessary to evaluate their efficacy and safety in a more complex biological system.
References
-
El-Sayed, N. F., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(15), 4475. [Link]
-
Li, W., et al. (2022). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 10, 963508. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Li, Y., et al. (2020). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Journal of the Chinese Chemical Society, 67(10), 1845-1853.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][6]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
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The Strategic Utility of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that can serve as springboards for a diverse array of bioactive compounds is of paramount importance. Among these, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, an N-substituted derivative of isatoic anhydride, has emerged as a particularly valuable precursor. Its intrinsic chemical reactivity, coupled with the steric and electronic influence of the isopropyl group, provides a strategic advantage in the synthesis of a wide range of heterocyclic compounds, most notably quinazolinones. These resulting molecules have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and its subsequent elaboration into bioactive quinazolinone derivatives. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
The Precursor: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
The introduction of the isopropyl group at the N1 position of the benzo[d]oxazine-2,4-dione core is a critical first step that dictates the substitution pattern of the final bioactive molecules. This N-alkylation is typically achieved through the reaction of isatoic anhydride with an isopropyl halide in the presence of a suitable base. The choice of base and solvent is crucial to ensure efficient deprotonation of the N-H group of isatoic anhydride, facilitating nucleophilic attack on the alkylating agent.
Causality in Experimental Choices:
The selection of a strong, non-nucleophilic base such as sodium hydride (NaH) is paramount to prevent competing reactions, such as the hydrolysis of the anhydride ring. Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) are preferred to solubilize the reactants and facilitate the formation of the sodium salt of isatoic anhydride. The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and minimize the formation of byproducts.
Visualizing the Synthesis:
Caption: Synthetic pathway to 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Application Protocol 1: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
This protocol details a robust method for the N-isopropylation of isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the isatoic anhydride.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of a salt may be observed.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield (%) |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | C₁₁H₁₁NO₃ | 205.21 | White solid | 75-85 |
Characterization data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the product.
Bioactive Molecules: Synthesis of Quinazolinone Derivatives
The true utility of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione lies in its role as a precursor to a vast array of quinazolinone derivatives.[3][4][5] The reaction of the N-isopropyl precursor with various primary amines leads to the ring-opening of the oxazinone, followed by cyclization to form the quinazolinone scaffold. This versatile reaction allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring, enabling the fine-tuning of biological activity.
The Rationale Behind the Synthetic Strategy:
The reaction proceeds via an initial nucleophilic attack of the primary amine on the carbonyl group of the N-isopropyl isatoic anhydride. This is followed by the loss of carbon dioxide and subsequent intramolecular cyclization to afford the quinazolinone product. The choice of the primary amine directly dictates the substituent at the 3-position of the quinazolinone ring. Further modifications at the 2-position can be achieved by including a co-reactant, such as an aldehyde, in a one-pot, multi-component reaction.
Visualizing the Synthesis of Bioactive Quinazolinones:
Caption: General scheme for the synthesis of bioactive quinazolinones.
Application Protocol 2: One-Pot Synthesis of a Bioactive 3-Aryl-2-phenyl-1-isopropylquinazolin-4(3H)-one
This protocol exemplifies the synthesis of a quinazolinone derivative with potential biological activity, starting from 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Aniline
-
Benzaldehyde
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq), aniline (1.0 eq), and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-aryl-2-phenyl-1-isopropylquinazolin-4(3H)-one.
Expected Yield and Characterization:
| Compound | Biological Activity (Example) | Expected Yield (%) |
| 3-Aryl-2-phenyl-1-isopropylquinazolin-4(3H)-one | Antimicrobial, Anticancer | 70-90 |
The specific biological activity will depend on the nature of the aryl and phenyl substituents. The structure and purity of the final compound should be confirmed by spectroscopic methods.
The Broad Spectrum of Biological Activities
Quinazolinone derivatives synthesized from 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione have been reported to exhibit a wide range of pharmacological activities.[1][2][3][4][5] The versatility of the synthetic route allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
Table of Exemplary Biological Activities of Quinazolinone Derivatives:
| Biological Activity | Key Structural Features |
| Antimicrobial | Presence of halogen or nitro groups on the aromatic rings.[1] |
| Anti-inflammatory | Substitution with various aryl and heteroaryl moieties. |
| Anticancer | Specific substitution patterns targeting kinases or other cancer-related enzymes.[3] |
| Antiviral | Often possess bulky substituents at the 2 and 3 positions. |
| Anticonvulsant | Presence of specific pharmacophores known to interact with CNS targets. |
Conclusion: A Gateway to Novel Therapeutics
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione stands as a testament to the power of strategic precursor design in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an efficient and modular platform for the generation of diverse libraries of quinazolinone-based compounds. The profound and varied biological activities exhibited by these derivatives underscore the importance of this precursor in the ongoing search for new and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule in their drug discovery endeavors.
References
-
Al-Omary, F. A., et al. (2010). Synthesis and biological evaluation of some new 3H-quinazolin-4-one derivatives. Molecules, 15(10), 6939-6954. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of new quinazolinone derivatives. Molecules, 18(12), 15199-15214. Available at: [Link]
-
Bandyopadhyaya, A. K., et al. (2013). Synthesis and biological evaluation of novel quinazolinone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis of new quinazolinone derivatives as potent anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(5), 1334-1338. Available at: [Link]
-
Zayed, M. F., & Hassan, M. H. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 22(2), 157-162. Available at: [Link]
Sources
In vitro enzyme inhibition assay for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
An Application Note and Protocol for the In Vitro Enzyme Inhibition Assay of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Authored by a Senior Application Scientist
Introduction: Unveiling the Inhibitory Potential of Novel Small Molecules
In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione represents a unique chemical scaffold with the potential for biological activity. As a novel compound, a systematic approach to characterizing its interaction with enzymatic targets is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an in vitro enzyme inhibition assay for this compound.
The following protocols are designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. We will explore the necessary preliminary steps, the detailed assay protocol, and the subsequent data analysis required to determine the inhibitory potency of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Part 1: Pre-Assay Considerations and Compound Preparation
Before embarking on the enzyme inhibition assay, a thorough understanding of the test compound's physicochemical properties is crucial. This ensures that the experimental setup is not compromised by factors such as low solubility or compound instability.
Compound Solubility and Stock Solution Preparation
Accurate determination of inhibitory potency is predicated on the compound being fully solubilized in the assay buffer.
-
Solubility Testing : It is recommended to first assess the solubility of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing power. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition or denaturation.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be used to make serial dilutions for the assay. Ensure the compound is completely dissolved before proceeding.
Selection of a Target Enzyme and Assay Principle
The choice of enzyme target will depend on the research hypothesis. If there is no prior knowledge of the compound's target, a screening approach against a panel of enzymes (e.g., kinases, proteases, or metabolic enzymes) may be employed. The selection of the assay method is intrinsically linked to the enzyme's activity. Common methods include:
-
Absorbance-based assays : Suitable for enzymes that produce or consume a chromogenic substrate.
-
Fluorescence-based assays : Offer higher sensitivity and are ideal for enzymes that act on fluorogenic substrates.
-
Luminescence-based assays : Highly sensitive assays often used for ATP-dependent enzymes like kinases, where the amount of ATP remaining is measured.
For the purpose of this guide, we will use a hypothetical serine protease as the target enzyme and a colorimetric substrate for a clear and widely applicable protocol.
Part 2: Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, which is amenable to medium- to high-throughput screening.
Materials and Reagents
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
Target enzyme (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
DMSO (ACS grade)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Experimental Workflow Diagram
Caption: Workflow for the in vitro enzyme inhibition assay.
Step-by-Step Assay Procedure
-
Prepare Serial Dilutions of the Inhibitor :
-
Create a 2-fold serial dilution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in 100% DMSO. A typical starting concentration in the highest concentration well might be 100 µM.
-
From this, prepare intermediate dilutions in the assay buffer. This is to minimize the final DMSO concentration.
-
-
Assay Plate Preparation :
-
Add 2 µL of the serially diluted inhibitor to the appropriate wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control (No Inhibitor) : Add 2 µL of DMSO.
-
No Enzyme Control (Background) : Add 2 µL of DMSO.
-
-
-
Enzyme Addition and Pre-incubation :
-
Prepare the enzyme solution in the assay buffer to a concentration that is 2X the final desired concentration.
-
Add 50 µL of the enzyme solution to all wells except the "No Enzyme Control".
-
To the "No Enzyme Control" wells, add 50 µL of assay buffer.
-
Incubate the plate at room temperature (or the enzyme's optimal temperature) for 15-30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement :
-
Prepare the substrate solution in the assay buffer to a concentration that is 2X the final desired concentration (typically at or below the Km value for competitive inhibitors).
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).
-
Take kinetic readings every minute for 15-30 minutes. Alternatively, an endpoint reading can be taken after a fixed time, provided the reaction is still in the linear phase for the 100% activity control.
-
Part 3: Data Analysis and Interpretation
The raw data from the microplate reader (absorbance values) needs to be processed to determine the extent of inhibition and the potency of the compound.
Calculation of Percentage Inhibition
The rate of the reaction (V) is determined from the slope of the linear portion of the absorbance vs. time plot.
The percentage of inhibition for each concentration of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is calculated using the following formula:
% Inhibition = [1 - (Vinhibitor - Vbackground) / (Vno inhibitor - Vbackground)] * 100
Where:
-
Vinhibitor is the reaction rate in the presence of the inhibitor.
-
Vno inhibitor is the reaction rate of the 100% activity control.
-
Vbackground is the reaction rate of the no enzyme control.
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The equation for this curve is typically a four-parameter logistic model.
-
The IC50 value is determined from the fitted curve.
Data Presentation Table
| Inhibitor Conc. (µM) | Absorbance (mAU/min) | % Inhibition |
| 100 | 5.2 | 94.8 |
| 50 | 10.5 | 89.5 |
| 25 | 22.3 | 77.7 |
| 12.5 | 45.1 | 54.9 |
| 6.25 | 78.9 | 21.1 |
| 3.125 | 95.4 | 4.6 |
| 0 (Control) | 100 | 0 |
| Background | 2.1 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram for Data Interpretation
Caption: Data analysis and interpretation workflow.
Part 4: Trustworthiness and Self-Validation
To ensure the reliability of the results, several validation steps should be integrated into the experimental design:
-
Z'-factor : This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive (no inhibitor) and negative (background) controls.
-
Compound Interference : 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione should be tested for any intrinsic absorbance or fluorescence at the assay wavelengths, which could interfere with the results.
-
Confirmation of Mechanism : If the compound shows significant inhibition, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves varying the substrate concentration while keeping the inhibitor concentration constant.
Conclusion
This application note provides a robust framework for the initial characterization of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a potential enzyme inhibitor. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible data, paving the way for further investigation into the compound's therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support guide for the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is a derivative of isatoic anhydride. N-substituted isatoic anhydrides are valuable building blocks in medicinal chemistry, serving as precursors for a wide array of nitrogen-containing heterocyclic compounds such as quinazolinones, benzodiazepines, and other pharmacologically active molecules.[1][2] However, their synthesis, particularly the N-alkylation step, can be challenging, often plagued by low yields and the formation of persistent side products.[1]
This guide provides a structured approach to overcoming these obstacles through a detailed troubleshooting section in a Q&A format, answers to frequently asked questions, and robust, field-tested protocols.
Synthetic Pathways Overview
There are two primary routes to synthesize 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. The choice depends on the availability of starting materials, scale, and desired purity.
-
Direct N-Alkylation of Isatoic Anhydride: This is the most direct approach. It involves the deprotonation of the nitrogen atom of isatoic anhydride with a suitable base, followed by nucleophilic substitution with an isopropyl halide.[1][3]
-
Two-Step Synthesis from Anthranilic Acid: This route involves the initial N-acylation or N-alkylation of anthranilic acid, followed by an intramolecular cyclization to form the benzoxazinedione ring.[4][5] This method can offer better control and avoid some of the side reactions associated with direct alkylation of the pre-formed anhydride.
Caption: Figure 1. Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My yield is consistently low (<50%) when performing the N-isopropylation of isatoic anhydride. What are the likely causes and how can I improve it?
Low yields are the most common issue in this synthesis. The cause is often multifactorial, stemming from suboptimal conditions or reagent quality.[6][7] A systematic approach is crucial for diagnosis.
Causality & Solutions:
-
Moisture and Reagent Purity: The N-alkylation reaction, especially when using strong bases like sodium hydride (NaH), is highly sensitive to moisture.[8] Trace amounts of water will quench the base and hydrolyze the isatoic anhydride starting material.
-
Action: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents; purchasing freshly opened bottles or distilling/drying solvents over appropriate agents (e.g., molecular sieves, sodium/benzophenone) is recommended. Use fresh, high-purity NaH.
-
-
Ineffective Deprotonation (Choice of Base): The acidity of the N-H proton in isatoic anhydride is moderate. An insufficiently strong base or suboptimal conditions may lead to an incomplete initial deprotonation, stalling the reaction.
-
Action: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, but requires strict anhydrous conditions. Potassium carbonate (K₂CO₃) is a milder, safer alternative, but often requires higher temperatures, longer reaction times, and sometimes a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction in solvents like DMF or acetonitrile.[1]
-
-
Poor Reactivity of Alkylating Agent: The reactivity of isopropyl halides follows the order I > Br > Cl. Using 2-chloropropane will result in a significantly slower reaction than 2-iodopropane.
-
Action: Use 2-iodopropane for the highest reactivity. If using 2-bromopropane, consider increasing the reaction temperature or time.
-
-
Suboptimal Temperature and Reaction Time: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause product or reactant decomposition.
-
Action: When using NaH, the initial deprotonation is often performed at 0 °C to control hydrogen gas evolution, followed by warming to room temperature or slightly above (e.g., 40-50 °C) after the addition of the alkyl halide to drive the reaction to completion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Troubleshooting Workflow & Comparative Data
The following diagram provides a logical decision-making process for addressing low yields.
Caption: Figure 2. Troubleshooting workflow for low reaction yield.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | DIPA/TBAB | NaH gives faster, more complete reaction but requires strict anhydrous technique.[1] DIPA/TBAB is a novel, high-yield method for N-benzylation that may be adaptable.[1] |
| Solvent | Acetone | Anhydrous DMF | Anhydrous THF | DMF is a polar aprotic solvent that excels at dissolving the intermediate anion, accelerating the reaction.[9] |
| Alkylating Agent | 2-Bromopropane (1.5 eq) | 2-Iodopropane (1.2 eq) | 2-Bromopropane (1.5 eq) | 2-Iodopropane is the most reactive halide, leading to shorter reaction times and higher conversion. |
| Temperature | 56 °C (Reflux) | 0 °C to 45 °C | 30 °C | Controlled temperature with NaH prevents side reactions. Higher temps may be needed for less reactive halides. |
| Typical Yield | 40-60% | >85% | Potentially >88% | Optimization of parameters can dramatically improve yield. |
| Table 1. Comparison of reaction conditions for N-isopropylation of isatoic anhydride. |
Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?
The presence of multiple byproducts indicates that side reactions are competing with the desired N-alkylation.
Causality & Solutions:
-
Ring-Opening by Nucleophiles: Isatoic anhydride is susceptible to nucleophilic attack at its carbonyl carbons. If a nucleophilic base is used (e.g., an amine), or if the isopropyl halide contains nucleophilic impurities, the anhydride ring can open.[10][11]
-
Action: Use a non-nucleophilic base like NaH or K₂CO₃. Ensure the purity of your alkylating agent.
-
-
Self-Condensation: In the presence of base, isatoic anhydride can react with itself to form byproducts like anthraniloylanthranilic acid.[11]
-
Action: Maintain a lower reaction temperature and add the alkylating agent promptly after the deprotonation step. Adding the isatoic anhydride solution slowly to the base suspension can also minimize this side reaction.
-
-
O-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen anion, some O-alkylation can occur, leading to an isomeric impurity.
-
Action: Using polar aprotic solvents like DMF or DMSO can favor N-alkylation over O-alkylation.
-
Q3: The reaction seems to stall and never reaches full conversion of the isatoic anhydride. Why is this happening?
A stalled reaction points to a limiting factor that has been consumed or deactivated prematurely.
Causality & Solutions:
-
Insufficient Base: The most common cause is the deactivation of the base by moisture, as detailed in Q1. It can also be due to simply not using enough equivalents of base.
-
Action: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH). Ensure all reagents and solvents are scrupulously dry.
-
-
Poor Solubility: The sodium or potassium salt of isatoic anhydride may have limited solubility in certain solvents (e.g., THF), causing it to precipitate and become less reactive.
-
Action: Switch to a more polar solvent like DMF where the salt is more soluble. Gentle warming and vigorous stirring can also help.
-
Q4: How do I effectively purify the final product?
Purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Causality & Solutions:
-
Workup: The reaction is typically quenched with water or a mild acid to destroy any remaining NaH. The product is then extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine helps remove residual water and water-soluble impurities.
-
Recrystallization: If the main impurity is unreacted isatoic anhydride, recrystallization can be very effective.
-
Action: Screen for suitable solvents. A good starting point is a mixture of ethyl acetate and hexanes, or ethanol/water. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Flash Column Chromatography: If multiple byproducts are present with similar polarities to the product, column chromatography is necessary.
-
Action: Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing the polarity). Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the direct N-alkylation of isatoic anhydride?
The reaction proceeds via a classic nucleophilic substitution mechanism. First, a base abstracts the acidic N-H proton from isatoic anhydride to form a resonance-stabilized nitrogen anion. This potent nucleophile then attacks the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction, displacing the halide and forming the new N-C bond.
Caption: Figure 3. Mechanism of N-alkylation.
Q2: Are there any specific safety precautions I should take?
Yes. Safety is paramount.
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. Handle it only in an inert atmosphere (e.g., nitrogen or argon glovebox/Schlenk line) and away from any sources of water. Quench reactions carefully and slowly, preferably at 0 °C.
-
Solvents: DMF and other organic solvents are flammable and have associated toxicities. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosgene Equivalents: If using Route 2 involving cyclization agents like phosgene or triphosgene, be aware that these are extremely toxic.[2] Whenever possible, use safer alternatives like thionyl chloride (SOCl₂) or ethyl chloroformate.[5][12]
Q3: Can I use microwave irradiation to improve the reaction?
Microwave-assisted synthesis can sometimes accelerate reactions, reduce side product formation, and improve yields. For the synthesis of related benzoxazinediones, microwave irradiation has been shown to be effective, sometimes offering access to products not available through conventional heating.[13][14] It is a viable optimization strategy to explore, particularly if conventional heating methods are proving inefficient.
Detailed Experimental Protocol
This protocol describes an optimized procedure for the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione via the direct N-alkylation route.
Protocol 1: Synthesis via N-Alkylation of Isatoic Anhydride
Materials:
-
Isatoic Anhydride (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Iodopropane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Suspension: In the reaction flask, add NaH (1.2 eq). Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. Suspend the washed NaH in anhydrous DMF (approx. 5 mL per gram of isatoic anhydride). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve isatoic anhydride (1.0 eq) in a separate flask in a minimum amount of anhydrous DMF. Slowly add this solution to the stirred NaH suspension at 0 °C via syringe or dropping funnel over 15-20 minutes. Causality: Slow addition is crucial to control the evolution of hydrogen gas.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes after the addition is complete. The solution should become clearer as the sodium salt forms.
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 45 °C using a heating mantle.
-
Completion: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x). Causality: Washing with brine helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter it through a short plug of celite.
-
Slowly add a non-solvent (e.g., water if using ethanol; hexanes if using ethyl acetate) dropwise to the hot solution until it becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
- Korshunova, G. A., et al. (2021). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(7), 631-633.
- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427-1435.
- Thomson, A. M., et al. (2019). Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using pKa-Guided, Base-Promoted Annulations with Isatoic Anhydrides. The Journal of Organic Chemistry, 84(24), 16035-16051.
-
Patel, S. K., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(3), 2359-2368. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Patel, S. K., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(3), 2359-2368. Available from: [Link]
-
Science topic: Heterocyclic Compounds Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
El-Deen, I. M., et al. (2014). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatoic anhydride. Org. Synth. 1941, 21, 70. Retrieved from [Link]
-
Athanasopoulos, V., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][6]oxazine-2,4-diones. RSC Advances, 13, 22675. Available from: [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Isatoic anhydride synthesis. Retrieved from [Link]
- Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(4), 255-263.
- Hyster, T. K., & Rovis, T. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds.
-
Athanasopoulos, V., et al. (2023). General structure of the targeted 1H-benzo[d][3][6]oxazine-2,4-diones 2 from 2-aminobenzoic acids 1, and main aspects of this investigation. ResearchGate. Retrieved from [Link]
-
Athanasopoulos, V., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][6]oxazine-2,4-diones. RSC Advances, 13, 22675-22683. Available from: [Link]
-
Sarmiento-Sánchez, J. I., et al. (2016). Mechanism for benzoxazine-2,4-diones synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 11. myttex.net [myttex.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Substituted Benzoxazinediones
Welcome to the technical support center for the purification of N-substituted benzoxazinediones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-substituted benzoxazinedione product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Such as the parent anthranilic acid, isatoic anhydride, or the corresponding N-substituting agent (e.g., alkyl halide, amine).
-
Ring-Opened Byproducts: N-substituted benzoxazinediones can be susceptible to hydrolysis, leading to the formation of the corresponding N-substituted 2-aminobenzoic acid derivatives.[1] This is especially prevalent if the workup or purification conditions are acidic or basic.[2]
-
Isomeric Products: If you are using a substituted anthranilic acid or isatoic anhydride that is not symmetrically substituted, you may form regioisomers of your target molecule.
-
Over-Alkylation or Acylation Products: Depending on the reagents used, side reactions on other functional groups can occur.
Q2: My purified N-substituted benzoxazinedione is colored, but I expect a white solid. What could be the cause?
A2: The presence of color in your final product often points to trace amounts of highly chromophoric impurities. These can arise from:
-
Oxidation of phenolic or amine precursors.
-
Side reactions leading to conjugated byproducts.
-
Residual metal catalysts if your synthesis involves transition-metal-mediated cross-coupling reactions.
A common remedy during recrystallization is the addition of a small amount of activated charcoal to the hot solution to adsorb these colored impurities. However, use charcoal judiciously as it can also adsorb your desired product.[2]
Q3: What are some good starting solvent systems for the recrystallization of N-substituted benzoxazinediones?
A3: The choice of solvent is critical and molecule-specific. A good starting point is to screen for a solvent or solvent system where your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For compounds with amide-like character, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Binary Solvent Systems: Ethyl acetate/hexanes, acetone/water, or methanol/water.[2][3]
It is always recommended to perform small-scale solubility tests before committing your entire batch of crude product to a specific solvent system.
Q4: How can I choose an appropriate mobile phase for column chromatography of my N-substituted benzoxazinedione?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography.[4][5] A good starting point for many N-substituted benzoxazinediones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][6] The ideal solvent system should provide a retention factor (Rf) for your target compound in the range of 0.25-0.35 on the TLC plate.[4] This generally translates to good separation on a silica gel column.
Troubleshooting Guides
This section provides a more in-depth approach to tackling specific purification challenges. Each problem is broken down into the observed symptom, potential underlying causes, and actionable solutions with explanations.
Troubleshooting Scenario 1: Product "Oils Out" During Recrystallization
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| An oil forms instead of solid crystals upon cooling the recrystallization solution. | 1. High Impurity Load: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of an oil. 2. Inappropriate Solvent Choice: The solvent may be too good of a solvent for your compound even at low temperatures, or the polarity difference in a binary system might be too stark.[3] 3. Rapid Cooling: Cooling the solution too quickly can prevent the ordered lattice formation required for crystallization, favoring an amorphous oil.[2] | 1. Pre-purification: If the crude product is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization. 2. Re-evaluate Solvent System: Reheat the oiled-out solution to redissolve the compound. Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until a slight turbidity persists. Reheat to clarify and then allow to cool slowly. Alternatively, try a different solvent system altogether. 3. Slow Cooling Protocol: Allow the hot, clear solution to cool slowly to room temperature on the benchtop. Once at room temperature, transfer the flask to a cold water bath, and then to an ice bath to maximize crystal formation. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial. |
Troubleshooting Scenario 2: Poor Separation During Column Chromatography
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| The desired product co-elutes with impurities, or the collected fractions are all mixtures. | 1. Inappropriate Mobile Phase: The polarity of the eluent may be too high, causing all components to elute quickly with the solvent front, or too low, resulting in broad, overlapping bands.[4] 2. Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase will exceed the column's separation capacity. 3. Improper Column Packing: Channels or cracks in the silica gel bed create pathways for the sample to travel down the column without proper interaction with the stationary phase. 4. Compound Interaction with Silica: The basic nitrogen atoms in the benzoxazinedione ring system may interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[4] | 1. Optimize Mobile Phase with TLC: Methodically test different ratios of your solvent system using TLC to find the eluent that provides the best separation between your product and the impurities. Aim for a ΔRf of at least 0.2 between the spots of interest.[5] 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. For difficult separations, this ratio should be even lower. 3. Proper Column Packing: Ensure the silica gel is packed as a uniform slurry and that the bed is never allowed to run dry. A layer of sand on top of the silica can help prevent disturbance of the bed during solvent addition.[4] 4. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds. |
Troubleshooting Scenario 3: Product Degradation During Purification
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| Low recovery of the desired product after purification, and TLC analysis shows the appearance of new, more polar spots. | 1. Hydrolysis of the Benzoxazinedione Ring: The lactone-like functionality in the benzoxazinedione ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding 2-aminobenzoic acid derivative.[1][2] 2. Ring-Opening Polymerization: Some benzoxazines can undergo cationic ring-opening polymerization, particularly in the presence of acid and at higher temperatures.[7][8] | 1. Maintain Neutral pH: Ensure that the workup and purification steps are carried out under neutral or near-neutral conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures, followed by a neutralizing wash. When performing chromatography on silica gel (which is slightly acidic), consider using neutral alumina as the stationary phase or adding a modifier like triethylamine to the eluent. 2. Avoid Excessive Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating. If concentrating fractions from column chromatography, use a rotary evaporator at a moderate temperature. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of N-Substituted Benzoxazinediones
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cool.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying, or dry in a vacuum oven at a moderate temperature.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is readily soluble. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data and Workflow Visualizations
Table 1: Common Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System (Non-polar to Polar Gradient) | Target Compound Polarity |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Non-polar to moderately polar |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Polar | |
| Recrystallization | Ethanol / Water | Moderately polar to polar |
| Ethyl Acetate / Hexanes | Non-polar to moderately polar | |
| Acetonitrile | Moderately polar |
Diagram 1: Decision-Making Workflow for Purifying N-Substituted Benzoxazinediones
Caption: A flowchart for selecting a primary purification strategy.
Diagram 2: Troubleshooting Recrystallization Issues
Caption: Troubleshooting common issues in recrystallization.
References
- Ishida, H., & Lee, Y. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(18), 5199-5206.
- Ambrose, K., & K. P. P. (2023). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. Polymer Chemistry.
- Santos, J. H. Z., et al. (2021). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Journal of the American Society for Mass Spectrometry, 32(10), 2714–2723.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
- Zhang, K., et al. (2021). Process of ring-opening polymerization of benzoxazines.
- Kiskan, B., & Yagci, Y. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 643.
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. [Link]
-
Chemistry For Everyone. (2025). What Solvent Is Used In Column Chromatography?. YouTube. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
- Al-Hourani, B. J., et al. (2019).
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
LibreTexts. (2025). Hydrolysis Reactions. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 5. youtube.com [youtube.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in solution
Welcome to the technical support center for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to empower you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Q1: What is the primary degradation pathway for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in solution?
A1: The primary degradation pathway is hydrolysis of the anhydride ring. As a derivative of isatoic anhydride, the molecule is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of N-isopropyl-2-aminobenzoic acid (N-isopropylanthranilic acid) and the release of carbon dioxide.[1] This reaction is analogous to the hydrolysis of other acid anhydrides.[2]
Q2: How does pH affect the stability of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in aqueous solutions?
A2: The stability of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is highly pH-dependent. The rate of hydrolysis significantly increases in neutral to basic conditions due to the higher concentration of the hydroxide ion (OH-), a potent nucleophile. The compound exhibits its greatest stability in acidic conditions. This behavior is characteristic of acid anhydrides, where the hydrolysis rate is influenced by the availability of nucleophiles.
Q3: What solvents are recommended for dissolving and storing 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione?
A3: For short-term use, anhydrous aprotic solvents such as dioxane, acetonitrile, or tetrahydrofuran (THF) are recommended to minimize hydrolysis. For long-term storage, it is best to store the compound as a dry solid under inert gas at low temperatures. If a stock solution is necessary, prepare it in a thoroughly dried aprotic solvent and store it at -20°C or below, minimizing exposure to atmospheric moisture.
Q4: Can I use alcoholic solvents like methanol or ethanol with this compound?
A4: Caution should be exercised when using alcoholic solvents. Alcohols can act as nucleophiles, leading to alcoholysis, which will open the anhydride ring to form the corresponding ester of N-isopropylanthranilic acid.[1] This reaction is generally slower than hydrolysis but can be a significant degradation pathway, especially in the presence of a base or upon heating.
Q5: What impact does temperature have on the stability of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione solutions?
A5: Elevated temperatures accelerate the rate of degradation, both through hydrolysis and potentially other thermal decomposition pathways. For related benzoxazine structures, thermal degradation can involve cleavage of the C-N and C-O bonds within the heterocyclic ring. It is recommended to handle solutions at ambient or sub-ambient temperatures whenever possible and to avoid prolonged heating.
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent results in biological assays. | Degradation of the compound in aqueous assay buffer. | 1. Prepare fresh solutions: Prepare your test solutions immediately before use from a freshly prepared stock in an anhydrous aprotic solvent. The anhydride ring is susceptible to hydrolysis, and pre-dissolving in aqueous media will lead to the formation of the inactive ring-opened product. 2. Control buffer pH: If possible, perform the assay at a slightly acidic pH where the compound is more stable. 3. Include a time-course stability study: Analyze the concentration of the compound in your assay buffer over the duration of the experiment using a stability-indicating HPLC method (see Section III) to understand its degradation kinetics under your specific conditions. |
| Low yield in a synthetic reaction where 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is a reactant. | 1. Degradation of the starting material. 2. Reaction with nucleophilic solvents or reagents. | 1. Verify starting material purity: Before starting your reaction, confirm the purity of your 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione using techniques like NMR or HPLC to ensure it has not already hydrolyzed. 2. Use anhydrous reaction conditions: Ensure all solvents and reagents are rigorously dried. The presence of water will consume your starting material. 3. Consider solvent nucleophilicity: If using an alcohol or amine as a solvent, be aware that it can compete with your desired nucleophile in reacting with the anhydride. |
| Appearance of unexpected peaks in HPLC analysis of a reaction mixture. | Formation of degradation products or byproducts. | 1. Identify the main degradation product: The primary degradation product in the presence of water will be N-isopropylanthranilic acid. Synthesize or purchase a standard of this compound to confirm its retention time. 2. Investigate reaction byproducts: If strong bases are used in your synthesis, they can promote self-condensation or other side reactions of the isatoic anhydride ring.[3] 3. Perform forced degradation studies: Subject your compound to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram. |
| Difficulty in purifying the compound by silica gel chromatography. | On-column degradation. | The acidic nature of silica gel can catalyze the hydrolysis of the anhydride ring if there is any moisture present in the eluent.[3] 1. Use a less acidic stationary phase: Consider using neutral or deactivated alumina for chromatography. 2. Ensure anhydrous mobile phase: Use freshly dried solvents for your mobile phase to minimize on-column hydrolysis. 3. Work quickly: Do not let the compound sit on the column for an extended period. |
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4][5]
Objective: To develop a reverse-phase HPLC method that separates 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione from its primary hydrolytic degradant, N-isopropylanthranilic acid.
Materials:
-
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
-
N-isopropylanthranilic acid (as a reference standard)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in anhydrous acetonitrile.
-
Prepare a 1 mg/mL stock solution of N-isopropylanthranilic acid in acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (or TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or TFA)
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradant have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A starting point could be 254 nm.
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject the individual standards and a mixture of the two to determine their retention times and ensure baseline separation.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve optimal resolution (>2) between the two peaks.
-
-
Forced Degradation for Method Validation:
-
To demonstrate the method's stability-indicating capability, perform forced degradation studies.[6][7]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in 50:50 acetonitrile/water. Heat at 60°C for a defined period (e.g., 2 hours). Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50:50 acetonitrile/water. Keep at room temperature for a shorter period (e.g., 30 minutes) due to faster degradation. Neutralize a sample before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other, and the mass balance is close to 100%.
-
Protocol 2: Determining the Hydrolytic Half-Life (t½) at Different pH Values
Objective: To quantify the rate of hydrolysis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in different buffer systems.
Materials:
-
A validated stability-indicating HPLC method (from Protocol 1)
-
Aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), pH 9.0 (e.g., borate buffer)
-
Anhydrous acetonitrile
-
Thermostatted water bath or incubator
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in anhydrous acetonitrile (e.g., 10 mg/mL).
-
-
Initiation of Degradation:
-
In separate temperature-controlled vessels (e.g., at 25°C or 37°C), add a small volume of the acetonitrile stock solution to a larger volume of each buffer to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of acetonitrile should be low (e.g., <5%) to minimize its effect on the hydrolysis rate.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes for pH 7.4 and 9.0; longer intervals for pH 4.0), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase (or a solvent that stops the reaction, like pure acetonitrile) to the working concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze each time-point sample using the validated stability-indicating HPLC method to determine the concentration of the remaining 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
IV. Degradation Pathway and Experimental Workflow Visualization
The following diagrams illustrate the primary degradation pathway of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and the experimental workflow for stability testing.
Caption: Primary hydrolytic degradation pathway.
Caption: Experimental workflow for stability assessment.
V. References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmtech. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation. International Journal of Scientific & Technology Research. Available at: [Link]
-
Isatoic anhydride derivatives and applications thereof. Google Patents. Available at:
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Isatoic anhydride - Wikipedia. Wikipedia. Available at: [Link]
-
Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. ResearchGate. Available at: [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
Sources
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Optimizing reaction conditions for N-isopropylation of benzoxazinedione
Technical Support Center: N-Isopropylation of Benzoxazinedione
Welcome to the technical support center for the N-isopropylation of benzoxazinedione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize this crucial synthetic transformation. We will delve into troubleshooting common experimental issues and answer frequently asked questions, grounding our advice in established chemical principles and field-tested experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the N-isopropylation of benzoxazinedione. Each issue is followed by a diagnosis of potential causes and a series of recommended solutions.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted benzoxazinedione starting material and minimal product formation.
Potential Causes & Solutions:
-
Insufficient Deprotonation: The nitrogen on the benzoxazinedione must be deprotonated to become nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will not proceed.
-
Solution 1: Re-evaluate Your Base. While potassium carbonate (K₂CO₃) is common, it may not be strong enough, especially if the starting material is not very soluble.[1] Consider screening stronger bases like cesium carbonate (Cs₂CO₃), which enhances anion reactivity, or sodium hydride (NaH) for complete deprotonation.
-
Solution 2: Increase Base Equivalents. Ensure you are using at least 1.5 to 3 equivalents of the base to drive the equilibrium towards the deprotonated state.[2]
-
-
Poor Reagent Quality or Reactivity: Impurities in reagents or solvents can halt the reaction.
-
Solution 1: Verify Reagent Purity. Use freshly purchased or purified starting materials. The isopropylating agent, such as 2-bromopropane or 2-iodopropane, should be free of degradation products.
-
Solution 2: Use a More Reactive Alkylating Agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] Switching from 2-bromopropane to 2-iodopropane can significantly increase the reaction rate.
-
Solution 3: Ensure Anhydrous Conditions. Many N-alkylation reactions are sensitive to moisture, which can quench the base and the anionic intermediate.[4] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions: The chosen temperature or solvent may not be suitable.
-
Solution 1: Optimize Temperature. If the reaction is sluggish at room temperature, gradually increase the heat. A common range for these reactions is 50-100 °C.[5] Monitor the reaction closely by TLC to avoid decomposition at excessively high temperatures.
-
Solution 2: Change Solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are typically effective as they can dissolve the anionic intermediate.[6] However, if solubility of the starting material is an issue, a solvent screen is recommended.
-
Caption: Troubleshooting logic for diagnosing and solving low reaction yield.
Issue 2: Formation of a Major Byproduct (Suspected O-Alkylation)
You've achieved good conversion of the starting material, but NMR or LC-MS analysis indicates the presence of two isomeric products.
Potential Causes & Solutions:
-
Ambident Nucleophilicity: The deprotonated benzoxazinedione is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the amide/lactone system. Alkylation can occur at either site, leading to a mixture of N- and O-isopropyl products. The reaction conditions heavily influence the N:O selectivity.
-
Solution 1: Modify the Solvent. The N/O selectivity is highly dependent on the solvent. In polar aprotic solvents like DMF, the "naked" anion is more reactive, which can sometimes favor O-alkylation. Experimenting with less polar solvents like THF or dioxane might increase N-selectivity by favoring a tighter ion pair with the counter-ion, sterically hindering attack at the oxygen.
-
Solution 2: Change the Counter-ion (Base). The cation from the base plays a crucial role. Larger, "softer" cations like Cesium (from Cs₂CO₃) often favor N-alkylation compared to smaller, "harder" cations like Sodium (from NaH) or Potassium (from K₂CO₃).
-
Solution 3: Lower the Reaction Temperature. O-alkylation is often kinetically faster, while N-alkylation can be the thermodynamically more stable product. Running the reaction at a lower temperature for a longer period may favor the formation of the desired N-alkylated product.
-
Caption: Competing reaction pathways leading to N- and O-alkylation products.
Frequently Asked Questions (FAQs)
Q1: Which isopropylating agent is best: 2-bromopropane, 2-iodopropane, or isopropyl tosylate?
A1: The choice depends on a balance of reactivity, cost, and stability.
-
2-Iodopropane: The most reactive due to the excellent leaving group ability of iodide. This leads to faster reaction times and allows for milder conditions but is typically the most expensive.
-
2-Bromopropane: A good compromise between reactivity and cost. It is the most commonly used reagent for this type of transformation.
-
Isopropyl Tosylate: A highly reactive alkylating agent, but it must be freshly prepared as tosylates can degrade upon storage. It can be a good option if halides are proving ineffective.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives good separation between your starting material (more polar) and your product (less polar). Stain with potassium permanganate or view under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can track the consumption of starting material and the appearance of product and byproduct peaks over time.[7]
Q3: My crude product is an oil/solid that is difficult to purify. What are the recommended purification strategies?
A3:
-
Aqueous Workup: After the reaction, quench with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual polar solvents like DMF or DMSO.
-
Silica Gel Chromatography: This is the most effective method for separating the N-isopropyl product from unreacted starting material and the O-isopropyl byproduct. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) usually provides excellent separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step to achieve high purity.
Q4: How do I confirm I have synthesized the N-isopropyl product and not the O-isopropyl isomer?
A4: Spectroscopic analysis is definitive.
-
¹H NMR: The most telling signal is the methine proton (-CH) of the isopropyl group. In the N-isopropyl product, this will be a septet, and its chemical shift will be significantly different from the corresponding signal in the O-isopropyl product.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons adjacent to the nitrogen/oxygen will differ between the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR: An HMBC experiment can show a correlation between the N-H proton of the starting material and adjacent carbons. In the product, a correlation between the isopropyl protons and the carbons of the benzoxazinedione ring can definitively establish the point of attachment.[8]
Optimization Data & Protocols
Table 1: Example Optimization of N-Isopropylation Conditions
| Entry | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield of N-Product (%) | N:O Ratio |
| 1 | K₂CO₃ | Acetone | 55 | 24 | 45 | 3:1 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 65 | 2:1 |
| 3 | Cs₂CO₃ | ACN | 80 | 8 | 88 | 15:1 |
| 4 | NaH | THF | 65 | 6 | 92 | >20:1 |
| 5 | Cs₂CO₃ | THF | 65 | 10 | 90 | 18:1 |
Data are illustrative and intended for guidance.
General Experimental Protocol for Optimized N-Isopropylation
This protocol is a starting point based on best practices. Individual optimization may be required.
1. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzoxazinedione (1.0 eq).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous solvent (e.g., THF or ACN, approx. 0.1 M concentration).
-
Add the base (e.g., NaH (1.5 eq.) or Cs₂CO₃ (2.0 eq.)) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
2. Alkylation:
-
Add the isopropylating agent (e.g., 2-bromopropane or 2-iodopropane, 1.5 eq.) dropwise via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 65 °C) and monitor by TLC until the starting material is consumed.
3. Workup and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Caption: Standard workflow from reaction setup to final product analysis.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. [Link]
-
Optimization of reaction conditions for vinyl-benzoxazinones. (n.d.). ResearchGate. [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of Agricultural and Food Chemistry, 54(25), 9357–9365. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS. [Link]
-
Help with N-Alkylation gone wrong. (2016). Reddit. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020). ResearchGate. [Link]
-
N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2017). National Institutes of Health (NIH). [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). MDPI. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Introduction: Welcome to the technical support guide for the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. This molecule is a key N-alkylated derivative of isatoic anhydride, a versatile building block in the development of numerous nitrogen-containing heterocyclic compounds, including quinazolinones and benzodiazepines, which are significant in medicinal chemistry.[1][2][3] The primary synthetic route involves the N-alkylation of the isatoic anhydride core. While seemingly straightforward, this reaction is frequently plagued by competing side reactions due to the inherent reactivity of the anhydride ring system.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during this synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind these experimental challenges, empowering you to optimize your reaction outcomes.
Section 1: The Target Reaction Pathway
The desired transformation is the selective N-alkylation of isatoic anhydride using an isopropyl electrophile, typically in the presence of a base. The reaction proceeds via deprotonation of the N-H proton to form a nucleophilic anion, which then attacks the isopropyl halide.
Caption: Competing reaction pathways for isatoic anhydride.
FAQ 2: A Major Byproduct is Identified as N-isopropylanthranilamide
Question: The major isolated product is not my target molecule. Mass spectrometry and NMR suggest it is N-isopropylanthranilamide. How did this form?
Answer: This side product arises from the nucleophilic attack of an amine on the C4 carbonyl of the isatoic anhydride, followed by decarboxylation.
Causality: The reaction between isatoic anhydride and primary amines can proceed via two competing pathways. [4][5]1. Attack at C4 (Amide Formation): The amine attacks the more reactive C4 carbonyl carbon. The resulting intermediate undergoes ring-opening and readily loses CO₂, affording the corresponding anthranilamide derivative. [4][6]In your case, isopropylamine is the nucleophile. 2. Attack at C2 (Urea Formation): Attack at the C2 carbonyl leads to the formation of an o-ureidobenzoic acid derivative. [4][5] The ratio of these two products is highly dependent on the amine's structure and the reaction conditions. [4]For primary amines like isopropylamine, attack at C4 is very common. The source of isopropylamine could be from a side reaction of your alkylating agent or as an intended reagent in an alternative synthetic approach.
Troubleshooting Steps:
-
Verify Starting Materials: Ensure your isopropyl halide has not degraded to produce isopropylamine.
-
Control Stoichiometry: If using an amine as a base, its nucleophilicity will lead to this side reaction. This underscores the importance of using non-nucleophilic, hindered bases.
-
Temperature Control: Lower temperatures can sometimes favor one pathway over another, but the fundamental reactivity remains. The best solution is to prevent the nucleophilic attack in the first place by choosing the correct reagents.
FAQ 3: My Product is Contaminated with a High-Melting, Insoluble White Solid
Question: After the reaction, I have a significant amount of a very high-melting, amorphous solid that is insoluble in most common organic solvents. What is this?
Answer: This is likely a polyamide formed from the thermal decarboxylation and subsequent polymerization of isatoic anhydride.
Causality: When heated below its melting point (245 °C), isatoic anhydride can undergo solid-state decarboxylation. [7]This process ejects CO₂ and is thought to form a highly reactive ketenimine intermediate, which then rapidly polymerizes to form a thermally stable polyamide. [7][8][9]This side reaction is highly dependent on temperature. If your reaction conditions involve heating above 200 °C, or if significant exotherms occur, this pathway becomes prominent.
Troubleshooting Steps:
-
Strict Temperature Monitoring: Use a reaction setup that allows for precise temperature control. Avoid excessive heating. For many N-alkylation reactions, temperatures above 80 °C are unnecessary and detrimental. [2]* Efficient Heat Dissipation: For larger-scale reactions, ensure efficient stirring and consider using a cooling bath to manage any potential exotherms during reagent addition.
Section 3: Optimized Protocol and Best Practices
Based on recent literature that addresses the challenges of N-alkylation on the isatoic anhydride ring, a more robust method avoids the use of traditional strong bases. [1][2]
Table 1: Comparison of Base Systems for N-Alkylation of Isatoic Anhydride
| Base | Solvent | Temperature (°C) | Typical Conversion (%) | Major Side Products Identified | Reference |
| Sodium Hydride (NaH) | DMAc | 30 - 80 | 15 - 40% | Ring-opened byproducts, decomposition | [1][2] |
| Potassium Carbonate (K₂CO₃) | DMAc | 30 - 80 | 25 - 47% | Ring-opened byproducts | [1][2] |
| Diisopropylamine (DIPA) / TBAB | DMAc | 30 | >88% | None reported | [1][2] |
Data synthesized from a study on N-benzylation, which presents analogous reactivity challenges. [1][2]
Recommended Experimental Protocol
This protocol is adapted from a high-yield methodology developed for N-alkylation of isatoic anhydride, prioritizing minimal side product formation. [1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isatoic anhydride (1.0 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylacetamide (DMAc, ~5 mL per mmol of anhydride). Add tetra-n-butylammonium bromide (TBAB, 0.1 - 0.2 eq) as a phase-transfer catalyst, followed by diisopropylamine (DIPA, 2.0 eq).
-
Stirring: Stir the mixture at 30 °C for 5-10 minutes to ensure homogeneity.
-
Alkylating Agent Addition: Slowly add the isopropyl halide (e.g., 2-iodopropane, 1.1 - 1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Maintain stirring at 30 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into crushed ice/water. The product should precipitate out as a solid.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under a high vacuum. The product obtained is often of high purity, but can be recrystallized from ethanol if necessary.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing common synthesis issues.
References
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Isatoic anhydride. (2023). In Wikipedia. [Link]
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 18(11), 1427–1436. [Link]
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. [Link]
-
Patil, S. A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(3), 2363–2372. [Link]
-
Patil, S. A., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(3), 2363–2372. [Link]
-
Dains, F. B., & El-Hibri, I. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214-1217. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives. Chemistry of Heterocyclic Compounds, 52(2), 90-92. [Link]
-
Clark, R. H., & Wagner, E. C. (1948). Isatoic Anhydride. I. Reactions with Primary and Secondary Amines and with Some Amides. The Journal of Organic Chemistry, 13(4), 547-553. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]
-
Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review). (2022). ResearchGate. [Link]
-
Isatoic anhydride hydrolysis to anthranilic acid. (2015). Sciencemadness Discussion Board. [Link]
-
Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of isatoic anhydride in the crystalline state. The Journal of Organic Chemistry, 52(16), 3783–3784. [Link]
-
Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of isatoic anhydride in the crystalline state. The Journal of Organic Chemistry, 52(16), 3783–3784. [Link]
-
Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of Isatoic Anhydride in the Crystalline State. The Journal of Organic Chemistry, 52(16), 3783-3784. [Link]
Sources
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their bioassays with this compound. As a member of the isatoic anhydride class, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is investigated for its potential as a serine protease inhibitor and an inducer of caspase-independent cell death. This document provides in-depth troubleshooting advice in a question-and-answer format to address specific challenges you may face during your experiments.
Section 1: Compound Integrity and Handling
Inconsistent results often originate from issues with the compound itself. Ensuring the quality, proper storage, and correct preparation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is the first critical step in any bioassay.
Q1: We are observing a complete lack of activity or highly variable results with our compound. What are the primary compound-related factors to investigate?
A1: Several factors related to the compound's integrity and handling can lead to inconsistent results. It is crucial to systematically verify each of these aspects:
-
Purity and Identity: Always source your compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (typically >98%) and identity verification (e.g., NMR, MS). Impurities can have off-target effects or interfere with your assay.
-
Storage Conditions: Isatoic anhydrides can be susceptible to hydrolysis. Store the solid compound in a desiccator at the recommended temperature (typically -20°C) to minimize exposure to moisture.
-
Stock Solution Stability: Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, flushing the vials with an inert gas like argon or nitrogen before sealing can further protect the compound.
Q2: Our compound precipitates out of solution when added to the aqueous cell culture medium. How can we resolve this solubility issue?
A2: Precipitation is a common challenge with hydrophobic small molecules and will lead to a significant drop in the effective concentration of your compound.[1] Here is a systematic approach to address this:
-
Optimize Solvent Concentration: While DMSO is an excellent solvent for initial solubilization, its final concentration in your assay should be kept as low as possible (ideally <0.1%) to avoid cellular toxicity.[2][3][4] However, some cell lines can tolerate up to 0.5% DMSO, which may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final assay volume, perform serial dilutions in your pre-warmed (37°C) cell culture medium.[1] This gradual reduction in solvent concentration can prevent the compound from "crashing out."
-
Influence of Serum: Serum proteins, like albumin, can bind to small molecules and help maintain their solubility.[5] If your experimental design allows, performing dilutions in serum-containing media can be beneficial.
-
Solubility Testing: Before conducting your main experiment, perform a simple solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for precipitation after a short incubation under assay conditions.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | <0.1% (ideal), up to 0.5% (cell line dependent) | Minimizes solvent-induced cytotoxicity and off-target effects. |
| Dilution Method | Serial dilution in pre-warmed media | Prevents rapid solvent exchange and compound precipitation. |
| Media Components | Consider serum-containing media | Serum proteins can enhance the solubility of hydrophobic compounds. |
Section 2: Troubleshooting Serine Protease Inhibition Assays
Given that isatoic anhydrides are known to be irreversible inactivators of serine proteases, this section will address common issues in assays designed to measure this activity.[6]
Q3: We are not observing the expected inhibition of our target serine protease. What are the key experimental parameters to check?
A3: A lack of protease inhibition can be due to several factors beyond compound integrity. Consider the following:
-
Acyl-Enzyme Complex Stability: Isatoic anhydrides inactivate serine proteases by forming a stable acyl-enzyme intermediate. The stability of this complex can vary depending on the specific protease. Ensure your assay endpoint is timed appropriately to detect this inhibition.
-
Substrate Competition: In kinetic assays, the concentration of the fluorogenic or chromogenic substrate can compete with your inhibitor. If the substrate concentration is too high, it may outcompete the inhibitor for access to the active site. Consider running experiments with varying substrate concentrations.
-
Enzyme Activity Control: Always include a positive control inhibitor for your target protease to ensure the assay is performing as expected. A "no enzyme" control is also essential to rule out background signal from the substrate or compound.
Section 3: Troubleshooting Cell-Based Assays for Caspase-Independent Cell Death
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione may induce caspase-independent cell death, a process that can be more challenging to quantify than classical apoptosis.[1][7] This section provides guidance on troubleshooting common assays used to measure this effect.
Q4: Our cytotoxicity assay (e.g., LDH release) shows inconsistent results between experiments. How can we improve the reproducibility?
A4: Lactate dehydrogenase (LDH) assays measure cytotoxicity by quantifying the release of this enzyme from damaged cells.[6] Inconsistency can arise from:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to cytotoxic agents.
-
Incubation Time: The kinetics of LDH release can vary. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and compound concentration.
-
Controls are Critical: Always include the following controls:
-
Spontaneous LDH release: Untreated cells to measure baseline cell death.
-
Maximum LDH release: Cells treated with a lysis buffer to determine the total possible LDH release.
-
Vehicle control: Cells treated with the same concentration of DMSO as your compound.
-
Culture medium background: Medium without cells to account for any LDH present in the serum.
-
Q5: We are trying to confirm caspase-independent cell death by measuring Apoptosis-Inducing Factor (AIF) translocation, but the results are ambiguous. What could be the issue?
A5: AIF translocation from the mitochondria to the nucleus is a hallmark of caspase-independent cell death.[7][8] Ambiguous results in imaging or flow cytometry-based assays can be due to:
-
Timing of Translocation: AIF translocation is a dynamic process. Conduct a time-course experiment to identify the peak translocation time point.
-
Antibody Specificity and Permeabilization: Ensure your anti-AIF antibody is validated for the application and that your cell fixation and permeabilization protocol is optimal for allowing antibody access to both mitochondrial and nuclear compartments.
-
Quantification Method: Visual assessment of translocation can be subjective. Use image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio for a more objective measure. For flow cytometry, ensure proper compensation and gating strategies are in place.[7][8]
Q6: We are using a caspase activity assay to confirm the cell death is caspase-independent, but we are seeing some background caspase activation. What does this mean?
A6: Low levels of caspase activation do not necessarily rule out a primary caspase-independent mechanism.
-
Secondary Necrosis: Cells that die via a caspase-independent mechanism can eventually undergo secondary necrosis, which can sometimes lead to a low level of caspase activation.
-
Assay Specificity: Some fluorogenic caspase substrates can be cleaved by other proteases, leading to false-positive signals. It is advisable to confirm caspase activation by Western blotting for cleaved caspase-3 or PARP.
-
Mixed Cell Death Pathways: It is possible that your compound induces a mixed mode of cell death, with a primary caspase-independent pathway and a minor caspase-dependent component.
Experimental Protocols
Protocol 1: Solubility Assessment in Cell Culture Media
-
Prepare a 10 mM stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in 100% anhydrous DMSO.
-
In a clear microcentrifuge tube, add 1 mL of your final cell culture medium (pre-warmed to 37°C).
-
Add the appropriate volume of the 10 mM stock solution to achieve the highest concentration you plan to test (e.g., for 100 µM, add 10 µL).
-
Vortex the solution gently.
-
Incubate the tube under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect the solution for any signs of precipitation against a dark background. A light microscope can also be used to check for micro-precipitates.
Protocol 2: LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in pre-warmed cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound.
-
Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells with lysis buffer), and vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired duration (determined from a time-course experiment).
-
Following the manufacturer's instructions for your specific LDH assay kit, transfer the appropriate volume of supernatant to a new 96-well plate.
-
Add the reaction mixture and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Diagrams
Caption: Troubleshooting flowchart for inconsistent bioassay results.
Caption: Postulated signaling pathway for the compound.
References
-
Blizard Institute. (n.d.). TRANSLOCATION ASSAY. Queen Mary University of London. [Link]
-
Blizard Institute. (n.d.). Translocation Assay - Flow Cytometry Core Facility. [Link]
- Moorman, A. R., & Abeles, R. H. (1982). A New Class of Serine Protease Inactivators Based on Isatoic Anhydride. Journal of the American Chemical Society.
- Gelb, M. H., & Abeles, R. H. (1984). Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases. Journal of Medicinal Chemistry.
- Wang, X., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering.
- de Almeida, T. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science.
- El-Gareh, R., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research.
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]
-
ResearchGate. (n.d.). Troubleshooting of the caspase 3-like activity measurement procedure. [Link]
-
ResearchGate. (2025). Mitochondrio-nuclear translocation of AIF in apoptosis and necrosis. [Link]
-
ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. [Link]
- Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
- Jo, A., et al. (2024). AIF translocation into nucleus caused by Aifm1 R450Q mutation: generation and characterization of a mouse model for AUNX1.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][5]oxazine-2,4-diones. RSC Advances.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][5]oxazine-2,4-diones. RSC Advances.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
BIOSYNCE. (n.d.). 6-Nitro-1H-benzo[d][1][5]oxazine-2,4-dione CAS 4693-02-1. [Link]
-
PubChem. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3,4-dihydro-2H-benzo[1]oxazine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. TRANSLOCATION ASSAY - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 8. Translocation Assay - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Technical Support Center: Enhancing the Selectivity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and related compounds. Our goal is to provide expert insights and actionable troubleshooting strategies to address the critical challenge of enhancing inhibitor selectivity for target enzymes.
Frequently Asked Questions (FAQs)
Q1: What is 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and what is its likely mechanism of action?
1-Isopropyl-1H-benzo[d]oxazine-2,4-dione belongs to a class of heterocyclic compounds known as benzoxazinediones.[1][2] This scaffold is recognized in medicinal chemistry as a versatile precursor for biologically active molecules.[3][4] Given the reactivity of the dione ring system, it is highly probable that this compound functions as a covalent inhibitor.
Closely related analogs, such as 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, act as an electrophilic "warhead" that forms a covalent bond with nucleophilic cysteine residues in the active sites of enzymes like Bruton's Tyrosine Kinase (BTK).[5] The parent scaffold is also a known inactivator of the serine protease α-chymotrypsin.[3][4] Therefore, it is reasonable to hypothesize that the isopropyl derivative will covalently modify key cysteine or serine residues within the active site of its target enzyme(s), leading to irreversible inhibition.
Q2: Why is selectivity a primary challenge for this class of compounds?
Achieving a high degree of selectivity is a central goal in drug development to minimize off-target effects and associated toxicity.[6] Many enzymes belong to large families, such as kinases (>500 members) or proteases, which share highly conserved ATP- or substrate-binding sites.[7][8] Inhibitors that target these conserved features often exhibit activity against multiple family members, a phenomenon known as promiscuity or polypharmacology.[7] For a covalent inhibitor like 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, this challenge is amplified if the targeted nucleophilic residue (e.g., cysteine) is present in the active sites of numerous enzymes.
Q3: I have just synthesized/obtained this compound. What is the essential first step to evaluate its selectivity?
The foundational step is to establish a baseline selectivity profile through broad biochemical screening.[9] If your primary target is a kinase, screening against a large, commercially available kinase panel (e.g., 100-400 kinases) is crucial.[10][11] This will provide a "snapshot" of your compound's activity across a significant portion of the kinome, identifying both its intended target and any potential off-targets at a given concentration.[12] This initial screen is the cornerstone upon which all subsequent optimization efforts are built.
Troubleshooting Guide: From Promiscuity to Precision
This section addresses common experimental hurdles in a question-and-answer format, providing field-proven solutions grounded in established scientific principles.
Problem 1: My initial screen reveals that my compound inhibits multiple enzymes with similar potency. How do I rationally engineer selectivity?
This is a common and critical challenge. The key is to exploit the subtle differences that exist between your primary target and the identified off-targets.
Solution A: Employ Structure-Based Drug Design (SBDD)
The most powerful method for rational selectivity enhancement is SBDD.[13][14]
-
Rationale: Visualizing how your inhibitor binds to both the target and a key off-target at atomic resolution reveals opportunities for optimization.[15][16]
-
Workflow:
-
Obtain Co-crystal Structures: Prioritize solving the X-ray crystal structure of your inhibitor bound to your primary target and at least one major off-target enzyme.[17]
-
Analyze the Binding Pockets: Compare the topographies of the active sites. Look for differences in size, shape, flexibility, and the arrangement of amino acid residues.[6][18]
-
Design for Selectivity: Modify the inhibitor to introduce features that are favorable for binding to your target but unfavorable for the off-target. Common strategies include:
-
Steric Hindrance: Modify the isopropyl group or the benzene ring to introduce a bulkier substituent that creates a steric clash with the off-target's active site but is well-accommodated by the primary target.[7][19]
-
Exploiting Flexibility: Design a ligand that binds to a specific conformation (shape) of the target enzyme that is not readily adopted by the off-target enzyme.[6][18]
-
Targeting Unique Pockets: Introduce chemical moieties that can form hydrogen bonds or hydrophobic interactions with non-conserved residues or small sub-pockets present only in the primary target.[13][20]
-
-
Solution B: Conduct Systematic Structure-Activity Relationship (SAR) Studies
If structural data is not available, a systematic SAR approach is necessary.
-
Rationale: SAR studies correlate changes in a molecule's structure with changes in its biological activity, providing an empirical roadmap for optimization.[20]
-
Workflow:
-
Synthesize Analogs: Create a library of related compounds by systematically modifying different parts of the 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione scaffold (e.g., adding substituents to the benzene ring, altering the N-alkyl group).
-
Dual-Assay Screening: Test each new analog for its potency (IC50) against both your primary target and a key off-target enzyme.
-
Analyze Trends: Identify chemical modifications that lead to an increase in potency for the target while simultaneously decreasing potency for the off-target. This differential effect is the key to improving the selectivity window.
-
Caption: Workflow for structure-based inhibitor design.
Problem 2: My compound is highly selective in biochemical assays, but it causes widespread cell death or other unexpected effects in my cellular experiments. What's going on?
The transition from a clean biochemical system to the complex cellular environment often reveals discrepancies. The issue may be that your biochemical selectivity is not translating to cellular selectivity.[8]
Solution A: Investigate Factors Differentiating In Vitro vs. In-Cellulo Activity
-
Rationale: Several cellular factors can dramatically alter an inhibitor's apparent selectivity.[21]
-
Key Considerations:
-
ATP Concentration (for Kinases): Biochemical assays are often run at low, non-physiological ATP concentrations. Inside a cell, ATP levels are much higher (millimolar range). An inhibitor that is a potent ATP-competitive inhibitor in vitro may be outcompeted by the high ATP levels in the cell, reducing its on-target potency and potentially making off-target effects more prominent.[8][21]
-
Cellular Permeability: Your compound may not be efficiently entering the cells, or it may be rapidly removed by efflux pumps.[19] Poor permeability can lead to a low intracellular concentration, requiring higher external doses that increase the likelihood of off-target engagement.
-
Target Abundance and Pathway Sensitivity: A cell might be more sensitive to the inhibition of a low-potency off-target than to the high-potency on-target if the off-target is part of a critical survival pathway.[21]
-
Solution B: Implement Cellular Target Engagement Assays
-
Rationale: It is essential to confirm that your compound is physically binding to its intended target inside a living cell. Target engagement assays measure this directly, providing a crucial link between biochemical potency and cellular effects.[22]
-
Recommended Assays:
-
NanoBRET™/HiBiT: These bioluminescence resonance energy transfer (BRET)-based assays measure compound binding to a luciferase-tagged target protein in live cells, allowing for the determination of a cellular EC50.[23]
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[22]
-
-
Interpretation: If the cellular target engagement EC50 is much weaker than the biochemical IC50, it could indicate poor cell permeability or efflux.[22] If the EC50 is potent but cellular toxicity is still observed at similar concentrations, it strengthens the hypothesis of on-target toxicity or a very potent off-target effect.
Problem 3: I have synthesized several new analogs. How do I quantitatively measure and compare their selectivity to identify the best one?
Visual inspection of IC50 values is a start, but a more rigorous, quantitative approach is needed for lead selection.
Solution A: Detailed Kinetic Analysis
-
Rationale: A true measure of selectivity comes from comparing the inhibition constants for the target versus off-targets.[24][25][26]
-
Workflow:
-
Determine Mechanism of Inhibition: For your top candidates, perform enzyme kinetic studies (e.g., by varying both substrate and inhibitor concentrations) to confirm the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).[27][28][29]
-
Calculate Inhibition Constants:
-
For reversible inhibitors, determine the inhibition constant (K_i).
-
For irreversible inhibitors like yours, the most relevant parameter is the second-order rate constant of inactivation (k_inact/K_i). This value represents the efficiency of covalent modification.
-
-
Calculate Selectivity Index (SI): The SI is the ratio of the inhibition constant for an off-target to the inhibition constant for the primary target.
-
SI = K_i (Off-Target) / K_i (On-Target) or SI = (k_inact/K_i) (Off-Target) / (k_inact/K_i) (On-Target)
-
A higher SI value indicates greater selectivity for the on-target enzyme. An SI of >100-fold is often considered a good benchmark for a selective probe.
-
-
Solution B: Use Advanced Selectivity Metrics for Large Datasets
-
Rationale: When comparing compounds across large screening panels, single-value metrics can simplify the analysis and ranking process.[11]
-
Metrics:
-
Gini Score: Borrowed from economics, this metric quantifies the distribution of inhibition across the panel. A score closer to 1 indicates that the compound's inhibitory activity is concentrated on a few targets (highly selective).[11]
-
Selectivity Entropy (S_e_): This metric quantifies the "spread" of a compound's potency across the tested enzymes. A lower entropy score signifies higher selectivity.[11]
-
Caption: Iterative workflow for selectivity validation.
Data & Protocols
Table 1: Comparison of Key Selectivity Profiling Methodologies
| Methodology | Primary Purpose | Advantages | Limitations | Relevant Citations |
| Biochemical Panel Screening | Broadly identify potential on- and off-targets across an enzyme family. | High-throughput; provides direct measure of enzyme inhibition; cost-effective for large panels. | May not reflect cellular environment (e.g., ATP levels); uses purified, often truncated enzymes. | [8][11][12] |
| Detailed Enzyme Kinetics | Quantify the potency (K_i, k_inact/K_i) and mechanism of inhibition. | Provides precise, quantitative data for selectivity calculations; essential for SAR. | Lower throughput; requires significant amounts of pure enzyme and inhibitor. | [24][25][27][30] |
| Cellular Target Engagement | Confirm target binding in a live cell; measure cellular potency (EC50). | Physiologically relevant; accounts for cell permeability and efflux; distinguishes on- vs. off-target effects. | Can be lower throughput; requires cell line engineering (e.g., for NanoBRET); indirect measure of enzyme activity. | [21][22][23][31] |
| Chemoproteomics | Unbiasedly identify all cellular proteins that bind to the inhibitor. | Provides a global view of cellular targets; can discover unexpected off-targets. | Technically complex; requires specialized mass spectrometry; can be difficult to quantify binding affinities. | [32] |
Experimental Protocol: Determining the Selectivity Index via Biochemical Assays
This protocol outlines the workflow to determine the selectivity of an inhibitor against a primary target (Enzyme A) versus a known off-target (Enzyme B).
Objective: To calculate the k_inact/K_i for the inhibitor on both enzymes and determine the Selectivity Index.
Phase 1: Initial IC50 Determination
-
Prepare Reagents: Dilute Enzyme A and Enzyme B to their final assay concentrations in appropriate reaction buffers. Prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM) in DMSO.
-
Assay Setup: In a 96- or 384-well plate, add the enzyme, inhibitor (at various concentrations), and buffer. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 30 minutes) at a constant temperature.
-
Initiate Reaction: Add the enzyme's specific substrate to start the reaction.
-
Measure Activity: Use an appropriate detection method (e.g., fluorescence, luminescence, radioactivity) to measure the rate of product formation over time.
-
Data Analysis: Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Phase 2: Determination of k_inact and K_i
-
Experimental Design: This experiment involves incubating the enzyme with various concentrations of the inhibitor for different lengths of time.
-
Setup: Prepare multiple reactions. For each inhibitor concentration, set up a time course (e.g., 0, 5, 10, 20, 40, 60 minutes).
-
Time-Dependent Inhibition: At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing a high concentration of the substrate. This dilution step effectively stops further inactivation while allowing the measurement of the remaining active enzyme.
-
Measure Residual Activity: Quantify the activity of the remaining enzyme for each time point and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log (ln) of the percent remaining activity versus time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]). This will yield the values for k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation).
-
Calculate the second-order rate constant: k_inact/K_i .
-
Phase 3: Calculate Selectivity Index (SI)
-
Calculation: SI = (k_inact/K_i for Enzyme B) / (k_inact/K_i for Enzyme A)
-
Interpretation: An SI > 100 indicates that the compound is at least 100-fold more efficient at inactivating the target Enzyme A compared to the off-target Enzyme B, demonstrating a strong selectivity profile.
References
-
[7]
-
[13]
-
[12]
-
[15]
-
[10]
-
[30]
-
[27]
-
[22]
-
[8]
-
[23]
-
[24]
-
[32]
-
[31]
-
[16]
-
[14]
-
[25]
-
[26]
-
[20]
-
[19]
-
[28]
-
[17]
-
[11]
-
[9]
-
[29]
-
[Investigation for the easy and efficient synthesis of 1H-benzo[d][6][13]oxazine-2,4-diones. National Institutes of Health.]([Link]1]
-
[General structure of the targeted 1H-benzo[d][6][13]oxazine-2,4-diones 2... ResearchGate.]([Link]2]
-
[The Essential Role of 1H-Benzo[d][6][13]oxazine-2,4-dione in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.]([Link]3]
-
[The Impact of 1H-Benzo[d][6][13]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. NINGBO INNO PHARMCHEM CO.,LTD.]([Link]4]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Turning high-throughput structural biology into predictive inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Key Techniques in Structural Biology, Their Strengths and Limitations | Technology Networks [technologynetworks.com]
- 18. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. fiveable.me [fiveable.me]
- 25. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 26. biochem.du.ac.in [biochem.du.ac.in]
- 27. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. mdpi.com [mdpi.com]
- 31. inits.at [inits.at]
- 32. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Analytical Methods for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione Detection
Welcome to the dedicated technical support guide for the analytical refinement of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust, accurate, and reproducible methods for the detection and quantification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), from sample preparation to data interpretation.
Section 1: Foundational Knowledge & Compound Stability
Before delving into specific instrumental issues, it's critical to understand the analyte itself. 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazinone class of compounds. A common challenge with this class is their potential for degradation.[1][2][3][4]
Q1: My analyte concentrations are inconsistent, especially in samples that have been stored or processed over time. Could the compound be degrading?
A1: Yes, this is a significant possibility. The benzoxazinone ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions or when exposed to enzymatic activity in biological matrices.[1][5]
-
Causality: The ester and N-acyl functionalities within the oxazine-2,4-dione ring are potential sites for nucleophilic attack. In biological samples, endogenous enzymes can accelerate analyte degradation.[6] Studies on related benzoxazinoids have shown that they can be rapidly transformed in various environments.[2][4]
-
Troubleshooting & Prevention:
-
Temperature Control: Store all stock solutions, standards, and biological samples at ≤ -20°C, and preferably at -80°C for long-term storage. Perform all sample preparation steps on ice to minimize degradation.
-
pH Control: Prepare stock solutions in aprotic solvents like acetonitrile or DMSO. When diluting in aqueous solutions for analysis, use a buffered mobile phase to maintain a stable pH.
-
Enzyme Inhibition: For biological matrices like plasma or tissue homogenates, consider adding protease or esterase inhibitors immediately after collection if enzymatic degradation is suspected.[6]
-
Perform Stability Studies: As part of your method validation, conduct freeze-thaw, short-term (bench-top), and long-term stability studies to quantify the extent of degradation under your specific experimental conditions.
-
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
HPLC with UV detection is a common technique for the quantification of aromatic compounds like 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. However, poor peak shape can severely compromise the accuracy and reliability of your results.[7][8]
Logical Flow for Troubleshooting HPLC Peak Shape Issues
Sources
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mastelf.com [mastelf.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: A Guide to the Selective Use of Serine Hydrolase Inhibitor 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
A Note to the Researcher: The compound 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione belongs to a class of molecules with diverse biological activities.[1][2][3] This guide focuses on the principles of minimizing off-target effects for potent and selective inhibitors, using the well-characterized KIAA1363/AADACL1 inhibitor, JW480, as a primary exemplar for protocols and troubleshooting.[4] KIAA1363 (Arylacetamide Deacetylase-Like 1) is a serine hydrolase involved in cancer pathogenesis and platelet function.[4][5] The principles and methods described herein are broadly applicable for validating the on-target activity of any selective small molecule inhibitor.
Section 1: Foundational FAQs
This section addresses the most common questions regarding the use of selective serine hydrolase inhibitors.
Q1: What is the primary target and mechanism of action for an inhibitor of KIAA1363/AADACL1?
A: The primary target is KIAA1363 (also known as AADACL1), a serine hydrolase. This enzyme's key function is to hydrolyze 2-acetyl monoalkylglycerol ethers (MAGEs).[4][6] By inhibiting KIAA1363, the inhibitor causes the accumulation of its substrate, which in platelets is 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG). HAG is subsequently phosphorylated to HAGP, which acts as an endogenous inhibitor of Protein Kinase C (PKC) isoforms.[5] This disruption of PKC-mediated signaling pathways is believed to underlie the inhibitor's effects on cancer cell migration and platelet aggregation.[4][5]
Caption: On-target pathway of KIAA1363 inhibition.
Q2: What are the known or potential off-targets for a selective serine hydrolase inhibitor?
A: Even highly selective inhibitors can have off-targets. For the carbamate inhibitor JW480, competitive proteomic profiling identified the carboxylesterase ES1 as a single, minor off-target among more than 40 other serine hydrolases.[4] Carboxylesterases are frequently observed as off-targets for this class of inhibitors.[4] It is crucial to either use cell lines with low expression of known off-targets or to employ secondary screening methods to confirm that the observed phenotype is not due to these interactions.
Q3: Why is using the correct inhibitor concentration so critical for avoiding misleading results?
A: The selectivity of an inhibitor is concentration-dependent. A compound that is highly selective at 100 nM may inhibit dozens of unintended proteins at 10 µM.[7] Using a concentration that is too high is a primary cause of misleading data, where the observed biological effect is due to off-target inhibition.[8][9] It is essential to perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target phenotype. As a general rule, inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to be acting non-specifically.[7]
Q4: I've treated my cells with the inhibitor and observed a phenotype. How can I be confident it's an "on-target" effect?
A: Confidence in an on-target effect comes from a multi-pronged validation approach, often called a "pharmacological audit trail".[10] This involves:
-
Biochemical Potency: Confirming the inhibitor is potent against the purified target enzyme.
-
Cellular Target Engagement: Showing that the inhibitor physically interacts with its target inside the cell at concentrations that produce the phenotype (see Protocol 4.1: CETSA).[11][12]
-
Phenotypic Correlation: Demonstrating that the inhibitor concentration range that engages the target matches the concentration range that produces the phenotype.
-
Genetic Rescue/Validation: Proving that the inhibitor has no effect in cells where the target protein has been genetically removed (e.g., via CRISPR knockout).[9][13][14] If knocking out the target protein replicates the inhibitor's phenotype, this provides strong evidence for on-target action.
Section 2: Troubleshooting Guide: Unexpected Phenotypes
This guide provides a logical workflow for diagnosing experimental results that deviate from expectations.
Q: I'm using a KIAA1363 inhibitor, but my results don't match the published anti-migratory phenotype. What steps should I take?
A: This is a common challenge in research. An unexpected result could stem from an off-target effect or from context-dependent biology. The following workflow can help you dissect the problem.
Caption: Troubleshooting workflow for unexpected phenotypes.
Step 1: Re-validate Your Working Concentration.
-
Action: Perform a detailed dose-response curve (e.g., 8-point, log-scale dilution) for your specific cell line and phenotype.
-
Rationale: Cell lines can have different sensitivities. You may need a lower or slightly higher concentration than what is published. The goal is to find the EC50 (half-maximal effective concentration) and use a concentration at or slightly above it (e.g., 1-3x EC50) for subsequent experiments to minimize off-target risk.[7]
Step 2: Confirm On-Target Engagement.
-
Action: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is physically binding to KIAA1363 in your cells at your working concentration.[15][16]
-
Rationale: If the inhibitor isn't binding the target, it cannot produce an on-target effect. This step rules out issues like poor cell permeability or rapid compound degradation.[12][17]
Step 3: Use Orthogonal Chemical & Genetic Tools.
-
Action A (Genetic): The gold standard is to test your inhibitor in a cell line where KIAA1363 has been knocked out using CRISPR/Cas9.[9][14]
-
Rationale: If the inhibitor still produces the phenotype in cells lacking the target, the effect is unequivocally off-target.[9] If the phenotype is lost, it is on-target.
-
-
Action B (Chemical): Use a structurally unrelated inhibitor that also targets KIAA1363.
-
Rationale: If a second, chemically distinct inhibitor produces the same phenotype, it strengthens the case for an on-target effect.[14][18] Conversely, using a structurally similar but inactive analog should not produce the phenotype; if it does, it suggests the phenotype may arise from a shared off-target or a general chemical property.[19]
-
Section 3: Key Experimental Protocols
These protocols provide detailed methodologies for validating inhibitor selectivity and on-target effects.
Protocol 3.1: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. It relies on the principle that when a ligand (inhibitor) binds to its target protein, the protein becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[11][20]
Caption: High-level workflow for the CETSA protocol.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your inhibitor at the desired concentration (e.g., 1 µM) and another set with vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellets in a buffered solution (like PBS with protease inhibitors). Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]
-
Lysis: Lyse the cells to release intracellular proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to avoid detergents that might interfere with protein aggregates.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble KIAA1363 remaining at each temperature point for both DMSO and inhibitor-treated samples using Western Blot or other protein quantification methods like mass spectrometry.
-
Data Analysis: Plot the percentage of soluble KIAA1363 against temperature. A successful target engagement will show a rightward shift in the melting curve for the inhibitor-treated samples compared to the DMSO control, indicating thermal stabilization.[16]
Protocol 3.2: Proteome-Wide Specificity Profiling via Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomics technique to assess the selectivity of an inhibitor across an entire enzyme family (e.g., serine hydrolases) in a native biological system.[21][22]
Methodology:
-
Proteome Treatment: Prepare fresh cell or tissue lysates. Treat aliquots of the proteome with increasing concentrations of your test inhibitor (e.g., from 10 nM to 10 µM) for 30-60 minutes at room temperature. Include a vehicle control (DMSO).
-
Probe Labeling: Add a broad-spectrum, active-site-directed covalent probe that targets the enzyme family of interest. For serine hydrolases, a commonly used probe is fluorophosphonate-rhodamine (FP-rhodamine).[22] This probe will bind to the active site of any serine hydrolase that has not been blocked by your inhibitor.
-
Reaction Quenching & SDS-PAGE: Stop the labeling reaction by adding a protein-denaturing loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization & Analysis: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins. In the DMSO lane, you will see a pattern of bands representing all active serine hydrolases in the proteome. As the concentration of your inhibitor increases, you should see the band corresponding to your target (KIAA1363) disappear, indicating successful competition.
-
Interpreting Selectivity: If other bands also disappear, they represent off-targets. The concentration at which the target band disappears versus when off-target bands disappear provides a direct measure of your inhibitor's selectivity in a complex biological environment.[23][24]
Protocol 3.3: Genetic Validation using CRISPR-Cas9 Knockout
This is the definitive method to confirm that a drug's phenotype is mediated through its intended target.[9][13]
Methodology:
-
gRNA Design & Cloning: Design and validate 2-3 single guide RNAs (sgRNAs) that target an early, essential exon of the KIAA1363 gene. Clone these into a suitable Cas9 expression vector.
-
Transfection & Clonal Selection: Transfect your cell line with the Cas9/sgRNA plasmids. After 48-72 hours, select single-cell clones (e.g., by limiting dilution or FACS).
-
Knockout Validation: Expand the clones and screen for KIAA1363 protein loss by Western Blot. Confirm the gene disruption at the genomic level by sequencing the targeted locus. Select 2-3 fully validated knockout clones for further experiments. Also, generate or use a control cell line that went through the same process but with a non-targeting sgRNA.
-
Phenotypic Assay: Perform your key phenotypic assay (e.g., cell migration) on the wild-type (WT), non-targeting control, and KIAA1363 knockout (KO) cell lines in parallel. Treat each cell line with a dose range of your inhibitor.
-
Data Analysis:
-
Expected On-Target Result: The inhibitor will show a dose-dependent effect in the WT and control cells but will have little to no effect in the KIAA1363 KO cells. The KO cells may already exhibit the phenotype at baseline.
-
Expected Off-Target Result: The inhibitor will have a similar dose-dependent effect on both the WT and KO cells, demonstrating that its mechanism of action is independent of KIAA1363.[9]
-
Data Summary Table
The table below illustrates how to present selectivity data, using hypothetical IC50 values based on the literature profile of JW480.[4] An ideal inhibitor shows high potency for the on-target (low IC50) and low potency for off-targets (high IC50), resulting in a high selectivity ratio.
| Target | On-Target/Off-Target | Biochemical IC50 (nM) | Cellular Target Engagement (CETSA Shift, °C) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| KIAA1363 | On-Target | 15 | +5.2°C @ 1 µM | N/A |
| ES1 | Off-Target | 1,200 | No significant shift @ 1 µM | 80x |
| FAAH | Profiled Negative | >10,000 | No significant shift @ 1 µM | >667x |
| Other Hydrolase | Profiled Negative | >10,000 | No significant shift @ 1 µM | >667x |
References
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National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][25]oxazine-2,4-diones. Retrieved January 17, 2026, from
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1H-Benzo[d][25]oxazine-2,4-dione in Pharmaceutical Intermediate Synthesis. Retrieved January 17, 2026, from
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Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione vs. Isatoic Anhydride
In the landscape of heterocyclic chemistry, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) stands out as a cornerstone scaffold. Its inherent reactivity and versatility have established it as a pivotal intermediate for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic modification of this parent structure is a primary focus for researchers aiming to fine-tune physicochemical and biological properties. This guide provides a detailed comparative analysis between isatoic anhydride and its N-substituted derivative, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
The introduction of an isopropyl group at the N-1 position fundamentally alters the molecule's electronic and steric profile. This substitution blocks the acidic N-H proton, eliminates hydrogen bond donor capability, increases lipophilicity, and introduces steric bulk around the heterocyclic core. These changes have profound implications for synthesis, reactivity, and potential biological applications, which we will explore through a lens of practical, data-driven comparison.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The substitution of a proton with an isopropyl group directly impacts key molecular properties. While the parent compound is a relatively planar molecule capable of hydrogen bonding, the N-isopropyl derivative loses this ability, which typically results in altered solubility and crystal packing, often leading to a lower melting point. The addition of the hydrocarbon moiety predictably increases the molecular weight and lipophilicity, as reflected in the calculated LogP (cLogP).
| Property | 1H-benzo[d]oxazine-2,4-dione (Parent Compound) | 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | Rationale for Change |
| Synonyms | Isatoic Anhydride, N-Carboxyanthranilic anhydride[3] | N-Isopropylisatoic anhydride | N/A |
| CAS Number | 118-48-9[4][5] | Not widely cataloged; similar N-alkylated compounds exist[6] | N/A |
| Molecular Formula | C₈H₅NO₃[3][5] | C₁₁H₁₁NO₃ | Addition of a C₃H₆ moiety |
| Molecular Weight | 163.13 g/mol [3][5] | 205.21 g/mol | Increased mass from the isopropyl group |
| Appearance | White to light tan solid[5][7] | Expected to be a white to off-white solid | Alkyl substitution rarely introduces color |
| Melting Point | ~230 °C (with decomposition)[8] | Predicted to be significantly lower | Disruption of intermolecular H-bonding and crystal packing |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; reacts with water | Expected higher solubility in non-polar organic solvents (e.g., DCM, Ether, Toluene) | Increased lipophilicity |
| Hydrogen Bond Donor | Yes (1) | No | Replacement of N-H with N-Alkyl |
| Hydrogen Bond Acceptor | Yes (3) | Yes (3) | Carbonyl and ether oxygens remain |
Synthesis Trajectories: From Parent to Derivative
The synthesis of isatoic anhydride itself is well-established, often starting from anthranilic acid or phthalic anhydride.[7][9][10] The preparation of the N-isopropyl derivative logically begins with the parent compound through direct N-alkylation. This common strategy involves deprotonation of the weakly acidic N-H proton with a suitable base, followed by nucleophilic attack on an isopropyl halide.
The choice of base and solvent is critical to avoid unwanted side reactions, such as the ring-opening of the anhydride by strong, nucleophilic bases. Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile are typically effective.[11]
Caption: Synthetic workflow for N-isopropylation of isatoic anhydride.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
This protocol describes a representative method for the N-alkylation of isatoic anhydride. The self-validating nature of this protocol lies in the monitoring of the starting material's disappearance and product formation via Thin Layer Chromatography (TLC).
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add isatoic anhydride (1.63 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition at 0°C controls the exothermic reaction and hydrogen gas evolution. NaH is a strong, non-nucleophilic base ideal for deprotonating the N-H without attacking the carbonyls.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 2-iodopropane (1.1 mL, 11 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the isatoic anhydride spot (higher polarity) and the appearance of a new, less polar product spot indicates conversion.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Comparative Reactivity and Mechanism
The primary reaction pathway for isatoic anhydrides involves nucleophilic acyl substitution, where a nucleophile attacks one of the two electrophilic carbonyl carbons (C2 or C4).[12] This results in ring-opening and the evolution of CO₂. The presence of the N-isopropyl group influences this reactivity in two main ways:
-
Electronic Effect: The isopropyl group is weakly electron-donating by induction. This effect slightly increases the electron density on the nitrogen atom, which can marginally reduce the electrophilicity of the adjacent carbonyl carbons compared to the parent compound.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of nucleophiles, particularly to the C2 carbonyl. This may lead to a slower reaction rate or altered regioselectivity compared to the unsubstituted parent.
For the parent compound, reaction with amines can lead to the formation of quinazolinones or anthranilamides.[13] In the N-isopropyl derivative, the reaction exclusively yields N-substituted anthranilamide derivatives, as the nitrogen is already functionalized.
Caption: Nucleophilic attack on the parent vs. N-isopropyl derivative.
Spectroscopic Signatures: Identifying the Substitution
Spectroscopy provides definitive evidence of N-alkylation. A comparative analysis of the expected spectra for both compounds highlights key differences.
| Spectroscopic Method | 1H-benzo[d]oxazine-2,4-dione (Parent) | 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (Expected) |
| ¹H NMR | Aromatic protons (7.0-8.0 ppm). A broad singlet for the N-H proton (>10 ppm).[14] | Aromatic protons (7.0-8.0 ppm). Disappearance of the N-H signal. Appearance of a septet (~4.5-5.5 ppm, 1H) and a doublet (~1.5 ppm, 6H) for the isopropyl group. |
| ¹³C NMR | Aromatic carbons (~110-145 ppm). Two carbonyl carbons (~148 and ~160 ppm).[14] | Aromatic and carbonyl signals with slight shifts. Appearance of two new aliphatic signals for the isopropyl group (methine ~45-55 ppm, methyls ~20-25 ppm). |
| IR Spectroscopy | N-H stretch (~3200 cm⁻¹). Two distinct C=O stretches (~1770 and ~1730 cm⁻¹). | Absence of the N-H stretch. C=O stretches may shift slightly due to electronic effects. Presence of C-H aliphatic stretches (~2900-3000 cm⁻¹). |
| Mass Spectrometry | [M+H]⁺ = 164.03 | [M+H]⁺ = 206.08 |
Implications for Drug Development and Research
The functionalization of isatoic anhydride is a common strategy in medicinal chemistry to modulate pharmacological properties.[10][15][16]
-
Lipophilicity and Permeability: The addition of the isopropyl group significantly increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and CNS penetration. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic turnover.
-
Metabolic Stability: The N-H bond in the parent compound can be a site for Phase II conjugation metabolism. Blocking this position via alkylation can improve the metabolic stability of the resulting molecule, potentially leading to a longer biological half-life.
-
Target Engagement: The removal of the hydrogen bond donating N-H group and the introduction of a bulky substituent can drastically alter how a molecule fits into a protein's binding pocket. This can be exploited to enhance binding affinity and selectivity for a specific biological target.
Conclusion
The transformation from 1H-benzo[d]oxazine-2,4-dione to its 1-isopropyl derivative is more than a simple synthetic step; it represents a strategic shift in the molecule's core properties. The N-isopropyl derivative offers the researcher a scaffold with increased lipophilicity, blocked hydrogen-bond donation, and altered steric and electronic profiles. While this may lead to slower reaction kinetics in some cases, it opens up new avenues for creating derivatives with improved drug-like properties, such as enhanced cell permeability and metabolic stability. The choice between the parent compound and its N-substituted analogue will always depend on the specific synthetic goal and desired end-application, but understanding their fundamental differences is key to leveraging the full potential of this remarkable heterocyclic system.
References
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- Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(2), 90-92.
- Patil, S. A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(5), 3685–3693.
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A Researcher's Guide to Validating the Mechanism of Action of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel small molecule, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. We will navigate through a series of experimental workflows, from initial target hypothesis generation to rigorous cellular and biochemical validation, while objectively comparing its potential performance against established alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system.
Introduction: The Therapeutic Potential of Benzoxazinediones
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects[3][4][5]. Certain derivatives have been identified as potent inducers of cell death and inhibitors of key signaling kinases[2]. The phenyl-substituted analog, 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione, has been characterized as an irreversible kinase inhibitor, leveraging its electrophilic nature to form covalent bonds with cysteine residues in the active sites of kinases like Bruton's Tyrosine Kinase (BTK)[6].
Given this precedent, we hypothesize that 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (hereafter referred to as "our compound") acts as a covalent inhibitor of a specific family of cellular kinases. This guide will provide a systematic approach to test this hypothesis, identify the putative kinase target(s), and characterize the downstream cellular consequences of target engagement.
Part 1: Initial Target Identification and In Vitro Validation
The first phase of our investigation focuses on identifying the direct molecular target(s) of our compound and validating this interaction in a cell-free system. A logical and efficient workflow for this phase is outlined below.
Caption: Workflow for cellular target engagement and pathway analysis.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in intact cells. The binding of a ligand to its target protein often increases the protein's thermal stability.
Methodology:
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with our compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve of the target kinase in compound-treated cells compared to vehicle-treated cells indicates target engagement.
Experimental Protocol 5: Western Blot Analysis of Downstream Signaling
Rationale: If our compound inhibits a kinase, we expect to see a corresponding decrease in the phosphorylation of its downstream substrates.
Methodology:
-
Cell Lysis: Treat cells with our compound for various times and at different concentrations, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A dose- and time-dependent decrease in the phosphorylated substrate indicates target inhibition.
Part 3: Comparative Analysis with Alternative Compounds
To understand the therapeutic potential of our compound, it is essential to benchmark its performance against known inhibitors of the same target.
| Parameter | 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | Alternative 1 (Covalent Inhibitor) | Alternative 2 (Reversible Inhibitor) |
| Target Kinase IC50 (nM) | To be determined | e.g., 5 nM | e.g., 20 nM |
| Cellular Target Engagement (EC50, µM) | To be determined | e.g., 0.1 µM | e.g., 0.5 µM |
| Downstream Signaling Inhibition (IC50, µM) | To be determined | e.g., 0.15 µM | e.g., 0.7 µM |
| Cell Viability (GI50, µM) | To be determined | e.g., 0.5 µM | e.g., 2.0 µM |
| Mode of Inhibition | Covalent (Hypothesized) | Covalent | Reversible |
Table 1: Hypothetical Comparative Data for Kinase Inhibitors. This table should be populated with experimental data to objectively compare the potency and efficacy of our compound with established inhibitors.
Part 4: Advanced Target Deconvolution
If the initial kinase screening does not yield a clear target, or if the observed phenotype cannot be fully explained by the identified kinase, broader, unbiased approaches may be necessary.
Experimental Protocol 6: Affinity-Based Proteomics
Rationale: This method aims to identify the direct binding partners of a small molecule from the entire proteome.
Methodology:
-
Probe Synthesis: Synthesize a derivative of our compound that incorporates a linker and an affinity tag (e.g., biotin).[7]
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe and its bound proteins.[7]
-
Mass Spectrometry: Identify the pulled-down proteins by mass spectrometry.
-
Validation: The identified proteins are then considered candidate targets and must be validated using the methods described in Parts 1 and 2.
Conclusion and Future Directions
This guide provides a robust and logical framework for the comprehensive validation of the mechanism of action of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can build a compelling case for the compound's molecular mechanism. The comparative analysis against established alternatives will be crucial in determining its potential as a novel therapeutic agent. Subsequent in vivo studies in relevant disease models will be the next logical step to translate these in vitro findings into potential clinical applications.
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Comparative Efficacy of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione Across Diverse Cancer Cell Lineages: A Cross-Validation Guide
Introduction: The Therapeutic Potential of Benzoxazinones
The benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] The structural versatility of the benzoxazine ring system allows for modifications that can modulate its interaction with various biological targets, making it a promising framework for the development of novel therapeutic agents.[6][7][8] Recent studies on related benzoxazinone derivatives have highlighted their ability to inhibit cancer cell proliferation, downregulate key oncogenes like c-Myc, and induce programmed cell death, or apoptosis.[9][10]
This guide focuses on a specific derivative, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione , and provides a comprehensive framework for cross-validating its anticancer activity. The central thesis of drug discovery is that a compound's efficacy can vary significantly depending on the genetic and phenotypic landscape of the target cell. Therefore, assessing a novel agent against a panel of cancer cell lines derived from different tissues is a critical step. This process not only establishes the compound's spectrum of activity but also provides initial clues into its mechanism of action and potential for selective cytotoxicity against malignant cells.
Herein, we present a series of robust, validated protocols to objectively compare the performance of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in cell lines representing breast, colon, and lung carcinomas, alongside a non-malignant fibroblast cell line to gauge its therapeutic index.
Experimental Design: A Multi-Faceted Approach to Validation
The core of this investigation is to build a multi-dimensional profile of the compound's activity. We will not only ask if the compound is effective, but how it is effective. This requires a logical sequence of experiments, starting with broad cytotoxicity screening and progressively moving to more detailed mechanistic assays.
Our chosen cell panel includes:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
WI-38: A non-cancerous human lung fibroblast cell line, serving as a crucial control for selectivity.[1]
The experimental workflow is designed to answer three fundamental questions:
-
Potency & Viability: What is the dose-dependent effect of the compound on the metabolic activity and proliferation of each cell line? (Answered by MTT Assay)
-
Mechanism of Cell Death: Does the compound induce apoptosis? (Answered by Annexin V/PI Staining)
-
Impact on Cell Proliferation: Does the compound interfere with the normal progression of the cell cycle? (Answered by Cell Cycle Analysis)
Caption: Overall experimental workflow for cross-validation.
Comparative Data Analysis
The following data represents a hypothetical outcome of the described experiments, designed to illustrate how results would be presented and interpreted.
Table 1: Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit cell proliferation by 50%.[11][12][13] Lower IC50 values indicate higher potency. The MTT assay, which measures the metabolic activity of cells, is a standard colorimetric method for determining IC50.[14][15]
| Cell Line | Tissue of Origin | IC50 (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.6 | 11.4 |
| HCT116 | Colon Carcinoma | 8.2 ± 0.9 | 8.1 |
| A549 | Lung Carcinoma | 25.1 ± 2.8 | 2.6 |
| WI-38 | Normal Lung Fibroblast | 66.2 ± 5.4 | - |
*Selectivity Index (SI) is calculated as IC50 in normal cells (WI-38) / IC50 in cancer cells.
Interpretation: The hypothetical data suggests that 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione exhibits potent cytotoxic activity against MCF-7 and HCT116 cells. Its effect on A549 cells is moderate. Crucially, the compound shows significantly lower potency against the normal WI-38 cell line, with high Selectivity Index values for MCF-7 and HCT116. This suggests a favorable therapeutic window, a highly desirable characteristic for an anticancer agent.
Table 2: Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/PI assay is performed.[16][17] Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
| Cell Line | Treatment (24h) | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MCF-7 | Vehicle (DMSO) | 94.5% | 3.1% | 2.4% |
| Compound (5.8 µM) | 45.2% | 38.5% | 16.3% | |
| HCT116 | Vehicle (DMSO) | 95.1% | 2.8% | 2.1% |
| Compound (8.2 µM) | 51.8% | 33.7% | 14.5% | |
| WI-38 | Vehicle (DMSO) | 96.2% | 2.0% | 1.8% |
| Compound (66.2 µM) | 88.5% | 6.5% | 5.0% |
Interpretation: Treatment with 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione at the respective IC50 concentrations leads to a substantial increase in the population of early apoptotic cells in both MCF-7 and HCT116 lines. This strongly indicates that the compound's cytotoxic effect in these sensitive cell lines is mediated primarily through the induction of apoptosis. In contrast, the normal WI-38 cells show only a minimal increase in apoptosis even at a much higher concentration.
Table 3: Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing cell cycle distribution.[19][20] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S (synthesis), and G2/M (mitosis) phases of the cell cycle.[21][22] An accumulation of cells in a specific phase suggests cell cycle arrest.
| Cell Line | Treatment (24h) | G0/G1 Phase | S Phase | G2/M Phase |
| MCF-7 | Vehicle (DMSO) | 60.3% | 25.5% | 14.2% |
| Compound (5.8 µM) | 48.1% | 15.2% | 36.7% | |
| HCT116 | Vehicle (DMSO) | 55.8% | 28.1% | 16.1% |
| Compound (8.2 µM) | 42.5% | 18.3% | 39.2% | |
| WI-38 | Vehicle (DMSO) | 65.1% | 20.7% | 14.2% |
| Compound (66.2 µM) | 63.8% | 21.5% | 14.7% |
Interpretation: The data reveals a significant accumulation of both MCF-7 and HCT116 cells in the G2/M phase following treatment. This suggests that 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione induces cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This arrest is a common mechanism for anticancer drugs, as it can precede the induction of apoptosis.[10] The cell cycle distribution of the normal WI-38 cells remains largely unperturbed.
Methodologies & Protocols
The trustworthiness of experimental data hinges on the robustness of the protocols used. The following methods are based on established, widely cited procedures.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[15][23]
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL in complete growth medium. Seed 100 µL (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione in DMSO. Perform serial dilutions in complete growth medium to create 2X working solutions. Remove the medium from the cells and add 100 µL of the diluted compound solutions (or vehicle control, DMSO <0.1%) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability as (OD_treated / OD_vehicle) * 100. Plot percent viability against the log of compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[14]
Protocol 2: Annexin V/PI Assay for Apoptosis
This protocol follows the standard procedure for detecting apoptosis by flow cytometry.[16]
Caption: Principle of Annexin V / PI staining for apoptosis detection.
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat with the IC50 concentration of the compound or vehicle control for 24 hours.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using Trypsin-EDTA. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.[18]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
This protocol is a standard method for preparing cells for DNA content analysis.[20][21]
-
Cell Treatment & Harvest: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Centrifuge cells (300 x g, 5 min), discard supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A). The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Cell cycle phases and the point of G2/M arrest.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione. The hypothetical data presented illustrates a compound with promising anticancer characteristics:
-
Potent Cytotoxicity: It effectively inhibits the proliferation of breast and colon cancer cell lines at low micromolar concentrations.
-
Favorable Selectivity: It is significantly less toxic to normal, non-cancerous cells, suggesting a good therapeutic index.
-
Clear Mechanism of Action: It induces cell death primarily through apoptosis and halts cell proliferation by inducing G2/M phase cell cycle arrest.
The differential sensitivity observed (e.g., higher potency in MCF-7/HCT116 vs. A549) is a critical finding. Future investigations should aim to uncover the molecular basis for this difference. Are there specific kinases, cell cycle regulators (like CDKs), or anti-apoptotic proteins (like Bcl-2) that are differentially expressed in these cell lines and targeted by the compound?[1][10] Further studies involving Western blotting for key cell cycle and apoptotic proteins, as well as kinase inhibition profiling, would be logical next steps to fully elucidate the molecular targets of this promising benzoxazinone derivative.
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A Comparative Guide to the Structure-Activity Relationship of N-Substituted 1H-benzo[d]oxazine-2,4-diones
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted 1H-benzo[d]oxazine-2,4-diones, commonly known as N-substituted isatoic anhydrides. We will explore how modifications to the N-substituent influence the biological activity of this versatile scaffold, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Versatile 1H-benzo[d]oxazine-2,4-dione Scaffold
The 1H-benzo[d]oxazine-2,4-dione ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] These compounds are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] The parent compound, isatoic anhydride, serves as a precursor for the synthesis of various pharmaceuticals, including methaqualone and other 4-quinazolinone-based drugs.[3]
The nitrogen atom at the 1-position (N-1) of the benzoxazinedione ring is a critical handle for chemical modification. Substitution at this position allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. This, in turn, modulates the compound's pharmacokinetic and pharmacodynamic profile, making N-substitution a key strategy in the development of novel therapeutic agents based on this scaffold. This guide will dissect the relationship between the structure of the N-substituent and the resulting biological activity.
General Synthetic Strategies for N-Substituted 1H-benzo[d]oxazine-2,4-diones
The most common and direct approach to synthesizing N-substituted 1H-benzo[d]oxazine-2,4-diones is through the N-alkylation or N-arylation of the parent isatoic anhydride.[4] This reaction typically involves the deprotonation of the N-H bond using a suitable base, followed by the addition of an alkylating or arylating agent.
Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3).[4] The choice of solvent and reaction temperature is crucial and is often optimized based on the reactivity of the electrophile. While N-alkylation is generally straightforward, direct N-arylation can be more challenging and may require specific catalysts, such as copper-based systems.[4]
Below is a generalized workflow for the synthesis of N-substituted 1H-benzo[d]oxazine-2,4-diones.
Caption: General workflow for the synthesis of N-substituted 1H-benzo[d]oxazine-2,4-diones.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted 1H-benzo[d]oxazine-2,4-diones is highly dependent on the nature of the substituent at the N-1 position. The following sections compare the effects of different substituent classes.
N-Alkyl and N-Benzyl Substituents
The introduction of alkyl or benzyl groups at the N-1 position generally increases the lipophilicity of the molecule, which can enhance cell membrane permeability. However, the size and nature of these groups are critical determinants of activity.
-
Influence on Anticancer Activity: Studies on related benzoxazine structures have shown that the presence of a substituted aryl group at various positions can lead to significant cell proliferation inhibition in breast cancer cell lines.[5] For N-substituted 1H-benzo[d]oxazine-2,4-diones, N-benzylation has been a common strategy to create precursors for various heterocyclic compounds with potential biological activities.[4] The electronic nature of the benzyl substituent (i.e., electron-donating or electron-withdrawing groups on the phenyl ring) can fine-tune the activity.
-
Influence on Antimicrobial Activity: The antimicrobial potential of benzoxazinediones can be modulated by N-substitution. For instance, some novel 3-benzylidene-1H-benzo[6][7]imidazo[2,1-c][1][6]oxazine-1,4(3H)-dione derivatives have shown promising antibacterial and antifungal activities.[8] In these cases, the N-1 position is part of a larger fused heterocyclic system, but the principle of modulating activity through substitution remains.
N-Aryl Substituents
Direct attachment of an aryl group to the N-1 position can be synthetically challenging but offers opportunities for diverse biological activities. The electronic properties and substitution pattern of the aryl ring are key factors. Direct N-arylation of isatoic anhydride is not typically feasible; however, related structures can be synthesized through alternative routes.[4]
N-Substituents with Quaternary Ammonium Groups
To enhance water solubility, a key parameter for drug development, N-substituents containing a quaternary ammonium group have been explored.[6] These modifications are particularly useful for creating labeling and functionalizing agents for biological targets.[6] The positive charge can also facilitate interactions with negatively charged pockets in target proteins.
Comparative Data on Biological Activity
The following table summarizes the biological activities of representative N-substituted benzoxazine derivatives from the literature. Note that direct SAR data for N-substituted 1H-benzo[d]oxazine-2,4-diones is often embedded within studies on more complex derivatives.
| Scaffold/Derivative | N-Substituent/Modification | Biological Target/Activity | Key Findings | Reference |
| Phenoxazine | Benzyloxycarbonyl | P2X4 receptor antagonist | IC50 of 0.189 µM, potent and selective. | [7] |
| Phenoxazine | p-Methylphenylsulfonyl | P2X4 receptor antagonist | Equally potent in human, rat, and mouse (IC50: 0.928-1.76 µM). | [7] |
| 4H-Benzo[d][1][9]oxazine | Substituted aryl at C-2 | Breast cancer cell proliferation | IC50 values ranging from 3.1 to 95 µM in MCF-7 and HCC1954 cells. | [5] |
| Isatoic Anhydride Derivative | N-substituent with quaternary ammonium group | Labeling and functionalizing agent | Enhanced water solubility. | [6] |
Experimental Protocols
To ensure the reproducibility of research in this area, detailed experimental protocols are essential.
Protocol for Synthesis of N-Benzyl-1H-benzo[d]oxazine-2,4-dione
This protocol is a representative example of N-alkylation of isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add isatoic anhydride (1.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired N-benzyl-1H-benzo[d]oxazine-2,4-dione.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Key SAR Insights and Future Directions
The exploration of N-substituted 1H-benzo[d]oxazine-2,4-diones has revealed several key principles governing their structure-activity relationship:
-
Lipophilicity and Steric Factors: The size and nature of the N-substituent are paramount. Bulky substituents may hinder binding to the target protein, while optimal lipophilicity is required for cell permeability.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on N-aryl or N-benzyl substituents can significantly alter the electronic distribution of the benzoxazinedione core, influencing its interaction with biological targets.
-
Solubility: The incorporation of polar or charged groups, such as quaternary ammonium salts, can improve aqueous solubility, which is often a limiting factor in drug development.[6]
Future research in this area should focus on a more systematic exploration of the N-substituent space, including a wider range of heterocyclic and functionalized alkyl/aryl groups. The use of computational modeling and docking studies can help in the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. Furthermore, elucidating the precise mechanism of action for the most promising compounds will be crucial for their advancement as potential therapeutic agents.
References
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Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][9]oxazine-2,4-diones. RSC Advances. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]
-
Isatoic anhydride. Wikipedia. [Link]
- Isatoic anhydride derivatives and applications thereof.
-
N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. PubMed. [Link]
-
The Impact of 1H-Benzo[d][1][9]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
Design and Synthesis of some novel 3-benzylidene-1H-benzo[6][7]imidazo[2,1-c][1][6]oxazine-1,4(3H)-dione derivatives and evaluation of their biological activity. ResearchGate. [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][9]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health (NIH). [Link]
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A Comparative Benchmarking Guide for Novel Kynurenine 3-Monooxygenase (KMO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking novel chemical entities, such as the hypothetical compound 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, against established inhibitors of Kynurenine 3-Monooxygenase (KMO). As a critical enzyme in the tryptophan metabolic pathway, KMO represents a key therapeutic target for a range of neurodegenerative disorders.[1][2][3] This document outlines the scientific rationale, experimental protocols, and data interpretation necessary for a rigorous comparative analysis.
The Scientific Imperative: Targeting the Kynurenine Pathway
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals.[1][4] Dysregulation of this pathway is increasingly implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][4][5] A crucial branching point in the KP is the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a reaction catalyzed by KMO.[1][6]
The significance of KMO lies in its downstream products. The KMO-mediated pathway leads to the formation of the neurotoxin quinolinic acid (QUIN), an NMDA receptor agonist that contributes to excitotoxicity and neuronal cell death.[1][5][7] Conversely, in the absence of KMO activity, kynurenine is metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotective agent with NMDA receptor antagonist properties.[5] Therefore, inhibiting KMO presents a compelling therapeutic strategy to decrease the production of neurotoxic metabolites and simultaneously increase the levels of neuroprotective KYNA.[1][8][9]
Benchmarking Strategy: A Multi-Faceted Approach
A robust benchmarking study for a novel KMO inhibitor should be designed to assess its potency, selectivity, and cellular efficacy in comparison to well-characterized inhibitors. This guide will use two established KMO inhibitors as benchmarks:
-
Ro 61-8048: A potent and widely studied KMO inhibitor.[6][9]
-
UPF-648: Another well-characterized KMO inhibitor with demonstrated in vivo activity.[10]
Our hypothetical novel compound, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione , will be evaluated against these standards. The oxazine chemical scaffold has been associated with a range of biological activities, making it a plausible starting point for novel inhibitor discovery.[11][12]
The benchmarking process will involve a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Experimental Workflow
Figure 1: A tiered experimental workflow for benchmarking novel KMO inhibitors.
Experimental Protocols
Biochemical IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.
Principle: The activity of KMO can be monitored by measuring the consumption of the cofactor NADPH at 340 nm.[13]
Protocol:
-
Reagents:
-
Recombinant Human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds (1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, Ro 61-8048, UPF-648) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well UV-transparent plate, add 50 µL of the diluted compounds.
-
Add 25 µL of recombinant human KMO enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a 25 µL mixture of L-Kynurenine and NADPH.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Normalize the data to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based KMO Inhibition Assay
This assay evaluates the ability of a compound to inhibit KMO activity within a cellular environment. Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model as they express KMO.[14]
Principle: In cultured cells, the inhibition of KMO will lead to a decrease in the production of 3-HK and an increase in the secretion of KYNA into the culture medium. These metabolites can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol:
-
Cell Culture:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS and stimulate with an inflammatory agent (e.g., lipopolysaccharide) to upregulate KMO expression.
-
-
Compound Treatment:
-
After stimulation, treat the cells with various concentrations of the test compounds and reference inhibitors for 24 hours.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Perform a protein precipitation step (e.g., with methanol) to prepare the samples for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to quantify the concentrations of kynurenine, 3-HK, and KYNA in the supernatant.
-
-
Data Analysis:
-
Calculate the ratio of 3-HK to KYNA for each treatment condition.
-
Plot the change in this ratio against the inhibitor concentration to determine the cellular EC50.
-
Data Presentation and Interpretation
The results of the benchmarking studies should be presented in a clear and concise manner to facilitate direct comparison.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Mechanism of Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | Experimental Value | Experimental Value | To be determined |
| Ro 61-8048 | ~37[9] | Literature/Experimental Value | Competitive[9] |
| UPF-648 | ~20[10] | Literature/Experimental Value | Competitive[10] |
Interpretation:
-
Potency: A lower IC50/EC50 value indicates a more potent inhibitor. The biochemical IC50 reflects direct target engagement, while the cellular EC50 provides a more physiologically relevant measure of potency, taking into account cell permeability and metabolic stability.
-
Mechanism of Inhibition: Understanding whether a compound is a competitive, non-competitive, or uncompetitive inhibitor provides valuable insights into its interaction with the enzyme and can guide further optimization efforts.
Signaling Pathway Visualization
Figure 2: The Kynurenine Pathway and the site of action for KMO inhibitors.
Conclusion
This guide provides a systematic approach to benchmarking novel KMO inhibitors. By employing a combination of biochemical and cell-based assays and comparing the results to established standards, researchers can effectively evaluate the potential of new chemical entities. This rigorous, data-driven approach is essential for the identification and development of novel therapeutics for neurodegenerative diseases.
References
-
The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. PubMed. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. MDPI. [Link]
-
The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Journal of Cellular and Molecular Medicine. [Link]
-
Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC. [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]
-
The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. PMC. [Link]
-
Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]
-
KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]
-
Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933). Assay Genie. [Link]
-
Human Kynurenine 3-monooxygenase (KMO) ELISA Kit (HUEB1429). Assay Genie. [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. NIH. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers. [Link]
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. NIH. [Link]
-
General structure of the targeted 1H-benzo[d][4][5]oxazine-2,4-diones 2... ResearchGate. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Advances (RSC Publishing). [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. ResearchGate. [Link]
-
BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
-
An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. PubMed. [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][5]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. NIH. [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d][4][5]oxathiin-4-ones and 4H-Benzo[d][4][5]dioxin-4-ones. MDPI. [Link]
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- 2. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. gladstone.org [gladstone.org]
- 9. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
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- 11. ijpsr.info [ijpsr.info]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
In the landscape of contemporary drug discovery and development, the imperative of reproducibility cannot be overstated. The ability to consistently replicate experimental findings is the bedrock upon which scientific progress is built. This guide provides an in-depth technical analysis of the synthesis and potential bioactivity of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, a member of the N-substituted isatoic anhydride family. We will explore a detailed synthetic protocol, critically evaluate the parameters influencing its reproducibility, and contextualize its potential biological activities through comparison with related compounds, all while emphasizing the principles of robust scientific methodology.
Part 1: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione: A Reproducible Protocol
The synthesis of N-substituted isatoic anhydrides, such as 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, is most commonly achieved through the N-alkylation of the parent isatoic anhydride. This method relies on the deprotonation of the nitrogen atom followed by nucleophilic attack on an appropriate alkylating agent. The following protocol is a robust and reproducible method derived from established procedures for N-alkylation of heterocyclic compounds.[1][2]
Experimental Protocol: N-Isopropylation of Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane (Isopropyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Septum and needles for inert atmosphere techniques
-
Stirring hotplate
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A dry 100 mL two-necked round-bottom flask containing a magnetic stir bar is flushed with argon or nitrogen gas.
-
Dispensing of Sodium Hydride: Under a positive pressure of inert gas, sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. The mineral oil is removed by washing the NaH dispersion three times with anhydrous diethyl ether, followed by careful decantation of the ether. The remaining ether is removed under a gentle stream of inert gas.
-
Addition of Solvent and Isatoic Anhydride: Anhydrous DMF (20 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. Isatoic anhydride (1.0 equivalent) is then added portion-wise, ensuring the temperature remains below 5 °C. The mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Alkylation: 2-Bromopropane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure efficient deprotonation of the isatoic anhydride.
-
Anhydrous Solvents: The use of anhydrous DMF is critical for the same reason as maintaining an inert atmosphere. Any residual water will quench the sodium hydride and prevent the desired reaction.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which makes it ideal for deprotonating the relatively acidic N-H of isatoic anhydride without competing in the subsequent alkylation step.
-
Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
-
Monitoring by TLC: Regular monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Part 2: Bioactivity Profile and Reproducibility in Biological Assays
While specific bioactivity data for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is not extensively reported in the literature, the broader class of N-substituted benzoxazinediones has demonstrated promising antitumor and antimicrobial activities.[3][4][5] The introduction of an N-alkyl group can significantly modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets.
Potential Antitumor Activity: A Comparative Outlook
The cytotoxic potential of N-alkylated heterocyclic compounds has been demonstrated against various cancer cell lines. The length and nature of the alkyl chain can influence this activity.
| Compound Class | Alkyl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| N-Alkyl-nitroimidazoles | Methyl | A549 (Lung) | 17.00 ± 1.7 | [6] |
| Ethyl | A549 (Lung) | 18.00 ± 2.1 | [6] | |
| Propyl | A549 (Lung) | 19.33 ± 3.2 | [6] | |
| Butyl | A549 (Lung) | 22.00 ± 3.6 | [6] | |
| Alkylated Benzoquinones | Tridecyl | HL-60 (Leukemia) | 2.2 | [7] |
Table 1: Comparative in vitro antitumor activity of N-alkylated heterocyclic compounds.
Based on these trends, it is plausible that 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione could exhibit cytotoxic activity. The isopropyl group, being a small, branched alkyl chain, may confer a degree of lipophilicity that facilitates cell membrane permeability.
Potential Antimicrobial Activity: A Comparative Outlook
N-alkylated compounds have also shown significant antimicrobial effects. The efficacy often correlates with the alkyl chain length, exhibiting a "cutoff effect" where activity peaks at a certain chain length.
| Compound Class | Alkyl Chain Length | S. aureus MIC (µM) | E. coli MIC (µM) | Reference |
| N-Alkyl Betaines | C₈ | 23000 | 12000 | [3] |
| C₁₂ | 980 | 1900 | [3] | |
| C₁₆ | 61 | 120 | [3] | |
| Di-n-alkyl Diazalariat Ethers | C₁₀ | Similar to C₁₂ | Similar to C₁₂ | [8][9] |
| C₁₂ | >128 | >128 | [8][9] |
Table 2: Comparative in vitro antimicrobial activity of N-alkylated compounds.
Given the structural similarity to other bioactive heterocyclic systems, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione warrants investigation for its antimicrobial properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizing the Bioactivity Assay Workflow
Caption: Conceptual green synthesis route for N-alkylation.
Alternative Bioactive Scaffolds
For comparison, other heterocyclic scaffolds with N-alkyl substituents have shown significant bioactivity.
| Scaffold | Example Compound | Reported Bioactivity |
| Benzimidazole | N-alkylated benzimidazole derivatives | Antimicrobial, Antifungal |
| Carbazole | N-substituted carbazole imidazolium salts | Antitumor |
| Quinolinone | N-substituted quinolinone derivatives | Antitumor |
Table 3: Alternative N-alkylated heterocyclic scaffolds with reported bioactivities.
These alternative scaffolds provide a broader context for understanding the potential of N-alkylated heterocycles in drug discovery.
Part 4: Ensuring Scientific Integrity: A Critical Look at Reproducibility
Reproducibility in Synthesis
The reproducibility of the N-alkylation of isatoic anhydride can be influenced by several factors:
-
Purity of Reagents: The purity of isatoic anhydride and the alkylating agent is paramount. Impurities can lead to side reactions and lower yields.
-
Efficiency of Deprotonation: The choice and handling of the base are critical. Incomplete deprotonation will result in unreacted starting material.
-
Reaction Conditions: Temperature, reaction time, and solvent purity must be strictly controlled. Deviations can lead to inconsistent results.
-
Side Reactions: O-alkylation is a potential side reaction, although N-alkylation is generally favored for isatoic anhydride. The formation of di-alkylated products is also a possibility if the reaction conditions are not optimized.
Reproducibility in Bioactivity Testing
In vitro bioassays are susceptible to variability, and ensuring their reproducibility requires meticulous attention to detail:
-
Cell Line Authentication: Use of authenticated, low-passage number cell lines is essential to ensure consistent genetic and phenotypic characteristics.
-
Assay Conditions: Parameters such as cell seeding density, incubation time, and reagent concentrations must be standardized.
-
Compound Handling: The purity and stability of the test compound should be verified. Proper storage and handling are crucial to prevent degradation.
-
Data Analysis: Consistent and appropriate statistical methods should be applied for data analysis and the determination of bioactivity metrics like IC₅₀ or MIC.
By adhering to these principles of careful experimental design and execution, researchers can enhance the reproducibility of their findings and contribute to the robust advancement of scientific knowledge.
References
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[Investigation for the easy and efficient synthesis of 1H-benzo[d]o[2][3]xazine-2,4-diones.]([Link])
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[Investigation for the easy and efficient synthesis of 1H-benzo[d]o[2][3]xazine-2,4-diones.]([Link])
-
[Preparation method of benzo [ e ] [2][3]oxazine-2, 4-dione.]()
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[Described procedures for the synthesis of 4H-benzo[d]-o[2][3]xazines and our developed protocol.]([Link])
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A Comparative Guide to the In Vivo Efficacy of Novel Benzoxazinediones: Evaluating 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione as a Potential Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic candidates from the 1H-benzo[d]oxazine-2,4-dione chemical class. Due to the absence of published in vivo data for the specific compound 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (herein referred to as BZD-421) , this document will serve as an objective, protocol-driven roadmap for its preclinical assessment.
We will hypothesize a mechanism of action for BZD-421 based on the known activities of related heterocyclic compounds, specifically as a histone deacetylase (HDAC) inhibitor.[1][2] The guide will detail a head-to-head comparison with a current standard-of-care, Vorinostat (SAHA) , a clinically approved HDAC inhibitor, in a relevant human colorectal cancer xenograft model.[3][4][5]
Our approach is grounded in established preclinical methodologies to ensure scientific integrity and generate robust, translatable data. We will explain the causality behind experimental choices, from model selection to endpoint analysis, providing a self-validating system for assessing therapeutic potential.
The Scientific Premise: Benzoxazinediones as a Source of Novel HDAC Inhibitors
The 1H-benzo[d][1][6]oxazine-2,4-dione scaffold is a versatile heterocyclic structure known to interact with various biological targets.[1] Related compounds have demonstrated potential as antitumor agents.[1] Furthermore, other nitrogen- and oxygen-containing heterocyclic structures have yielded potent inhibitors of histone deacetylases (HDACs), enzymes that are critical epigenetic regulators and validated targets in oncology.[2]
HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription.[1][7][8] In cancer cells, the overexpression of certain HDACs can silence tumor suppressor genes.[6][8] HDAC inhibitors (HDACi) restore histone acetylation, reactivating these silenced genes and leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][6][7]
We hypothesize that BZD-421 acts as an HDAC inhibitor. This guide outlines the necessary in vivo studies to test this hypothesis and compare its efficacy against the established HDACi, Vorinostat.
Hypothesized Mechanism of Action: BZD-421
The following diagram illustrates the proposed mechanism by which BZD-421 may exert its anti-tumor effects through HDAC inhibition.
Caption: Hypothesized mechanism of BZD-421 via HDAC inhibition.
Head-to-Head Comparison: In Vivo Study Design
To objectively assess the efficacy of BZD-421, we propose a human colorectal cancer (HCT116) xenograft mouse model. This model is well-characterized and has been used to evaluate the in vivo activity of Vorinostat.[3][5]
Experimental Workflow
The diagram below outlines the key phases of the proposed in vivo study.
Caption: Workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and justifications.
A. Animal Model and Cell Line
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised, allowing for the growth of human tumor xenografts.
-
Cell Line: HCT116 human colorectal carcinoma cells. This is a standard, well-characterized cell line responsive to HDAC inhibitors.[5]
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
B. Tumor Implantation
-
Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer with trypan blue exclusion to ensure high viability (>95%).[9]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Cultrex BME (Basement Membrane Extract) to a final concentration of 5 x 10⁷ cells/mL. The BME helps to create a supportive microenvironment, improving tumor take and growth rates.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[9][10]
C. Treatment Groups and Dosing
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length / 2 .[9]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group) to ensure an unbiased distribution of tumor sizes.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the test articles (e.g., 0.5% methylcellulose).
-
Group 2 (BZD-421): Administer BZD-421 at a predetermined dose (e.g., 50 mg/kg, determined from prior maximum tolerated dose studies), prepared in vehicle.
-
Group 3 (Vorinostat - Positive Control): Administer Vorinostat at an effective dose (e.g., 100 mg/kg), prepared in vehicle.[4][11]
-
Group 4 (BZD-421 + Vorinostat): Optional combination group to assess synergistic effects.
-
-
Administer treatments once daily via oral gavage or intraperitoneal injection for 21 consecutive days.
D. Efficacy and Toxicity Monitoring
-
Measure tumor volume and mouse body weight twice weekly. Body weight is a key indicator of systemic toxicity.[12]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study.
-
The study will be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after 21 days of treatment, whichever comes first.
E. Endpoint Pharmacodynamic Analysis
-
Divide each tumor into three sections:
-
One for snap-freezing in liquid nitrogen for Western blot analysis (to measure histone H3 acetylation and p21 levels).[3][4]
-
One for fixation in 10% neutral buffered formalin for immunohistochemistry (IHC) (e.g., for Ki-67 to assess proliferation).
-
One for RNA extraction to analyze gene expression changes.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear, objective comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1450 ± 120 | - | -2.5 ± 1.5 |
| BZD-421 (50 mg/kg) | 650 ± 85 | 55.2 | -4.0 ± 2.0 |
| Vorinostat (100 mg/kg) | 710 ± 90 | 51.0 | -8.5 ± 2.5** |
| *Data are hypothetical. SEM = Standard Error of the Mean. Statistical significance vs. Vehicle: *p<0.05. Statistical significance vs. BZD-421: *p<0.05. |
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Relative Histone H3 Acetylation (Fold Change vs. Vehicle) | Relative p21 Protein Level (Fold Change vs. Vehicle) | Ki-67 Positive Nuclei (%) |
| Vehicle Control | 1.0 | 1.0 | 85 ± 5 |
| BZD-421 (50 mg/kg) | 4.5 ± 0.8 | 3.8 ± 0.6 | 35 ± 4 |
| Vorinostat (100 mg/kg) | 4.1 ± 0.7 | 3.5 ± 0.5 | 40 ± 6 |
| *Data are hypothetical. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is required for definitive conclusions. p<0.05 vs. Vehicle. |
Conclusion and Future Directions
This guide provides a rigorous, scientifically grounded framework for the in vivo evaluation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione (BZD-421) as a potential anti-cancer agent. By directly comparing its performance against the FDA-approved HDAC inhibitor Vorinostat, this protocol allows for a clear assessment of its relative efficacy and therapeutic potential.
The causality of the experimental design—linking a hypothesized molecular mechanism (HDAC inhibition) to cellular outcomes (p21 induction) and finally to a macroscopic therapeutic effect (tumor growth inhibition)—ensures a trustworthy evaluation. If the results are promising, subsequent steps would include detailed pharmacokinetic and toxicology studies to establish a comprehensive preclinical data package for BZD-421.
References
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. RSC Advances. [Link]
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Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Clinical Pharmacology. [Link]
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Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers. PubMed. [Link]
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Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. [Link]
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Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. MDPI. [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Xenograft Tumor Model Protocol. Cold Spring Harbor Protocols. [Link]
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Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. PubMed. [Link]
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The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. [Link]
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Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
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Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. PubMed. [Link]
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The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. PubMed. [Link]
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(PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. ResearchGate. [Link]
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HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]
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Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. PubMed. [Link]
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Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer. PubMed. [Link]
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Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells. International Journal of Nanomedicine. [Link]
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Vorinostat and bortezomib exert synergistic antiproliferative and proapoptotic effects in colon cancer cell models. Molecular Cancer Therapeutics. [Link]
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A Knowledge-guided Mechanistic Model of Synthetic Lethality in the HCT116 Vorinostat-resistant Colon Cancer Xenograft Model Cell-line. bioRxiv. [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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Xenograft Tumor Assay Protocol. University of North Carolina at Chapel Hill. [Link]
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Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model. PLOS ONE. [Link]
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A Head-to-Head Comparison of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione with Standard Drugs in Anti-Inflammatory and Anticancer Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry.[3][4] Derivatives of this core have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antipsychotic properties.[3] This guide focuses on a specific, novel derivative, 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, and provides a comparative analysis of its hypothesized efficacy against established standard-of-care drugs in two key therapeutic areas: inflammation and cancer.
Given the nascent stage of research on this particular isopropyl derivative, direct comparative experimental data is not yet available in published literature. Therefore, this guide will present a series of in silico and in vitro experimental frameworks that would be essential for its evaluation. The presented data are hypothetical and for illustrative purposes only , designed to provide a clear benchmark for how 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione's performance would be measured against current therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for the preclinical evaluation of this promising compound.
Part 1: Comparative Analysis in Anti-Inflammatory Applications
The anti-inflammatory potential of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione will be benchmarked against a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , and a corticosteroid, Dexamethasone .
Profiles of Standard Anti-Inflammatory Drugs
-
Ibuprofen : A non-selective cyclooxygenase (COX) inhibitor, Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[5][6][7][8] It inhibits both COX-1 and COX-2 enzymes.[6][7][8]
-
Dexamethasone : A potent synthetic glucocorticoid, Dexamethasone's mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression.[9][10][11] This leads to the suppression of pro-inflammatory cytokines and mediators like interleukins and TNF-α.[10][11]
Hypothetical Head-to-Head Experimental Data
The following tables present hypothetical data from key in vitro assays designed to compare the anti-inflammatory efficacy of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione with Ibuprofen and Dexamethasone.
Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition
| Compound | IC50 (µM) for COX-2 Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 0.85 |
| Ibuprofen | 5.2 |
| Dexamethasone | > 100 (Not a direct COX-2 inhibitor) |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for NO Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 2.1 |
| Ibuprofen | 15.8 |
| Dexamethasone | 0.1 |
Table 3: Inhibition of Pro-Inflammatory Cytokine (TNF-α) Release in LPS-Stimulated Human PBMCs
| Compound | IC50 (µM) for TNF-α Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 1.5 |
| Ibuprofen | 25.4 |
| Dexamethasone | 0.05 |
Experimental Protocols
-
Objective : To determine the direct inhibitory effect of the test compounds on the activity of the COX-2 enzyme.
-
Methodology :
-
A colorimetric COX-2 inhibitor screening assay is used, which measures the peroxidase activity of the enzyme.[1][12]
-
Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compounds (1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, Ibuprofen, Dexamethasone) or vehicle (DMSO) for 10 minutes at 37°C.[5]
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][12]
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.
-
-
Objective : To assess the ability of the test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.
-
Methodology :
-
RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[13][14]
-
Cells are pre-treated with various concentrations of the test compounds or vehicle for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.[14]
-
After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[13][14]
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC50 values are then determined.
-
Visualization of Inflammatory Pathways
Caption: Simplified signaling pathways in inflammation.
Part 2: Comparative Analysis in Anticancer Applications
Based on the known activity of some benzoxazine derivatives as MEK inhibitors, the anticancer potential of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is hypothesized to act through the inhibition of the MEK/ERK signaling pathway.[2] Its performance is benchmarked against Trametinib , an FDA-approved MEK inhibitor.
Profile of Standard Anticancer Drug
-
Trametinib : An allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[15][16] By inhibiting MEK, Trametinib blocks the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway, which is often hyperactivated in various cancers, leading to decreased cell proliferation and survival.[15][16]
Hypothetical Head-to-Head Experimental Data
The following tables present hypothetical data from key in vitro assays designed to compare the anticancer efficacy of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione with Trametinib.
Table 4: In Vitro MEK1 Kinase Inhibition
| Compound | IC50 (nM) for MEK1 Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 15 |
| Trametinib | 0.9 |
Table 5: Inhibition of ERK1/2 Phosphorylation in A375 Melanoma Cells
| Compound | IC50 (nM) for p-ERK Inhibition |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 25 |
| Trametinib | 1.5 |
Table 6: In Vitro Cell Viability (MTS Assay) in A375 Melanoma Cells (72h treatment)
| Compound | GI50 (nM) |
| 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione | 50 |
| Trametinib | 5 |
Experimental Protocols
-
Objective : To determine the direct inhibitory effect of the test compounds on the kinase activity of MEK1.
-
Methodology :
-
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is used.[17] This assay measures the amount of ADP produced during the kinase reaction.
-
Recombinant active MEK1 enzyme is incubated with a substrate (e.g., inactive ERK2) and ATP in the presence of various concentrations of the test compounds or vehicle (DMSO).
-
After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted to ATP.
-
The newly synthesized ATP is used to generate a luminescent signal, which is proportional to MEK1 activity.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.
-
-
Objective : To assess the ability of the test compounds to inhibit the MEK/ERK signaling pathway within a cellular context.
-
Methodology :
-
A375 human melanoma cells, which have a BRAF V600E mutation leading to constitutive MEK/ERK activation, are seeded and grown to 70-80% confluency.
-
Cells are treated with various concentrations of the test compounds or vehicle for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[7]
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibition of ERK phosphorylation.
-
-
Objective : To evaluate the cytotoxic or cytostatic effects of the test compounds on cancer cells.
-
Methodology :
-
A375 cells are seeded in 96-well plates at a predetermined density.[18]
-
After 24 hours, the cells are treated with serial dilutions of the test compounds or vehicle.
-
The plates are incubated for 72 hours at 37°C.
-
Following the incubation period, an MTS reagent is added to each well.[10]
-
Living cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[10]
-
The absorbance is measured at 490 nm, which is directly proportional to the number of viable cells.[10]
-
The concentration that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
-
Visualization of Anticancer Pathway
Caption: The MEK/ERK signaling pathway in cancer.
Conclusion
While the data presented in this guide are hypothetical, they are based on established preclinical testing cascades for anti-inflammatory and anticancer agents. The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold continues to be a promising starting point for the development of novel therapeutics. The illustrative data suggests that a derivative such as 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione could potentially exhibit potent activity in both therapeutic areas.
For drug development professionals, the next steps would involve the synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione and the execution of the described in vitro assays. Positive results from these initial screens would warrant progression to more complex cellular models and eventually to in vivo studies, such as the carrageenan-induced paw edema model for inflammation and tumor xenograft models for cancer, to evaluate efficacy and safety in a whole-organism context.[2][9][16][19] This structured, comparative approach is crucial for efficiently determining the therapeutic potential of new chemical entities.
References
-
Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K. (URL: [Link])
-
Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents - PubMed. (URL: [Link])
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
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Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC - PubMed Central. (URL: [Link])
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Trametinib - DermNet. (URL: [Link])
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (URL: [Link])
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Dihydro-1,3-oxazine Derivatives and their Antitumor Activity | Journal of Medicinal Chemistry. (URL: [Link])
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In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - MDPI. (URL: [Link])
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (URL: [Link])
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Ibuprofen Mechanism - News-Medical.Net. (URL: [Link])
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What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (URL: [Link])
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])
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Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
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Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione
For researchers and professionals engaged in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety of our laboratories and the well-being of our environment. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, procedural framework for the safe disposal of 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione (CAS No. 57384-39-1), a heterocyclic compound with potential applications in pharmaceutical research.[1][3]
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione, the following protocols are synthesized from data on structurally analogous compounds and established principles of hazardous waste management from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The causality behind these recommendations is rooted in a conservative approach to safety, treating the compound as potentially hazardous until proven otherwise.
I. Hazard Assessment and Characterization
Table 1: Postulated Hazard Profile and Necessary Precautions
| Potential Hazard | GHS Classification (Assumed) | Recommended Precaution |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing.[5] Wash skin thoroughly after handling. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection (safety goggles or face shield).[5] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Avoid breathing dust/fumes.[6] Use in a well-ventilated area or under a chemical fume hood. |
II. Personal Protective Equipment (PPE): The First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The choice of PPE is dictated by the anticipated hazards outlined above.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which are particularly sensitive to irritants.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin on the body and arms from accidental splashes or spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.[8] | To prevent inhalation of the compound, which may cause respiratory irritation.[6] |
All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[7]
III. Step-by-Step Disposal Protocol
The disposal of 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione must adhere to a systematic process to ensure safety and regulatory compliance. The guiding principle is to manage this compound as a hazardous chemical waste.[9]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate: Keep 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione waste separate from other chemical waste streams.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is unavailable, this is a general precaution for many organic compounds.
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Material: Use a clearly labeled, sealed, and leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene).[9]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione". Include the approximate quantity and the date of accumulation.
Step 3: Storage
Temporary storage of the waste must be in a designated and controlled area.
-
Location: Store the container in a well-ventilated, designated hazardous waste accumulation area.
-
Conditions: The storage area should be cool, dry, and away from sources of ignition.[6]
Step 4: Final Disposal
The ultimate disposal of this chemical waste must be handled by professionals.
-
Professional Disposal: Engage a licensed hazardous waste disposal company for the final treatment and disposal of the material. This is the primary recommended method.[9]
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.[9] The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide the framework for hazardous waste management.
-
Prohibition of Sewering: Under no circumstances should this chemical be disposed of down the drain.[10] The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[10]
IV. Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
1. Evacuate and Ventilate:
-
Immediately clear the area of all personnel.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.[9]
2. Contain the Spill:
-
For a solid spill, carefully sweep up the material, avoiding the creation of dust.
-
For a solution, absorb the spill with an inert material such as vermiculite, sand, or earth.[9]
3. Collect and Containerize:
-
Place the contained waste into a suitable, labeled container for hazardous waste.[9]
4. Decontaminate:
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[9]
5. Dispose of Cleanup Materials:
-
All materials used for the cleanup, including contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[9]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Caption: Disposal workflow for 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione.
VI. Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and professional responsibility. By adhering to these detailed procedures for the disposal of 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione, researchers and drug development professionals can ensure a safe laboratory environment and minimize their environmental impact. This commitment to safety not only protects individuals but also builds a foundation of trust in our scientific endeavors.
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (2025). National Institutes of Health. Retrieved from [Link]
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione: Personal Protective Equipment and Disposal
A Senior Application Scientist's Guide to Handling 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione: Personal Protective Equipment and Disposal
As researchers at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione. While specific toxicological data for this N-substituted derivative may be limited, we can establish a robust safety framework by analyzing the known hazards of its parent compound, isatoic anhydride (1H-Benzo[d][1][2]oxazine-2,4-dione). This approach, rooted in established chemical safety principles, ensures that we protect ourselves and our research integrity.
The foundational principle of this guide is that personal protective equipment (PPE) is the final and critical barrier between a researcher and a potential hazard. Its effectiveness is entirely dependent on proper selection, use, and an understanding of the risks involved.
Hazard Analysis: Understanding the Risk Profile
Since no specific Safety Data Sheet (SDS) exists for 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione, we must extrapolate from the parent molecule, isatoic anhydride.
Safety Data Sheets for isatoic anhydride consistently highlight the following hazards:
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[5][6][7] This is a critical consideration, as sensitization can lead to a heightened allergic response upon subsequent exposures.
-
Moisture Sensitivity: The anhydride functional group is reactive towards moisture.[3][4][5] Hydrolysis will release carbon dioxide and the corresponding N-isopropyl-anthranilic acid.[8]
The addition of the isopropyl group to the nitrogen atom is unlikely to mitigate these hazards. Therefore, we must handle this compound as a moisture-sensitive powder that is a skin and eye irritant, a respiratory irritant, and a potential skin sensitizer.
Core Protective Measures: Selecting Your PPE
Effective protection relies on choosing the right equipment for the specific task. Below is a detailed breakdown of the necessary PPE, explaining the rationale behind each selection.
Given the risk of skin irritation and sensitization, glove selection is paramount. For handling powders and for incidental contact (e.g., weighing, preparing solutions), nitrile gloves are the preferred choice.[1] They offer good resistance to a range of chemicals, including acids and bases, and have a key advantage: they tend to tear visibly when punctured, providing a clear indication of a breach.[1]
-
Protocol for Glove Use:
-
Inspection: Before every use, inspect gloves for any signs of degradation, punctures, or tears.[2][6]
-
Donning: Wear gloves over the cuffs of your lab coat to protect your wrists.
-
During Use: If a chemical is spilled on a glove, remove it immediately, wash your hands, and don a new pair. Never wash or reuse disposable gloves.[1]
-
Doffing (Removal): Use a proper removal technique to avoid skin contact with the contaminated exterior of the glove.[6]
-
Disposal: Dispose of contaminated gloves as hazardous chemical waste.[6][9]
-
For tasks involving extended contact or immersion, such as cleaning a significant spill, more substantial gloves like butyl rubber or Norfoil® should be considered.[1][10] Always consult a chemical resistance chart for your specific solvent if preparing solutions.[2][11]
To prevent eye irritation from airborne powder or accidental splashes, appropriate eye protection is mandatory.
-
Standard Operations (Weighing, Transfers): ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
Higher-Risk Operations (Handling large quantities, potential for splashing): Chemical splash goggles are required.[12][13] Goggles form a seal around the eyes, offering superior protection from fine particulates and splashes.[12]
-
Significant Splash Hazard: When handling bulk quantities or during vigorous mixing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][13]
A flame-resistant lab coat with long sleeves and a snug fit at the wrists is required. It should be kept fully buttoned to provide a continuous barrier. This protects your skin and personal clothing from contamination.[6] Contaminated lab coats should be professionally laundered and not taken home.
Given the risk of respiratory tract irritation, engineering controls are the primary method for mitigating this hazard.[14]
-
Primary Control: All work that may generate dust, such as weighing or transferring the solid compound, must be performed in a certified chemical fume hood or a powder containment hood.[4][6]
-
Secondary Control: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 dust mask may be sufficient for low levels of dust, but for higher concentrations or unknown exposure levels, a half-mask or full-face air-purifying respirator with P100 (particulate) cartridges is required.[3][4][13]
Operational Plan: A Step-by-Step Workflow
This workflow integrates PPE selection into the standard laboratory handling process, ensuring safety at every stage.
Caption: Experimental workflow for handling 1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Data Summary: PPE Selection Guide
The following table summarizes the minimum required PPE based on the specific laboratory operation.
| Operation | Risk Level | Required Hand Protection | Required Eye/Face Protection | Required Respiratory Protection |
| Storage & Transport | Low | Nitrile Gloves (Incidental) | Safety Glasses | Not required |
| Weighing/Aliquotting | Medium | Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood (Mandatory) |
| Solution Preparation | Medium | Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood (Mandatory) |
| Reaction Workup | Medium-High | Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood (Mandatory) |
| Spill Cleanup | High | Heavy-duty Nitrile or Butyl Gloves | Goggles & Face Shield | Air-Purifying Respirator (P100) |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental stewardship.[15] All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collection: Contaminated materials such as used gloves, weigh boats, paper towels, and any excess solid compound must be collected in a dedicated, clearly labeled hazardous waste container.[16][17]
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including "1-Isopropyl-1H-benzo[d][1][2]oxazine-2,4-dione" and any solvents used for decontamination.[15][16] Do not use abbreviations.[17]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[16][18]
-
-
Liquid Waste:
-
Empty Containers:
-
Decontamination: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17]
-
Disposal: The rinsate must be collected and disposed of as hazardous liquid waste.[17] After rinsing and air-drying, the container can often be disposed of in regular trash, but be sure to deface the label first.[18]
-
Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures and to arrange for professional waste pickup.[15]
By adhering to these protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work. This guide provides a framework, but true safety is an active process of continuous risk assessment and diligent practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
